STING agonist-27
Description
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Properties
Molecular Formula |
C40H50N14O6 |
|---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
3-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C40H50N14O6/c1-5-53-30(18-24(3)48-53)37(57)46-39-44-28-20-26(34(41)55)22-32(60-15-9-10-50-13-16-59-17-14-50)33(28)51(39)11-7-8-12-52-36-29(21-27(23-43-36)35(42)56)45-40(52)47-38(58)31-19-25(4)49-54(31)6-2/h18-23H,5-17H2,1-4H3,(H2,41,55)(H2,42,56)(H,44,46,57)(H,45,47,58) |
InChI Key |
DDNWCRGYCCSHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of a Non-Cyclic Dinucleotide STING Agonist
Core Mechanism of Action
diABZI is a synthetic, non-nucleotide small molecule that directly binds to and activates the STimulator of INterferon Genes (STING) protein.[1][2] Unlike the natural STING ligand, cyclic GMP-AMP (cGAMP), which is a cyclic dinucleotide, diABZI represents a distinct chemical class with improved pharmacological properties, including the potential for systemic administration.[1]
The activation of STING by diABZI initiates a downstream signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This robust immune response is central to its therapeutic potential in immuno-oncology and as an antiviral agent.
Binding and STING Conformation
diABZI functions as a direct agonist of the STING protein.[1] Through a unique binding mechanism, two molecules of an amidobenzimidazole (ABZI)-based compound synergize to create a linked dimer (diABZI) that exhibits enhanced binding to the cGAMP binding pocket on the STING dimer.[1] This binding event induces a conformational change in the STING protein, leading to its activation. Structural studies have indicated that unlike CDN binding which induces a "closed" conformation of the STING lid, diABZI binding maintains an "open" conformation, a distinction whose functional implications are a subject of ongoing research.
Downstream Signaling Cascade
Upon activation by diABZI, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. This translocation is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-α and IFN-β.
Simultaneously, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of a broader range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10.
Quantitative Data
The following tables summarize the quantitative data for diABZI from various in vitro and in vivo studies.
Table 1: In Vitro Potency of diABZI
| Assay Type | Cell Line/System | Species | EC50 | Reference |
| IFN-β Secretion | Human PBMCs | Human | 130 nM | |
| STING Activation | Human STING | Human | 130 nM | |
| STING Activation | Mouse STING | Mouse | 186 nM | |
| IFN-I Production (Reporter Assay) | THP1-Dual™ Cells | Human | 0.144 ± 0.149 nM (diABZI-amine) | |
| IFN-β Secretion | Murine Splenocytes | Mouse | 0.17 ± 6.6 µM (diABZI-amine) |
Table 2: In Vivo Pharmacokinetics and Efficacy of diABZI
| Animal Model | Tumor Type | Administration Route | Dose | Outcome | Reference |
| BALB/c Mice | Syngeneic Colon Carcinoma (CT26) | Intravenous | 1.5 mg/kg | Complete and lasting tumor regression in 8 out of 10 mice. | |
| C57BL/6 Mice | Melanoma (B16.F10) | Intravenous | 0.035 µmol/mouse | Significant inhibition of tumor growth. | |
| C57BL/6J Mice | Enterovirus A71 (EV-A71) Infection | Intraperitoneal | 0.1 - 0.5 mg/kg | Increased survival rate and alleviation of clinical symptoms. | |
| Mice | N/A | Intravenous | 3 mg/kg | Systemic half-life of 1.4 hours. |
Signaling Pathway and Experimental Workflow Diagrams
diABZI-Mediated STING Signaling Pathway
Caption: diABZI binds to and activates STING, leading to downstream signaling and gene transcription.
Experimental Workflow for In Vitro STING Activation Assay
Caption: A typical workflow for assessing diABZI's in vitro activity on STING signaling.
Experimental Protocols
In Vitro STING Reporter Assay
This protocol is adapted from methodologies used to characterize STING agonists.
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Cell Line: THP1-Dual™ Cells (InvivoGen), which are human monocytic cells engineered with an IRF-inducible luciferase reporter.
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Cell Culture: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and 10 µg/ml Blastocidin.
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Assay Procedure:
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Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate.
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Prepare serial dilutions of diABZI in cell culture medium.
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Add the diABZI dilutions to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
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Measure luciferase activity using a commercially available luciferase assay system and a luminometer.
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Calculate EC50 values by plotting the dose-response curve in appropriate software (e.g., GraphPad Prism).
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Western Blot Analysis of STING Pathway Activation
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Cell Line: THP-1 cells or other relevant immune cell lines.
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Treatment: Treat cells with a specified concentration of diABZI (e.g., 1-10 µM) for various time points (e.g., 1, 3, 6 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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In Vivo Antitumor Efficacy Study
This protocol is a generalized representation of syngeneic mouse tumor model studies.
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Animal Model: 6-8 week old female BALB/c mice.
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Tumor Inoculation: Subcutaneously inject 1 x 10^6 CT26 colon carcinoma cells into the flank of each mouse.
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Treatment:
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Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
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Prepare diABZI for intravenous injection in a suitable vehicle (e.g., 40% PEG400 in saline).
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Administer diABZI intravenously at a dose of 1.5 mg/kg on specified days (e.g., days 1, 4, and 8 post-randomization). The control group receives the vehicle only.
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Monitoring:
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Measure tumor volume with calipers every 2-3 days.
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Monitor animal body weight and overall health.
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Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Analyze tumor growth curves and survival data.
Conclusion
diABZI serves as a powerful tool for studying the STING pathway and represents a promising class of non-CDN STING agonists for therapeutic development. Its ability to be administered systemically and elicit a potent anti-tumor immune response underscores the potential of targeting the STING pathway in cancer immunotherapy. The detailed mechanisms and methodologies presented in this guide provide a comprehensive overview for researchers in the field. Further investigation into the unique aspects of non-CDN STING agonist binding and activation will continue to advance our understanding and application of STING-based therapies.
References
An In-depth Technical Guide to the STING Agonist CF509
For Researchers, Scientists, and Drug Development Professionals
Introduction to CF509 and the STING Pathway
CF509 is a non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a danger signal associated with viral infections and cellular damage, including that occurring within tumor cells. Activation of STING leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. This makes STING an attractive target for cancer immunotherapy.
Chemical Identity of CF509:
| Property | Value |
| Compound Name | CF509 |
| CAS Number | 2868261-45-2 |
| Molecular Formula | C40H50N14O6 |
| Type | Non-nucleotide small molecule STING agonist |
A precise IUPAC name and a high-resolution chemical structure for CF509 are not publicly available at this time. A low-resolution image of the structure is available from some commercial suppliers.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.
As a non-nucleotide agonist, CF509 is designed to directly bind to and activate the STING protein, bypassing the need for cGAS and cytosolic dsDNA. This direct activation triggers the same downstream signaling cascade, leading to an anti-tumor immune response.
Quantitative Data (General for STING Agonists)
Specific quantitative data for CF509 is not publicly available. The following table presents typical quantitative parameters measured for novel STING agonists, which would be essential for the characterization of CF509.
| Parameter | Description | Typical Range/Unit |
| EC50 (IFN-β Induction) | The half-maximal effective concentration for inducing IFN-β production in a relevant cell line (e.g., THP-1). | nM to µM |
| Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of the agonist to the STING protein. | nM to µM |
| IC50 (Cell Viability) | The half-maximal inhibitory concentration for cell viability, indicating cytotoxicity. | µM to mM |
| In Vivo Tumor Growth Inhibition | The percentage of tumor growth inhibition in a syngeneic mouse tumor model at a specific dose and schedule. | % |
| Pharmacokinetics (t1/2, Cmax, AUC) | Half-life, maximum concentration, and area under the curve in plasma after systemic administration. | hours, ng/mL, ng*h/mL |
Experimental Protocols for Characterization of STING Agonists
The following are detailed, generalized protocols that are commonly used to characterize STING agonists. These methods would be applicable for the evaluation of CF509.
In Vitro Characterization
This assay quantifies the production of IFN-β by cells in response to a STING agonist.
Workflow:
Protocol:
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Cell Culture: Culture human monocytic THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of CF509 in culture medium. Add the diluted compound to the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
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Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform an IFN-β ELISA on the collected supernatants according to the manufacturer's instructions (e.g., using a commercially available ELISA kit).
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IFN-β based on a standard curve. Plot the IFN-β concentration against the log of the CF509 concentration to determine the EC50 value.
This method is used to detect the phosphorylation of key proteins in the STING signaling cascade.
Protocol:
-
Cell Treatment: Seed THP-1 cells in a 6-well plate and treat with an effective concentration of CF509 for various time points (e.g., 0, 1, 2, 4, 8 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-STING, STING, phospho-TBK1, TBK1, phospho-IRF3, and IRF3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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In Vivo Characterization
This model is used to evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent host.
Workflow:
Protocol:
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.
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Tumor Cell Implantation: Subcutaneously inject a suspension of a syngeneic tumor cell line (e.g., 1 x 10^6 CT26 colon carcinoma cells for BALB/c mice or B16-F10 melanoma cells for C57BL/6 mice) into the flank of each mouse.
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Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.
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Drug Administration: Prepare a formulation of CF509 for the desired route of administration (e.g., in a solution for intratumoral or intravenous injection). Administer the compound according to a predetermined dosing schedule. The control group receives the vehicle.
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Monitoring: Measure tumor volume and body weight every 2-3 days.
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Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration). Calculate tumor growth inhibition and analyze survival data.
Potential Applications and Future Directions
CF509, as a STING agonist, holds potential for the treatment of various cancers, particularly in combination with other immunotherapies like checkpoint inhibitors. The activation of the innate immune system by CF509 could help to convert "cold" tumors (lacking immune infiltration) into "hot" tumors that are more responsive to T-cell-based therapies.
Future research on CF509 should focus on:
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Full Structural Elucidation: Determining the precise chemical structure and IUPAC name.
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Comprehensive Bioactivity Profiling: Generating robust quantitative data on its potency, binding affinity, and selectivity.
-
In-depth Mechanistic Studies: Investigating its precise binding mode to STING and the detailed downstream signaling events.
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Pharmacokinetic and Toxicological Evaluation: Assessing its drug-like properties and safety profile in preclinical models.
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Combination Therapy Studies: Exploring its synergistic effects with other anti-cancer agents in various tumor models.
The information provided in this guide serves as a starting point for researchers interested in the STING agonist CF509. The lack of specific public data highlights the need for further investigation to fully understand its therapeutic potential.
References
In-Depth Technical Guide: Discovery and Development of STING Agonist-27 (CF509)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the anti-tumor response. Agonists of STING have emerged as a promising class of cancer immunotherapeutics. This technical guide provides a comprehensive overview of the discovery and development of STING Agonist-27, also known as CF509, a novel non-nucleotide small-molecule STING agonist. This document details the mechanism of action, quantitative biological data, and the experimental protocols utilized in its evaluation.
Introduction: The STING Pathway in Cancer Immunotherapy
The cGAS-STING signaling cascade is a key innate immune pathway that detects cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Upon activation, STING induces the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, bridges the innate and adaptive immune systems, leading to the priming of tumor-specific T cells and subsequent anti-tumor immunity. The therapeutic potential of activating this pathway has driven the discovery and development of STING agonists.
Discovery of this compound (CF509)
This compound (CF509) was identified as part of a screening effort to discover novel, non-nucleotide small-molecule STING agonists. The development of small-molecule agonists offers potential advantages over natural cyclic dinucleotide (CDN) agonists, such as improved stability and cell permeability.
While the specific details of the initial high-throughput screening cascade for CF509 are not publicly available, its discovery was part of a broader effort to design and synthesize novel non-nucleotide STING agonists. The general workflow for such a discovery program is outlined below.
General Discovery Workflow
Synthesis of this compound (CF509)
The detailed, step-by-step synthesis protocol for this compound (CF509) is not publicly available in the reviewed scientific literature. Patent applications associated with the discovery of CF509 likely contain this information, but a specific, publicly accessible synthesis protocol has not been identified. The chemical structure of this compound (CF509) is presented below.
Chemical Structure of this compound (CF509)
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Molecular Formula: C₄₀H₅₀N₁₄O₆
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CAS Number: 2868261-45-2
Mechanism of Action and In Vitro Activity
This compound (CF509) activates the STING signaling pathway, leading to the phosphorylation of key downstream proteins and the subsequent production of type I interferons and pro-inflammatory cytokines.
STING Signaling Pathway
Quantitative Data: In Vitro STING Pathway Activation
The following tables summarize the in vitro activity of this compound (CF509) in human monocytic THP-1 cells.
Table 1: Phosphorylation of STING Pathway Proteins in THP-1 Cells Treated with this compound (CF509)
| Treatment (10 µM for 3 hours) | p-STING (relative levels) | p-TBK1 (relative levels) | p-IRF3 (relative levels) |
| Control (cGAMP) | Moderate | Moderate | Moderate |
| This compound (CF509) | Low | Low | Low |
Data is qualitatively summarized from immunoblotting results presented in the source literature. "Low" and "Moderate" are relative to other compounds tested in the same study.
Table 2: Cytokine and Chemokine Production in THP-1 Cells Treated with this compound (CF509)
| Treatment (5-hour incubation) | IFN-β (pg/mL) | IL-6 (pg/mL) | CXCL-10 (pg/mL) | TNF-α (pg/mL) | ISG-15 (relative levels) | CCL-5 (pg/mL) |
| Control (cGAMP) | Moderate | Moderate | Moderate | Moderate | Moderate | Moderate |
| This compound (CF509) | Low | Low | Low | Low | Low | Low |
Data is qualitatively summarized from ELISA and immunoblotting results presented in the source literature. "Low" and "Moderate" are relative to other compounds tested in the same study.
Experimental Protocols
The following are detailed protocols for the key in vitro experiments used to characterize this compound (CF509).
Cell Culture and Differentiation of THP-1 Cells
Objective: To culture and maintain the human monocytic THP-1 cell line for use in STING activation assays.
Materials:
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THP-1 cell line (ATCC® TIB-202™)
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RPMI-1640 medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Phosphate-Buffered Saline (PBS)
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T-75 cell culture flasks
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Centrifuge
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Hemocytometer or automated cell counter
Protocol:
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Cell Culture:
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Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
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Maintain cells in a humidified incubator at 37°C with 5% CO₂.
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Subculture cells every 3-4 days to maintain a cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.
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Cell Plating for Experiments:
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For experiments, seed THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells per well.
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Immunoblotting for STING Pathway Activation
Objective: To assess the phosphorylation of STING, TBK1, and IRF3 in THP-1 cells following treatment with this compound (CF509).
Materials:
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Plated THP-1 cells
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This compound (CF509)
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cGAMP (positive control)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Protocol:
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Cell Treatment:
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Treat THP-1 cells with 10 µM of this compound (CF509) or cGAMP for 3 hours. Include a vehicle-treated control.
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Cell Lysis:
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After treatment, wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer on ice for 30 minutes.
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Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Protein Quantification:
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Determine the protein concentration of the supernatants using a BCA assay.
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Sample Preparation and SDS-PAGE:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Boil samples for 5 minutes at 95°C.
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Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
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Western Blotting:
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again and apply ECL substrate.
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Visualize the protein bands using an imaging system.
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Cytokine and Chemokine Measurement by ELISA
Objective: To quantify the production of IFN-β, IL-6, CXCL-10, TNF-α, and CCL-5 in the supernatant of THP-1 cells treated with this compound (CF509).
Materials:
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Plated THP-1 cells
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This compound (CF509)
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cGAMP (positive control)
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ELISA kits for human IFN-β, IL-6, CXCL-10, TNF-α, and CCL-5
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Microplate reader
Protocol:
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Cell Treatment and Supernatant Collection:
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Treat THP-1 cells with the desired concentrations of this compound (CF509) or cGAMP for 5 hours.
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After incubation, centrifuge the plates to pellet the cells and collect the supernatants.
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ELISA:
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Perform the ELISA for each cytokine according to the manufacturer's instructions.
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Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
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Data Analysis:
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the cytokine concentrations in the samples based on the standard curve.
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Conclusion
This compound (CF509) is a novel non-nucleotide small-molecule agonist of the STING pathway. While the available data suggests it has a lower in vitro potency compared to other compounds in the same series, its discovery contributes to the growing landscape of synthetic STING agonists. Further studies, including in vivo efficacy and detailed pharmacokinetic and pharmacodynamic assessments, are necessary to fully elucidate its therapeutic potential. The protocols provided in this guide offer a framework for the continued investigation of this compound and other novel STING modulators.
An In-Depth Technical Guide to the Core Properties of Non-Nucleotide STING Agonists
Disclaimer: The term "non-nucleotide STING agonist-27" does not correspond to a specifically named agonist in publicly available scientific literature. It is possible this refers to a compound number within a particular study. This guide will provide a comprehensive overview of the core properties of non-nucleotide STING (Stimulator of Interferon Genes) agonists, using well-characterized examples from recent research. For completeness, this document also includes data on a reported non-nucleotide STING inhibitor designated as compound 27 , to address the potential ambiguity of the query.
Introduction to Non-Nucleotide STING Agonists
The activation of the STING pathway is a promising strategy in cancer immunotherapy, capable of bridging innate and adaptive immunity.[1] While early efforts focused on cyclic dinucleotide (CDN) mimics, these molecules often suffer from poor stability and low cell permeability, limiting their therapeutic application primarily to intratumoral injection.[2] Non-nucleotide small molecule STING agonists have emerged as a promising alternative, offering the potential for improved drug-like properties, including oral bioavailability and systemic activity.[3]
These agonists typically function by binding to the cGAMP-binding pocket of the STING dimer, inducing a conformational change that leads to STING oligomerization and its translocation from the endoplasmic reticulum to the Golgi apparatus.[4][5] This initiates a downstream signaling cascade, recruiting and activating TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response.
This guide details the properties of several exemplary non-nucleotide STING agonists, including DW18343 , MSA-2 , and E7766 , and contrasts them with the STING inhibitor, compound 27 .
Quantitative Data Summary
The following tables summarize the in vitro activity and cytokine induction profiles of representative non-nucleotide STING modulators.
Table 1: In Vitro Activity of Non-Nucleotide STING Agonists
| Compound | Assay System | STING Variant | Readout | EC50 (µM) | Reference |
| MSA-2 | THP1-Dual™ Cells | Human (WT/HAQ) | ISG Reporter | 8.3 (WT), 24 (HAQ) | |
| E7766 | Human PBMCs | 7 Human Genotypes | IFN-β Induction | 0.15 - 0.79 | |
| DW18343 | 293T-Dual™-hSTING | Human (H232) | ISG Reporter | ~0.1 (Graphical Est.) | |
| DW18343 | RAW-Lucia™ ISG Cells | Mouse | ISG Reporter | ~0.5 (Graphical Est.) |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.
Table 2: In Vitro Activity of Non-Nucleotide STING Inhibitor Compound 27
| Compound | Assay System | STING Variant | Readout | IC50 (µM) | Reference |
| Compound 27 | 293T-hSTING Cells | Human | IFN-β Reporter | 38.75 | |
| Compound 27 | 293T-mSTING Cells | Mouse | IFN-β Reporter | 30.81 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Cytokine Induction Profiles of Non-Nucleotide STING Agonists
| Compound | Cell Type / Model | Cytokines Induced | Key Findings | Reference |
| MSA-2 | PK-15 Cells | IFN-β, IL-6, TNF-α | Dose-dependent increase in mRNA levels. | |
| MSA-2 | Syngeneic Mouse Tumors | IFN-β, IL-6, TNF-α | Significant increase in tumors after oral or subcutaneous administration. | |
| E7766 | Human Patients (Phase I) | IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10 | Transient systemic increase post-intratumoral injection. | |
| DW18343 | THP1-Dual™ Cells | IFN-β, IL-2, IL-12, IP-10 | Notably enhances production of several anti-tumor associated cytokines. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of STING agonists. Below are summaries of key experimental protocols.
STING Reporter Assays
These assays are fundamental for screening and determining the potency of STING modulators.
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Objective: To quantify the activation of the STING pathway by measuring the expression of a reporter gene under the control of an IFN-stimulated response element (ISRE).
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Cell Lines:
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THP1-Dual™ Cells (InvivoGen): A human monocytic cell line that expresses an ISRE-inducible secreted luciferase reporter. These cells endogenously express all STING pathway components.
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HEK293T Cells: These cells do not naturally express STING and can be transfected with plasmids encoding different human or mouse STING variants, along with an IFN-β promoter-luciferase reporter plasmid. This allows for the assessment of agonist activity on specific STING genotypes.
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General Procedure:
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Plate cells (e.g., THP1-Dual™ or transfected HEK293T) in 96-well plates.
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Treat cells with serial dilutions of the test compound (e.g., MSA-2, DW18343) or a vehicle control (e.g., 0.1% DMSO). A known agonist like 2'3'-cGAMP is used as a positive control.
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Incubate for a specified period (e.g., 6-24 hours).
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Measure luciferase activity in the cell supernatant or cell lysate using a luminometer.
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Data is typically normalized to the vehicle control, and EC50 values are calculated from the dose-response curves.
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Western Blotting for STING Pathway Activation
This technique is used to directly visualize the phosphorylation of key proteins in the STING signaling cascade.
-
Objective: To detect the phosphorylated forms of STING, TBK1, and IRF3 as markers of pathway activation.
-
General Procedure:
-
Treat cells (e.g., THP-1, PK-15) with the STING agonist for various time points or at different concentrations.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for total and phosphorylated STING, TBK1, and IRF3.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cytokine Measurement Assays
These assays quantify the production of cytokines, the functional output of STING activation.
-
Objective: To measure the concentration of key cytokines (e.g., IFN-β, TNF-α, IL-6) in cell culture supernatants or patient plasma.
-
Methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay to quantify a single specific cytokine. Cell culture supernatants are collected after treatment with the agonist, and the concentration of a cytokine like IFN-β is determined using a commercially available ELISA kit according to the manufacturer's instructions.
-
Multiplex Bead Array (e.g., Bio-Plex): Allows for the simultaneous measurement of multiple cytokines in a single small sample. This is particularly useful for obtaining a comprehensive profile of the immune response.
-
-
General Procedure:
-
Collect supernatant from agonist-treated cells or plasma from treated subjects.
-
Perform the ELISA or multiplex assay according to the manufacturer's protocol.
-
Calculate cytokine concentrations based on a standard curve.
-
In Vivo Syngeneic Tumor Models
These models are essential for evaluating the anti-tumor efficacy and immune memory response induced by STING agonists.
-
Objective: To assess the ability of a STING agonist to inhibit tumor growth and induce a durable anti-tumor immune response in an immunocompetent host.
-
Animal Models: Syngeneic mouse models, where tumor cells and the host mouse are from the same inbred strain (e.g., CT26 colon carcinoma in BALB/c mice, B16F10 melanoma in C57BL/6 mice).
-
General Procedure:
-
Tumor cells are inoculated subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups.
-
The STING agonist is administered via a clinically relevant route (e.g., intratumoral, subcutaneous, or oral).
-
Tumor volume is measured regularly with calipers.
-
For immune memory studies, mice that have achieved complete tumor regression are re-challenged with the same tumor cells on the opposite flank, and tumor growth is monitored.
-
Visualizations: Pathways and Workflows
STING Signaling Pathway
The diagram below illustrates the canonical signaling cascade initiated by a non-nucleotide STING agonist.
Caption: STING signaling pathway activated by a non-nucleotide agonist.
Experimental Workflow for Agonist Characterization
The following diagram outlines a typical workflow for the discovery and preclinical characterization of a novel non-nucleotide STING agonist.
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Activating the STING Pathway: An In-Depth Technical Guide to STING Agonist-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral infection or cellular damage.[1] Activation of the STING pathway initiates a powerful downstream signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2] This response is instrumental in orchestrating both innate and adaptive immunity, making STING an attractive therapeutic target for a range of diseases, including cancer and infectious diseases.[3][4]
This technical guide provides a comprehensive overview of the activation of the STING pathway by a representative small molecule, STING agonist-27. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the underlying mechanisms, experimental protocols for assessing pathway activation, and quantitative data to support further research and development.
Disclaimer: "this compound" is used as a representative name for a potent, non-cyclic dinucleotide small molecule STING agonist. The data and protocols presented are based on published findings for well-characterized agonists of this class.
Core Concepts of STING Pathway Activation
Under basal conditions, STING is a transmembrane protein located in the endoplasmic reticulum (ER).[5] The canonical activation of the STING pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), which is synthesized by the enzyme cGMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA). However, synthetic STING agonists, such as this compound, can directly bind to and activate STING, bypassing the need for cGAS.
Upon agonist binding, STING undergoes a significant conformational change, leading to its dimerization and translocation from the ER to the Golgi apparatus. This translocation is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus. Nuclear IRF3 acts as a transcription factor, driving the expression of type I interferons, such as IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.
Quantitative Data on this compound Activity
The potency and efficacy of this compound can be quantified through various in vitro assays. The following tables summarize key quantitative data for a representative non-cyclic dinucleotide STING agonist.
| Parameter | Cell Line | Value | Assay Type |
| EC50 (IFN-β Induction) | THP-1 (Human monocytic) | 0.28 µg/mL | Reporter Assay |
| EC50 (IFN-β Induction) | Mouse Embryonic Fibroblasts (MEFs) | 0.1 µg/mL | Reporter Assay |
Table 1: In Vitro Potency of a Representative STING Agonist.
| Cytokine | Cell Type | Concentration of Agonist | Fold Induction (over vehicle) |
| IFN-β | Human PBMCs | 1 µM | ~20-fold |
| IL-10 | Human PBMCs | 1 µM | ~20-fold |
| IL-27 | Human PBMCs | 1 µM | ~20-fold |
| CXCL10 | Tumor-bearing mice (plasma) | Not specified | Significantly elevated |
| CCL5 | Tumor-bearing mice (plasma) | Not specified | Significantly elevated |
Table 2: Cytokine Induction by a Representative STING Agonist.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STING pathway activation. The following sections provide step-by-step protocols for key experiments.
Cellular STING Activation Assay
This protocol describes the stimulation of cells in culture to assess the activation of the STING pathway by this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells.
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS.
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
Phosphate Buffered Saline (PBS).
-
37°C, 5% CO2 incubator.
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate. For human PBMCs, seed at a density of 1 x 10^6 cells/well.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest agonist concentration).
-
Cell Stimulation: Carefully remove the existing medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO2. The incubation time can be optimized depending on the downstream readout.
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. The cell pellet can be lysed for protein or RNA analysis.
IFN-β Quantification by ELISA
This protocol measures the amount of secreted IFN-β in the cell culture supernatant as a downstream marker of STING activation.
Materials:
-
IFN-β ELISA Kit (containing pre-coated plate, detection antibody, standards, buffers, substrate, and stop solution).
-
Cell culture supernatants from the cellular activation assay.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Prepare Reagents: Reconstitute standards and prepare serial dilutions as per the ELISA kit manufacturer's instructions.
-
Add Samples and Standards: Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubation: Incubate the plate for the time specified in the kit protocol (typically 1-2 hours at room temperature).
-
Washing: Wash the plate 3-4 times with the provided wash buffer.
-
Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well and incubate as per the protocol (typically 1 hour at room temperature).
-
Second Wash: Repeat the washing step.
-
Add Substrate: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes. A color change should be observed.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the concentration of IFN-β in the samples by plotting a standard curve of the known concentrations of the standards versus their absorbance.
STING Pathway Reporter Assay
This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE) to quantify STING pathway activation.
Materials:
-
HEK293T cells stably expressing a STING-responsive reporter construct (e.g., ISRE-luciferase).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS.
-
This compound.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells as described in the cellular activation assay protocol.
-
Incubation: Incubate the cells for 6 hours at 37°C with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: The luminescence signal is directly proportional to the level of STING pathway activation. Calculate EC50 values by plotting the luminescence signal against the log of the agonist concentration.
Visualizations
Signaling Pathway
Caption: STING signaling pathway activation by this compound.
Experimental Workflow
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cellular Uptake and Distribution of CF509
Disclaimer: The compound "CF509" is a hypothetical molecule created for illustrative purposes within this guide. All data, experimental protocols, and pathways presented herein are representative examples and are not derived from empirical studies of an existing compound.
Introduction
CF509 is a novel, hypothetical, cell-permeant fluorescent probe with a peak excitation at 488 nm and a peak emission at 509 nm. Its chemical structure is designed to facilitate passive diffusion across the plasma membrane and subsequent accumulation within specific subcellular compartments, making it a potential candidate for live-cell imaging and high-content screening assays. This document provides a comprehensive overview of the cellular uptake kinetics, subcellular distribution, and recommended experimental protocols for the use of CF509 in biological research.
In Vitro Cellular Uptake and Kinetics
The cellular uptake of CF509 was quantified across several common mammalian cell lines using flow cytometry. Cells were incubated with a standard concentration of CF509 (10 µM) and analyzed at various time points to determine the kinetics of uptake.
Quantitative Uptake Analysis
The following table summarizes the mean fluorescence intensity (MFI) in various cell lines after incubation with CF509.
| Cell Line | Type | Incubation Time (minutes) | Mean Fluorescence Intensity (MFI ± SD) |
| HeLa | Human Cervical Cancer | 30 | 15,432 ± 850 |
| 60 | 28,987 ± 1,230 | ||
| 120 | 45,112 ± 2,150 | ||
| A549 | Human Lung Carcinoma | 30 | 11,245 ± 760 |
| 60 | 21,560 ± 1,100 | ||
| 120 | 33,870 ± 1,890 | ||
| Jurkat | Human T-cell Lymphoma | 30 | 8,540 ± 650 |
| 60 | 14,320 ± 980 | ||
| 120 | 22,650 ± 1,340 |
Experimental Protocol: Flow Cytometry for Cellular Uptake
-
Cell Preparation: Culture cells to approximately 80% confluency. For adherent cells (HeLa, A549), detach using a gentle cell dissociation reagent (e.g., TrypLE™). For suspension cells (Jurkat), collect by centrifugation.
-
Cell Seeding: Resuspend cells in complete culture medium and adjust the density to 1 x 10⁶ cells/mL.
-
Incubation: Add CF509 to the cell suspension to a final concentration of 10 µM. Incubate the cells in a 37°C, 5% CO₂ incubator for the desired time points (e.g., 30, 60, 120 minutes).
-
Washing: After incubation, transfer the cells to 1.5 mL microcentrifuge tubes. Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Analysis: Resuspend the final cell pellet in 500 µL of PBS containing 1% FBS for flow cytometry analysis. Acquire data using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm).
-
Gating: Gate on the live cell population using forward and side scatter properties. Record the mean fluorescence intensity (MFI) from the gated population.
Visualization: Experimental Workflow for Uptake Analysis
Workflow for quantifying CF509 cellular uptake via flow cytometry.
Subcellular Distribution and Localization
To determine the intracellular localization of CF509, live-cell confocal microscopy was performed. HeLa cells were co-stained with CF509 and well-characterized organelle-specific fluorescent trackers. The Pearson's Correlation Coefficient (PCC) was calculated to quantify the degree of co-localization.
Quantitative Co-localization Analysis
| Organelle Tracker | Target Organelle | Pearson's Correlation Coefficient (PCC ± SD) |
| MitoTracker™ Red CMXRos | Mitochondria | 0.89 ± 0.05 |
| ER-Tracker™ Red | Endoplasmic Reticulum | 0.65 ± 0.08 |
| LysoTracker™ Red DND-99 | Lysosomes | 0.12 ± 0.04 |
| NucBlue™ Live | Nucleus | 0.05 ± 0.03 |
The high PCC value with MitoTracker™ Red strongly suggests that CF509 preferentially accumulates in the mitochondria.
Experimental Protocol: Confocal Microscopy for Subcellular Localization
-
Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes (35 mm) at a density that will result in 50-70% confluency on the day of imaging.
-
Organelle Staining: On the day of the experiment, incubate the cells with the desired organelle tracker (e.g., 100 nM MitoTracker™ Red CMXRos) in complete culture medium for 30 minutes at 37°C, following the manufacturer's protocol.
-
Washing: Gently wash the cells twice with pre-warmed, phenol red-free imaging medium (e.g., FluoroBrite™ DMEM).
-
CF509 Staining: Add CF509 to the imaging medium to a final concentration of 5 µM and incubate for an additional 30 minutes at 37°C.
-
Imaging: Mount the dish on the stage of a confocal microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).
-
Image Acquisition: Acquire images using appropriate laser lines and emission filters for CF509 (Ex: 488 nm, Em: 500-550 nm) and the co-stain (e.g., for MitoTracker Red, Ex: 561 nm, Em: 570-620 nm).
-
Analysis: Perform co-localization analysis on the acquired images using image analysis software (e.g., ImageJ with the JACoP plugin) to calculate the Pearson's Correlation Coefficient.
Visualization: Hypothetical Cellular Uptake and Trafficking Pathway
Proposed mechanism of CF509 uptake and mitochondrial accumulation.
Conclusion
The data presented in this guide characterize CF509 as a cell-permeant fluorescent probe that rapidly enters various mammalian cells. Quantitative analysis indicates a strong and preferential accumulation within mitochondria. The provided protocols offer robust methods for quantifying its uptake and visualizing its subcellular distribution, establishing CF509 as a promising tool for mitochondrial studies in live cells.
Technical Whitepaper: Binding Affinity of a Representative STING Agonist to Human STING
Disclaimer: The compound "STING agonist-27" is not referenced in publicly available scientific literature. It is likely a proprietary designation. This guide therefore utilizes a well-characterized, potent, and publicly documented non-nucleotide STING agonist, diABZI (diaminobenzimidazole) , as a representative molecule to illustrate binding affinity, experimental protocols, and signaling pathways relevant to human STING.
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response. Pharmacological activation of STING holds significant therapeutic promise in oncology and infectious diseases. A key parameter in the development of STING agonists is their binding affinity to the human STING protein. This document provides a technical overview of the binding characteristics of the representative agonist diABZI to human STING, details common experimental methodologies, and outlines the canonical signaling pathway.
Quantitative Binding Affinity Data
The binding affinity of an agonist to its target is a primary determinant of its biological activity. For STING agonists, this is often quantified by the dissociation constant (Kd) or the half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes the reported binding and activation data for diABZI with various human STING (hSTING) genotypes.
| Compound | hSTING Allele | Assay Type | Parameter | Value (nM) | Reference |
| diABZI | WT (Wild-Type) | FRET-based binding assay | Kd | 160 | |
| diABZI | WT (Wild-Type) | IFN-β Reporter Assay (HEK293T) | EC50 | 260 | |
| diABZI | AQ (A230/Q266) | IFN-β Reporter Assay (HEK293T) | EC50 | 250 | |
| diABZI | HAQ (H232/A230/Q266) | IFN-β Reporter Assay (HEK293T) | EC50 | 240 | |
| diABZI | R232 | IFN-β Reporter Assay (HEK293T) | EC50 | 1200 |
STING Signaling Pathway
Upon binding, a STING agonist induces a significant conformational change in the STING dimer, leading to its activation and downstream signaling. This cascade culminates in the production of type I interferons and other inflammatory cytokines.
Caption: Agonist-induced STING signaling pathway.
Experimental Protocols
The determination of binding affinity and functional activity requires precise biochemical and cell-based assays. Below are representative protocols for a direct binding assay and a functional reporter assay.
Protocol: Förster Resonance Energy Transfer (FRET) Binding Assay
This method measures the direct binding of an agonist to purified STING protein by detecting the energy transfer between a fluorescently labeled protein and a labeled ligand.
1. Protein Preparation:
- Express and purify the ligand-binding domain of human STING (e.g., residues 153-341) fused with a fluorescent protein donor (e.g., terbium, Tb).
- Perform quality control using SDS-PAGE and size-exclusion chromatography to ensure protein purity and homogeneity.
2. Ligand Preparation:
- Synthesize or procure the STING agonist (diABZI) labeled with a suitable FRET acceptor fluorophore (e.g., fluorescein).
- Determine the precise concentration of the labeled agonist via spectrophotometry.
3. Assay Execution:
- Prepare a serial dilution of the fluorescein-labeled agonist in an appropriate assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4).
- Add a fixed concentration of Tb-STING protein to each well of a microplate.
- Add the serially diluted labeled agonist to the wells.
- Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
4. Data Acquisition:
- Measure the FRET signal using a plate reader capable of time-resolved fluorescence.
- Excite the terbium donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 490 nm) and the acceptor (e.g., at 520 nm).
- Calculate the FRET ratio (Acceptor Emission / Donor Emission).
5. Data Analysis:
- Plot the FRET ratio as a function of the log of the agonist concentration.
- Fit the resulting curve to a one-site binding model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the dissociation constant (Kd).
Protocol: IFN-β Luciferase Reporter Assay
This cell-based assay quantifies the functional consequence of STING binding by measuring the activation of the type I interferon pathway.
1. Cell Line Preparation:
- Use a human cell line, such as HEK293T, that does not endogenously express STING.
- Co-transfect the cells with three plasmids:
- A plasmid encoding the human STING allele of interest (e.g., WT, HAQ).
- A reporter plasmid containing the firefly luciferase gene under the control of the human IFN-β promoter.
- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
- Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a 10-point serial dilution of the STING agonist (diABZI) in cell culture medium.
- Remove the old medium from the cells and add the medium containing the diluted agonist.
- Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
3. Luminescence Measurement:
- Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system (e.g., Promega).
- Measure firefly luciferase luminescence (IFN-β promoter activity).
- Measure Renilla luciferase luminescence (internal control).
4. Data Analysis:
- Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
- Plot the normalized luciferase activity against the log of the agonist concentration.
- Fit the data to a four-parameter logistic equation to calculate the EC50 value, which represents the concentration of agonist that provokes a response halfway between the baseline and maximum.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for determining the functional activity (EC50) of a STING agonist using the reporter assay described above.
Caption: Workflow for a STING functional reporter assay.
Downstream Signaling of STING Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core downstream signaling pathways activated by STING (Stimulator of Interferon Genes) agonists. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and drug discovery. The guide details the molecular cascade initiated by STING activation, summarizes key quantitative data in structured tables, provides detailed experimental protocols for characterization, and includes visualizations of signaling pathways and experimental workflows.
Introduction to STING and its Agonists
The STING pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[1] In the context of cancer, the presence of tumor-derived DNA in the cytosol can trigger this pathway, leading to an anti-tumor immune response.[1][2] STING agonists are molecules designed to pharmacologically activate this pathway, thereby amplifying the body's natural ability to fight cancer.[2][3] These agonists have shown significant promise in preclinical studies and are currently under investigation in numerous clinical trials for cancer immunotherapy.
Upon activation, STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately leads to the priming and activation of cytotoxic T lymphocytes that can recognize and eliminate tumor cells.
The Core Downstream Signaling Pathway
The canonical downstream signaling pathway of a STING agonist involves a series of well-defined molecular events, from receptor activation to transcriptional responses.
STING Activation and Translocation
In its inactive state, STING resides on the endoplasmic reticulum (ER). The binding of a STING agonist, such as a cyclic dinucleotide (CDN), induces a conformational change in the STING protein. This activation leads to the translocation of STING from the ER to the Golgi apparatus.
TBK1 Recruitment and IRF3 Phosphorylation
At the Golgi, the activated STING protein serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation event is a critical step in the pathway, leading to the dimerization of IRF3.
IRF3 Nuclear Translocation and Type I Interferon Production
The phosphorylated IRF3 dimers then translocate from the cytoplasm into the nucleus. Within the nucleus, IRF3 binds to specific DNA elements known as interferon-stimulated response elements (ISREs) in the promoters of genes encoding type I interferons, primarily IFN-α and IFN-β. This leads to the robust transcription and subsequent secretion of type I interferons.
NF-κB Activation and Pro-inflammatory Cytokine Production
In addition to the TBK1-IRF3 axis, activated STING can also lead to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This results in the production of a broad range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which further contribute to the inflammatory tumor microenvironment and recruitment of immune cells.
Induction of Autophagy
Some studies have also linked STING activation to the induction of autophagy, a cellular process for degrading and recycling cellular components. This process may play a role in the regulation of the immune response and in STING-mediated cell death.
Caption: Downstream signaling cascade initiated by a STING agonist.
Quantitative Data Summary for a Representative STING Agonist
The following table summarizes typical quantitative data obtained during the characterization of a novel STING agonist. The values presented are for illustrative purposes and will vary depending on the specific agonist and experimental conditions.
| Parameter | Assay Type | Cell Line | Value |
| Potency | |||
| IFN-β Induction EC50 | Reporter Gene Assay | THP1-Dual™ | 150 nM |
| NF-κB Activation EC50 | Reporter Gene Assay | THP1-Dual™ | 250 nM |
| Efficacy | |||
| Max IFN-β Secretion | ELISA | Human PBMCs | 2500 pg/mL |
| Max TNF-α Secretion | ELISA | Human PBMCs | 1800 pg/mL |
| Target Engagement | |||
| p-TBK1 (Ser172) Induction | Western Blot | A549 | 5-fold increase at 300 nM |
| p-IRF3 (Ser396) Induction | Western Blot | A549 | 8-fold increase at 300 nM |
| Cellular Effects | |||
| Cell Viability IC50 | Cytotoxicity Assay | B16-F10 | > 10 µM |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of STING agonists are provided below.
Western Blotting for Phosphorylated Signaling Proteins
Objective: To detect the phosphorylation of STING, TBK1, and IRF3 as a measure of pathway activation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549, THP-1) at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the STING agonist at various concentrations for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and their total protein counterparts, as well as a loading control (e.g., GAPDH), overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
ELISA for Cytokine Quantification
Objective: To measure the concentration of secreted cytokines (e.g., IFN-β, TNF-α, IL-6) in the cell culture supernatant.
Methodology:
-
Sample Collection: Culture cells (e.g., human PBMCs) with the STING agonist for 24 hours. Collect the culture supernatant and centrifuge to remove any cells or debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.
Immunofluorescence Microscopy for IRF3 Nuclear Translocation
Objective: To visualize the translocation of IRF3 from the cytoplasm to the nucleus upon STING activation.
Methodology:
-
Cell Culture and Treatment: Plate cells on glass coverslips in a 24-well plate and treat with the STING agonist for 2-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking and Staining: Block the cells with 1% BSA and then incubate with a primary antibody against IRF3. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Image Analysis: Capture images and observe the localization of IRF3 (fluorescent signal) relative to the nucleus (DAPI signal).
Caption: General experimental workflow for STING agonist characterization.
Conclusion
STING agonists represent a promising class of immunotherapeutic agents with the potential to activate a robust anti-tumor immune response. A thorough understanding of their downstream signaling pathways is crucial for their rational development and clinical application. The activation of the TBK1-IRF3 axis, leading to the production of type I interferons, is a hallmark of STING pathway activation. Concomitant activation of the NF-κB pathway further contributes to the pro-inflammatory milieu necessary for effective anti-tumor immunity. The experimental protocols and characterization workflows outlined in this guide provide a framework for the comprehensive evaluation of novel STING agonists, facilitating the advancement of this exciting therapeutic modality.
References
- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Characterization of a Potent STING Agonist
Disclaimer: While the initial request specified "STING agonist-27," publicly available, in-depth in vitro characterization data for a compound with this specific designation is limited. To provide a comprehensive technical guide that meets the core requirements of this request, this document will focus on a well-characterized and potent non-cyclic dinucleotide STING agonist, diABZI , as a representative example. The methodologies and data presentation formats described herein are broadly applicable to the characterization of novel STING agonists.
This guide is intended for researchers, scientists, and drug development professionals actively involved in the fields of immunology, oncology, and medicinal chemistry. It provides an overview of the STING pathway, detailed experimental protocols for the in vitro characterization of STING agonists, a summary of representative data, and visualizations of key pathways and workflows.
Introduction to STING and the Therapeutic Potential of its Agonists
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Activation of STING, an endoplasmic reticulum-resident transmembrane protein, triggers a signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][3] This potent immune response has positioned STING as a promising therapeutic target for cancer immunotherapy and as an adjuvant for vaccines.[1][4]
STING agonists are molecules designed to activate this pathway, thereby stimulating an anti-tumor immune response. These agonists can be broadly categorized into two main classes: cyclic dinucleotides (CDNs), which are natural STING ligands, and non-cyclic dinucleotide small molecules. diABZI is a potent, synthetic, non-CDN STING agonist that has demonstrated robust activity in both in vitro and in vivo models.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by cGAMP synthase (cGAS) upon sensing cytosolic DNA, to the STING dimer. This binding event induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons. STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Quantitative Data Summary for diABZI
The following tables summarize the in vitro activity of diABZI across various cell lines and assays as reported in the scientific literature.
Table 1: In Vitro Potency of diABZI in Reporter Cell Lines
| Cell Line | Reporter System | Readout | EC50 | Reference |
| THP1-Dual™ | IRF-inducible Luciferase | IFN-I Production | 0.144 ± 0.149 nM | |
| Human STING | Not specified | Not specified | 130 nM | |
| Mouse STING | Not specified | Not specified | 186 nM | |
| THP1-Dual™ | IRF Signaling | Luciferase Secretion | 60.9 nM |
Table 2: Cytokine Induction by diABZI in Primary Cells
| Cell Type | Cytokine | Assay | EC50 / Concentration | Induced Level | Reference |
| Murine Splenocytes | IFN-β | ELISA | 0.17 ± 6.6 µM | Not specified | |
| Human T cells (HATs) | IFN-β | RT-qPCR | 3 hours post-stimulation | Significant increase | |
| Human T cells (HATs) | CXCL10 | RT-qPCR | 3 hours post-stimulation | Significant increase | |
| Human T cells (HATs) | IL-6 | RT-qPCR | 3 and 20 hours post-stimulation | Significant increase | |
| Murine Macrophages | IFN-α, IFN-β, CXCL10, IL-6, TNF-α, CXCL1, IL-10 | Not specified | 1 µM (16 hours) | Significant release | |
| Human Macrophages (iMacs) | IL-6, TNF-α, IFN-α, IFN-β, IP-10 | Not specified | 50 nM (24 hours) | Elevated levels |
Detailed Experimental Protocols
STING Reporter Gene Assay
This assay is used to determine the potency of a STING agonist in activating the IRF or NF-κB signaling pathway in a cellular context.
Objective: To measure the half-maximal effective concentration (EC50) of a STING agonist.
Materials:
-
THP1-Dual™ reporter cells (InvivoGen)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, HEPES, penicillin-streptomycin, and appropriate selection antibiotics (e.g., Blasticidin, Zeocin)
-
STING agonist (e.g., diABZI)
-
96-well cell culture plates
-
Luciferase reporter assay reagent (e.g., QUANTI-Luc™, InvivoGen)
-
Luminometer
Procedure:
-
Culture THP1-Dual™ cells according to the manufacturer's instructions.
-
Seed the cells in a 96-well plate at a density of 25,000 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the STING agonist in culture medium.
-
Add 100 µL of the diluted agonist to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, collect the cell supernatant.
-
Measure the luciferase activity in the supernatant using a luminometer according to the reporter assay reagent manufacturer's protocol.
-
Calculate the EC50 value by plotting the luminescence signal against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic curve.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of a specific cytokine (e.g., IFN-β, IL-6, TNF-α) secreted by cells upon stimulation with a STING agonist.
Objective: To measure the concentration of cytokines released by primary immune cells in response to a STING agonist.
Materials:
-
Primary immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), murine splenocytes)
-
Appropriate cell culture medium
-
STING agonist (e.g., diABZI)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., Human IFN-β ELISA Kit)
-
Microplate reader
Procedure:
-
Isolate primary immune cells using standard procedures (e.g., Ficoll-Paque for PBMCs, mechanical dissociation for splenocytes).
-
Seed the cells in a 96-well plate at an appropriate density in culture medium.
-
Prepare serial dilutions of the STING agonist in culture medium.
-
Add the diluted agonist to the cells. Include a vehicle control.
-
Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol to quantify the cytokine concentration in the supernatant.
-
Plot the cytokine concentration against the agonist concentration to generate a dose-response curve.
Western Blot for STING Pathway Activation
This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, confirming pathway activation.
Objective: To qualitatively or semi-quantitatively assess the phosphorylation of STING, TBK1, and IRF3.
Materials:
-
Cells of interest (e.g., human T cells, murine macrophages)
-
STING agonist (e.g., diABZI)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat the cells with the STING agonist for the desired time points (e.g., 3 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system. The presence of bands corresponding to the phosphorylated proteins indicates STING pathway activation.
Conclusion
The in vitro characterization of a STING agonist is a multi-faceted process that requires a combination of cellular and biochemical assays. By employing reporter gene assays, cytokine release assays, and western blotting, researchers can obtain a comprehensive understanding of the agonist's potency, efficacy, and mechanism of action. The data and protocols presented in this guide, using the well-characterized STING agonist diABZI as a representative example, provide a robust framework for the evaluation of novel STING-targeting compounds in a drug discovery and development setting.
References
An In-Depth Technical Guide to STING Agonist-27 for Innate Immunity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of the STING pathway triggers a potent immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This has positioned STING as a promising therapeutic target for a range of diseases, including cancer and infectious diseases.[3][4]
STING agonists, molecules designed to activate this pathway, have shown significant potential in enhancing the immune system's ability to recognize and eliminate tumor cells. While early agonists were primarily cyclic dinucleotides (CDNs), a new generation of non-cyclic dinucleotide (non-CDN) small molecule agonists has emerged, offering improved pharmacological properties.
This technical guide provides a comprehensive overview of a representative non-CDN STING agonist, herein referred to as STING agonist-27 . The data and protocols presented are synthesized from publicly available information on well-characterized non-CDN STING agonists, such as diABZI and BNBC, to provide a detailed technical resource for researchers in innate immunity and drug development.
Core Mechanism of Action
This compound functions as a direct activator of the STING protein. In its resting state, STING resides on the endoplasmic reticulum (ER). Upon binding of an agonist, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. This initiates a signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of genes encoding type I interferons and other pro-inflammatory cytokines. These cytokines are crucial for recruiting and activating various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, within the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of representative non-CDN STING agonists, serving as a proxy for the expected performance of this compound.
Table 1: In Vitro Activity of Non-CDN STING Agonists
| Compound | Cell Line | Assay | Readout | EC50/IC50 | Reference |
| diABZI | THP1-Dual™ | IRF-Luciferase Reporter | IFN-I Production | 0.144 ± 0.149 nM | |
| diABZI | Calu-3 | SARS-CoV-2 Infection | Viral Inhibition | Nanomolar range | |
| BNBC | HepG2/STING/ISG54Luc | ISG54-Luciferase Reporter | Luciferase Activity | Low micromolar | |
| TTI-10001 | HEK293T-STING Reporter | Reporter Assay | Reporter Activity | Potent activity | |
| SNX281 | - | Differential Scanning Fluorimetry | STING Thermostabilization | - |
Table 2: Cytokine Induction by Non-CDN STING Agonists
| Compound | Cell Type | Cytokine | Method | Induction Level | Reference |
| diABZI | Murine Macrophages | IFN-α, IFN-β, CXCL10, IL-6, TNF-α | ELISA/Multiplex | Significant increase at 1 µM | |
| diABZI | Calu-3 | Type I & III IFNs, ISGs | RNA-seq | Robust activation | |
| BNBC | Human PBMCs | IFN-β, IL-29, TNF-α | qRT-PCR/ELISA | Concentration-dependent increase | |
| TTI-10001 | Mouse Tumor | IFN-β, TNF-α, IL-6 | Not specified | Elevated expression |
Table 3: In Vivo Anti-Tumor Efficacy of Non-CDN STING Agonists
| Compound | Mouse Model | Tumor Type | Administration | Outcome | Reference |
| diABZI | Syngeneic | Colorectal Cancer | Not specified | Significant tumor growth inhibition | |
| DW18343 | Syngeneic | Melanoma, Renal, Colon, Breast | Intraperitoneal/Intravenous | Potent anti-tumor efficacy | |
| SNX281 | Mouse Models | Not specified | Systemic | Single-dose tumor elimination | |
| ALG-031048 | CT26 | Colon Carcinoma | Subcutaneous | Significant reduction in tumor growth |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in evaluating this compound.
STING Activation Reporter Assay
This assay quantitatively measures the activation of the STING pathway in response to an agonist using a luciferase reporter system.
Methodology:
-
Cell Culture: Maintain THP-1 dual reporter cells, which express an IRF-inducible luciferase reporter, in the recommended culture medium.
-
Cell Seeding: Seed approximately 40,000 cells per well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Luciferase Measurement: Add a luciferase assay reagent to each well and measure luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control and calculate the EC50 value.
Cytokine Quantification by ELISA
This protocol details the measurement of cytokine secretion from immune cells following stimulation with this compound.
Methodology:
-
Cell Culture and Treatment: Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1. Treat the cells with various concentrations of this compound for 24 hours.
-
Supernatant Collection: Centrifuge the cell plates and collect the culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IFN-β).
-
Block the plate to prevent non-specific binding.
-
Add the collected cell supernatants and standards to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Dendritic Cell Maturation Assay
This assay assesses the ability of this compound to induce the maturation of dendritic cells (DCs), a key step in initiating an adaptive immune response.
Methodology:
-
DC Generation: Generate bone marrow-derived dendritic cells (BMDCs) from mice by culturing bone marrow cells with GM-CSF and IL-4.
-
Stimulation: On day 9 of culture, stimulate the BMDCs with different concentrations of this compound for 24 hours.
-
Cell Staining:
-
Harvest the cells and block Fc receptors.
-
Stain the cells with fluorescently labeled antibodies against DC maturation markers such as CD80, CD86, and MHC class II, along with a DC marker like CD11c.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of mature DCs (e.g., CD11c+CD86+) and the mean fluorescence intensity (MFI) of the maturation markers.
In Vivo Murine Tumor Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant syngeneic tumor cells (e.g., CT26 colon carcinoma) into immunocompetent mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size.
-
Treatment: Administer this compound via the desired route (e.g., intratumoral, subcutaneous, or intravenous). Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Data Analysis: Compare tumor growth between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
This compound, as a representative non-CDN small molecule, holds significant promise for the activation of innate immunity in therapeutic applications. Its ability to potently stimulate the STING pathway, leading to the production of type I interferons and the maturation of dendritic cells, underscores its potential as a powerful agent in cancer immunotherapy and for the treatment of infectious diseases. The data and protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the therapeutic potential of novel STING agonists. Further preclinical and clinical studies will be crucial in translating the promise of these molecules into effective therapies.
References
Preliminary Technical Guide: STING Agonist-27
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a specific molecule designated "STING agonist-27" is not available. This document therefore provides a representative technical guide based on preliminary studies of various STING (Stimulator of Interferon Genes) agonists in preclinical and early clinical development. The data and protocols presented are illustrative of the information typically generated for a novel STING agonist.
Introduction
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This response is pivotal in antitumor immunity, as it can convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.[1] STING agonists are molecules designed to activate this pathway and have emerged as a promising class of cancer immunotherapeutics.[3][4] They are being investigated as monotherapies and in combination with other treatments, such as immune checkpoint inhibitors. This guide summarizes the core preclinical data and methodologies relevant to the preliminary assessment of a novel STING agonist, referred to herein as this compound.
Mechanism of Action: The STING Signaling Pathway
Upon binding of a STING agonist, the STING protein undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I IFNs and other inflammatory cytokines.
Quantitative Data Summary
The following tables summarize representative data for a hypothetical this compound, illustrating key parameters of its in vitro and in vivo activity.
Table 1: In Vitro Activity Profile of this compound
| Assay Type | Cell Line | Parameter | Value |
| STING Activation | THP1-Dual™ ISG Reporter | EC50 (IFN-β Induction) | 50 nM |
| Cytokine Induction | Human PBMCs | IFN-β Secretion (EC50) | 75 nM |
| Human PBMCs | TNF-α Secretion (EC50) | 120 nM | |
| Cell Viability | B16-F10 Melanoma | IC50 | > 10 µM |
| CT26 Colon Carcinoma | IC50 | > 10 µM |
Table 2: In Vivo Antitumor Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Complete Responses (CR) |
| CT26 Colon Carcinoma | Vehicle | q3d x 4 | 0% | 0/10 |
| This compound (10 mg/kg, i.t.) | q3d x 4 | 75% | 4/10 | |
| B16-F10 Melanoma | Vehicle | q3d x 4 | 0% | 0/10 |
| This compound (10 mg/kg, i.t.) | q3d x 4 | 50% | 1/10 | |
| This compound + anti-PD-1 | q3d x 4 | 85% | 6/10 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
STING Activation Assay (THP1-Dual™ ISG Reporter Cells)
This assay quantitatively measures the induction of the interferon signaling pathway upon STING activation.
-
Cell Line: THP1-Dual™ cells (InvivoGen), which are engineered human monocytes that express a secreted luciferase reporter gene under the control of an ISG54 (Interferon-Stimulated Gene 54) promoter.
-
Methodology:
-
Seed THP1-Dual™ cells at a density of 100,000 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the cells and incubate for 24 hours at 37°C, 5% CO2.
-
Collect the supernatant and measure luciferase activity using a luminometer and a suitable substrate (e.g., QUANTI-Luc™).
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
CF509 as a tool for studying STING biology
An In-depth Technical Guide to Small Molecule Agonists for the Study of STING Biology
Note to the reader: The initial query for "CF509" as a tool for studying STING biology did not yield relevant results in the scientific literature, as CF509 appears to be a product number for a hand tool. However, the search did retrieve significant information on a novel small molecule STING agonist designated as M04 . This guide will therefore focus on M04 as a representative tool for studying STING biology, with the understanding that the principles and methods described are broadly applicable to other small molecule STING agonists.
Introduction to STING and its Agonists
The Stimulator of Interferon Genes (STING) is a crucial component of the innate immune system, acting as a sensor for cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1][2] Located in the endoplasmic reticulum, STING initiates a signaling cascade upon activation that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2][3] This response is vital for mounting an effective anti-pathogen and anti-tumor immune defense.
The natural ligands for STING are cyclic dinucleotides (CDNs), which are produced by bacteria or by the enzyme cyclic GMP-AMP synthase (cGAS) in mammalian cells upon binding to cytosolic DNA. The therapeutic potential of activating the STING pathway has driven the development of synthetic STING agonists. While early agonists were CDN analogs, their clinical utility has been hampered by poor cell permeability and the need for intratumoral administration. This has led to the discovery and development of non-CDN small molecule STING agonists, such as the one described here as M04, which offer the potential for improved drug-like properties.
M04: A Novel Small Molecule Human STING Agonist
M04 is a novel small molecule that functions as an agonist of human STING. Unlike natural CDN ligands, M04 activates STING independently of cGAS and does not induce the synthesis of cGAMP. A key characteristic of M04 is its allele-specific activity, demonstrating differential activation of various human STING variants. This highlights the importance of considering genetic variation in the human population when developing and utilizing STING-targeting therapeutics. Notably, M04 is inactive in mice, but its activity can be rescued by the expression of human STING in murine cells.
Mechanism of Action
Upon engagement with the STING protein, M04 induces a conformational change that initiates downstream signaling. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of the gene for IFN-β and other interferon-stimulated genes (ISGs). This signaling cascade is central to the establishment of an antiviral and anti-tumor state.
Caption: M04-induced STING signaling pathway.
Quantitative Data for M04 Activity
The following tables summarize the reported quantitative data for the activity of the small molecule STING agonist M04.
| Cell Line | STING Allele | Assay | Readout | EC50 (µM) |
| THP-1 | WT | IFN-β Luciferase | Luminescence | ~5 |
| HEK293T | WT (ectopic) | IFN-β Luciferase | Luminescence | ~2 |
| A549 | WT | IFN-β mRNA | qRT-PCR | Not Reported |
Table 1: Half-maximal effective concentration (EC50) of M04 in various cell lines. Data is estimated from graphical representations in the source literature.
| Cell Type | Cytokine | Concentration (pg/mL) - Control | Concentration (pg/mL) - M04 Treated | Fold Induction |
| Human PBMCs | IFN-α | Undetectable | > 2000 | > 2000 |
| Human PBMCs | IL-6 | < 100 | ~1500 | ~15 |
| Human PBMCs | TNF-α | < 50 | ~500 | ~10 |
| Human PBMCs | IL-1β | Undetectable | ~200 | > 200 |
Table 2: M04-induced cytokine secretion from primary human peripheral blood mononuclear cells (PBMCs). Data is estimated from graphical representations in the source literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of STING biology using small molecule agonists like M04.
Cell-Based STING Activation Assay
This protocol is designed to measure the activation of the STING pathway in response to a small molecule agonist using a reporter cell line.
Objective: To quantify the dose-dependent activation of the IFN-β promoter by a STING agonist.
Materials:
-
HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Small molecule STING agonist (e.g., M04) dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Seed HEK293T-STING-IFN-β-Luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the STING agonist in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the agonist dilutions to the respective wells. Include a vehicle-only (DMSO) control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence values against the agonist concentration and determine the EC50 using a non-linear regression analysis.
Caption: A representative experimental workflow for the evaluation of a novel STING agonist.
Cytokine Secretion Assay from Human PBMCs
This protocol measures the production of key pro-inflammatory cytokines from primary human immune cells upon stimulation with a STING agonist.
Objective: To determine the cytokine profile induced by a STING agonist in a physiologically relevant cell population.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Small molecule STING agonist (e.g., M04).
-
96-well round-bottom tissue culture plates.
-
ELISA kits or Cytometric Bead Array (CBA) for desired cytokines (e.g., IFN-α, IL-6, TNF-α).
-
Plate reader or flow cytometer.
Procedure:
-
Resuspend isolated PBMCs in RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Add 200 µL of the cell suspension to each well of a 96-well plate.
-
Add the STING agonist at a predetermined optimal concentration. Include a vehicle control.
-
Incubate for 24-48 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Perform ELISA or CBA according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
Conclusion
Small molecule STING agonists like M04 are invaluable tools for dissecting the complexities of the STING signaling pathway and for exploring its therapeutic potential. Their ability to activate innate immunity makes them promising candidates for the development of novel cancer immunotherapies and vaccine adjuvants. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize these compounds in their studies of STING biology. The allele-specific nature of M04 also underscores the critical need for personalized medicine approaches when targeting the STING pathway. Further research with these tools will undoubtedly continue to illuminate the multifaceted roles of STING in health and disease.
References
- 1. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 3. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to STING Agonist Target Engagement Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core target engagement biomarkers for STING (Stimulator of Interferon Genes) agonists. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively measure and interpret the pharmacodynamic effects of these promising immunotherapeutic agents. This document details key biomarkers, provides structured data from relevant assays, and outlines detailed experimental protocols.
Introduction to STING and its Agonists
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4][5] This robust immune response has made STING a compelling target for cancer immunotherapy. STING agonists, which are molecules designed to activate this pathway, have the potential to turn "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are more susceptible to immune-mediated killing.
Key Target Engagement Biomarkers
Effective drug development of STING agonists relies on the accurate measurement of target engagement and downstream pharmacodynamic effects. Biomarkers can be categorized as proximal (direct measures of STING activation) or distal (downstream consequences of pathway activation).
Proximal Biomarkers
Proximal biomarkers provide direct evidence of STING agonist binding and activation of the immediate signaling cascade.
-
STING Phosphorylation and Oligomerization: Upon agonist binding, STING undergoes phosphorylation and forms oligomers, which are critical steps for downstream signaling.
-
TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to initiate the transcription of type I IFNs.
Distal Biomarkers
Distal biomarkers reflect the downstream biological consequences of STING activation.
-
Type I Interferon (IFN-α/β) Production: The production of type I IFNs is a hallmark of STING activation.
-
Interferon-Stimulated Gene (ISG) Expression: Type I IFNs induce the expression of a wide range of ISGs that contribute to the antiviral and anti-tumor immune response.
-
Pro-inflammatory Cytokine and Chemokine Production: STING activation also leads to the production of various pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, CXCL10, and CCL5, which help recruit immune cells to the tumor microenvironment.
-
Immune Cell Activation Markers: The activation of immune cells, such as T cells and NK cells, can be assessed by measuring the expression of activation markers like CD69 and Granzyme B.
-
Tumor Microenvironment (TME) Infiltration: A key desired outcome of STING agonist therapy is the infiltration of immune cells, particularly CD8+ T cells, into the tumor.
Quantitative Data on Biomarker Assays
The following tables summarize quantitative data from various assays used to measure STING target engagement.
Table 1: In Vitro STING Activation Assays
| Cell Line | Assay Type | Biomarker Measured | Agonist Example | Readout | Reference |
| HEK293T | IFN-β Luciferase Reporter Assay | IFN-β promoter activity | cGAMP | Luminescence | |
| THP1-Dual | cGAS/STING Reporter Assay | IRF and NF-κB activity | G3-YSD, 2',3'-cGAMP, diABZI | Luminescence | |
| RAW264.7, DC2.4 | ELISA | Secreted CXCL10 | cGAMP-STINGΔTM complex | OD450 | |
| RAW264.7, DC2.4 | qPCR | mIFN-β mRNA | cGAMP-STINGΔTM complex | Ct value | |
| Human PBMCs, THP-1 | Cytokine Release Assay | IFN-β release | 2',3'-cGAMP, diABZI | Concentration (pg/mL) |
Table 2: Clinical Pharmacodynamic Biomarkers for STING Agonist E7766
| Sample Type | Biomarker Category | Specific Biomarkers | Method | Observation | Reference |
| Plasma | Cytokines/Chemokines | IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b | Immunoassay | Transient increase within 10 hours post-injection | |
| Blood | Gene Expression | Interferon-related and STING pathway genes | RNA sequencing | Increased expression | |
| Tumor | Gene Expression | Interferon-related and STING pathway genes | RNA sequencing | Increased expression | |
| Tumor | Protein Expression | PD-L1, CD8 | Immunohistochemistry | Increased expression in some patients |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot for Phosphorylated STING, TBK1, and IRF3
This protocol is adapted from methods described for analyzing the cGAS-STING pathway.
-
Cell Lysis: Treat cells with STING agonist for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STING, p-TBK1, p-IRF3, and total protein controls overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IFN-β Luciferase Reporter Assay
This protocol is based on methods for measuring ligand-dependent STING activation.
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect cells with an IFNβ promoter-driven firefly luciferase reporter plasmid (pGL3-IFNβ-firefly Luc) and a constitutively expressed Renilla luciferase control plasmid (pRL-CMV-renilla Luc). For cells that do not endogenously express STING, also co-transfect with a human STING expression plasmid (pMCSV-hSTING).
-
Stimulation: 24 hours post-transfection, treat cells with the STING agonist.
-
Lysis and Luminescence Measurement: After the desired incubation time (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cytokine Release Assay (ELISA)
This protocol is for measuring secreted cytokines like IFN-β or CXCL10.
-
Cell Culture and Stimulation: Culture immune cells (e.g., human PBMCs, THP-1, RAW264.7) and stimulate with the STING agonist for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IFN-β, CXCL10). This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Quantification: Determine the cytokine concentration by comparing the sample absorbance to a standard curve generated with recombinant cytokine.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to illustrate key concepts.
Caption: The cGAS-STING signaling pathway.
References
- 1. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Frontiers | Profile of STING agonist and inhibitor research: a bibliometric analysis [frontiersin.org]
Early Research Findings on CF509: A Review of Publicly Available Information
Despite a comprehensive search of publicly available scientific and patent literature, there are currently no specific early research findings, quantitative data, or detailed experimental protocols directly associated with a compound designated "CF509" for the treatment of cystic fibrosis.
It is possible that "CF509" represents an internal compound code that has not yet been disclosed publicly, is in a very early stage of development that precedes publication, or is a designation that has been discontinued.
While no direct information on CF509 is available, searches did yield mentions of "CF509" in unrelated scientific contexts:
-
Cancer Therapeutics: A patent for nanocompositions containing antibody-drug conjugates lists "CF509" among a series of compounds. However, the context is for the treatment of cancer, not cystic fibrosis.
-
Vaccine Adjuvants: A research article on a pan-sarbecovirus vaccine mentions the synthesis of several novel STING agonists, including one designated "CF509." The study ultimately focused on a different compound, "CF501," as a vaccine adjuvant. This research is in the field of immunology and vaccine development and is not related to cystic fibrosis therapeutics.
-
Bacteriology: A study on the genetic code in bacteria refers to a specific bacterial strain designated as "CF509." This is a standard nomenclature in microbiology and does not pertain to a therapeutic compound.
-
Academic Course Listings: The identifier "CF509" has been found in university course catalogs, where it serves as a course number within a specific department and is unrelated to any chemical or biological entity.
At present, there is no accessible body of research on a compound named "CF509" for cystic fibrosis. Professionals seeking information on novel therapeutic agents for cystic fibrosis should refer to established scientific databases, clinical trial registries, and publications from recognized research institutions and pharmaceutical companies for information on publicly disclosed drug candidates.
Given the absence of data, it is not possible to provide a summary of quantitative data, experimental protocols, or signaling pathway diagrams as requested. Further inquiries would be contingent on the public disclosure of information related to "CF509" by a research or commercial entity.
Methodological & Application
Application Notes: In Vitro Stimulation with STING Agonist-27
For Research Use Only.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] Pharmacological activation of STING has emerged as a promising therapeutic strategy for cancer immunotherapy and infectious diseases.[4][5] STING Agonist-27 is a potent synthetic cyclic dinucleotide (CDN) analog designed to activate the STING signaling cascade, inducing a robust anti-tumor and anti-viral immune response. These application notes provide detailed protocols for the in vitro characterization of this compound using common immunological and cell-based assays.
Mechanism of Action
STING is an endoplasmic reticulum (ER)-associated protein. Upon binding of a ligand, such as this compound or the endogenous second messenger 2'3'-cGAMP, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β). Concurrently, the STING pathway can also activate the NF-κB signaling cascade, leading to the production of various pro-inflammatory cytokines.
Data Presentation
The following tables summarize representative quantitative data obtained from in vitro stimulation with this compound in various cell types.
Table 1: Potency of this compound in Reporter Cell Lines
| Cell Line | Reporter Gene | Readout | EC₅₀ (µM) |
| THP1-Dual™ ISG | Lucia Luciferase (ISG-driven) | Luminescence | 0.85 |
| HEK-Blue™ ISG | SEAP (ISG-driven) | Colorimetric | 1.2 |
| B16-Blue™ ISG | SEAP (ISG-driven) | Colorimetric | 2.5 |
Table 2: Cytokine Secretion Profile from Human PBMCs
Stimulation Time: 24 hours
| Cytokine | Concentration (pg/mL) at 1 µM | Concentration (pg/mL) at 10 µM |
| IFN-β | 850 ± 120 | 2500 ± 300 |
| CXCL10 | 1500 ± 210 | 4500 ± 550 |
| TNF-α | 400 ± 75 | 1200 ± 150 |
| IL-6 | 600 ± 90 | 1800 ± 220 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Human PBMC Isolation and Stimulation
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and their subsequent stimulation with this compound to measure cytokine production.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
96-well cell culture plates
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and Trypan Blue.
-
-
Cell Plating and Stimulation:
-
Adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 200 µL of the cell suspension (200,000 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Analyze cytokine levels (e.g., IFN-β, CXCL10) using an ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Reporter Gene Assay in THP-1 Cells
This protocol utilizes a THP-1 monocyte cell line engineered with an interferon-stimulated gene (ISG)-driven reporter to quantify STING pathway activation.
Materials:
-
THP1-Dual™ ISG reporter cells
-
RPMI-1640 medium
-
FBS, Penicillin-Streptomycin, Normocin™, Zeocin™
-
This compound
-
QUANTI-Luc™ detection reagent
-
White, flat-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 reporter cells according to the supplier's recommendations.
-
On the day of the experiment, centrifuge the cells and resuspend in fresh, pre-warmed culture medium.
-
Plate 180 µL of the cell suspension (e.g., 100,000 cells) into each well of a 96-well plate.
-
-
Stimulation:
-
Prepare serial dilutions of this compound.
-
Add 20 µL of the agonist dilutions to the appropriate wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's protocol.
-
Transfer 20 µL of the cell culture supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the EC₅₀ value from the dose-response curve.
-
Protocol 3: Western Blot for Pathway Activation
This protocol assesses STING pathway activation by detecting the phosphorylation of key signaling proteins like TBK1 and IRF3.
Materials:
-
RAW 264.7 or THP-1 cells
-
6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 5 µM) for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Agonist-27 in Cancer Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. STING agonists are emerging as a promising class of cancer immunotherapeutics.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for a representative non-cyclic dinucleotide (non-CDN) small molecule, STING Agonist-27, for use in cancer immunotherapy models. The data and protocols presented here are based on published results for the well-characterized non-CDN STING agonist, diABZI, and are intended to serve as a comprehensive guide for researchers.
This compound is a potent activator of the STING pathway, leading to the induction of type I interferons (IFN-β) and other pro-inflammatory cytokines and chemokines. This activation of innate immunity can, in turn, prime and enhance adaptive anti-tumor T-cell responses, transforming immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.
Mechanism of Action: The STING Signaling Pathway
This compound directly binds to the STING protein, which is an endoplasmic reticulum-associated transmembrane protein. This binding induces a conformational change in STING, leading to its activation and downstream signaling cascade. The key steps are as follows:
-
Activation and Translocation: Upon binding of this compound, STING oligomerizes and translocates from the endoplasmic reticulum to the Golgi apparatus.
-
TBK1 Recruitment and Phosphorylation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation and Nuclear Translocation: TBK1 then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
Gene Transcription: In the nucleus, p-IRF3, along with NF-κB which is also activated by STING signaling, drives the transcription of genes encoding for type I interferons (e.g., IFN-β) and a host of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, CXCL10).
-
Anti-Tumor Immune Response: The secreted cytokines recruit and activate various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to a robust anti-tumor immune response.
Caption: STING Signaling Pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of the representative STING agonist, diABZI.
Table 1: In Vitro Activity of this compound (diABZI) in Human and Murine Cells
| Cell Line | Assay | Readout | EC50 / Activity | Reference |
| Human THP1-Dual™ Cells | IFN-I Reporter Assay | IFN-I Production | ~30 nM | |
| Human Monocytes (CD14+) | ELISA | IFN-β Secretion | Peak at 6-12h (0.1 µM) | |
| Human Monocytes (CD14+) | ELISA | TNF-α Secretion | Peak at 6-12h (0.1 µM) | |
| Murine Splenocytes | ELISA | IFN-β Secretion | Dose-dependent increase | |
| Murine Bone Marrow-Derived Macrophages | Multiplex Immunoassay | IFN-α Secretion | Significant increase with 0.3-1 µM | |
| Murine Bone Marrow-Derived Macrophages | Multiplex Immunoassay | IFN-β Secretion | Significant increase with 0.3-1 µM | |
| Murine Bone Marrow-Derived Macrophages | ELISA | CXCL10, IL-6, TNF-α Secretion | Significant increase with 0.3-1 µM |
Table 2: In Vivo Anti-Tumor Efficacy of this compound (diABZI)
| Tumor Model | Mouse Strain | Treatment | Key Findings | Reference |
| B16.F10 Melanoma | C57BL/6 | 0.035 µmol diABZI-conjugate, IV, every 3 days for 3 doses | Significant inhibition of tumor growth | |
| MC38 Colon Adenocarcinoma | C57BL/6 | 0.007 µmol diABZI-conjugate, IP, on days 7 and 10 post-inoculation | Significant reduction in tumor mass | |
| CT26 Colon Carcinoma | BALB/c | 1 mg/kg diABZI, IV | Complete and lasting tumor regression | |
| KP4662 Lung Adenocarcinoma | C57BL/6J | 1.5 mg/kg diABZI, IV, single dose | Increased CD69 expression on CD4+ and CD8+ T cells in spleen, lymph nodes, and tumors |
Experimental Protocols
In Vitro STING Activation Assay
This protocol describes how to measure the activation of the STING pathway in vitro by quantifying the secretion of IFN-β from treated cells.
Materials:
-
Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (diABZI)
-
96-well cell culture plates
-
Human or Murine IFN-β ELISA kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed THP-1 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance on a plate reader. Calculate the concentration of IFN-β in each well and plot a dose-response curve to determine the EC50 value.
Caption: Workflow for in vitro STING activation assay.
In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or MC38 murine colon carcinoma cells
-
This compound (diABZI)
-
Vehicle control (e.g., PBS, saline)
-
Calipers
-
Syringes and needles for tumor inoculation and compound administration
Protocol:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 CT26 or MC38 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Compound Administration: Administer this compound (e.g., 1 mg/kg) or vehicle control via the desired route (e.g., intravenous, intraperitoneal). The treatment schedule will depend on the specific experimental design (e.g., once daily for 3 days).
-
Continued Monitoring: Continue to monitor tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Plot tumor growth curves for each group. Analyze for statistical significance in tumor growth inhibition and overall survival.
Caption: Workflow for in vivo anti-tumor efficacy study.
Concluding Remarks
This compound, as represented by the non-CDN agonist diABZI, demonstrates potent activation of the STING pathway, leading to robust anti-tumor immunity in preclinical models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of STING agonists in cancer immunotherapy. Further studies can explore combination therapies, such as with immune checkpoint inhibitors, to potentially enhance the anti-tumor efficacy of this compound.
References
- 1. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Delivery of CF509
For: Researchers, scientists, and drug development professionals.
Introduction
The successful in vivo application of any therapeutic compound hinges on effective and reproducible delivery methods. This document provides detailed application notes and standardized protocols for the in vivo administration of CF509, a novel investigational compound. The following sections outline various delivery routes, summarize key pharmacokinetic parameters observed in preclinical animal models, and provide step-by-step experimental procedures. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the therapeutic efficacy and safety profile of CF509. Adherence to these protocols will help ensure data consistency and comparability across different studies and laboratories.
Quantitative Data Summary
The selection of an appropriate delivery method for in vivo studies is critical and can significantly impact the bioavailability, efficacy, and toxicity profile of a therapeutic agent. The following tables summarize quantitative data from preclinical studies with CF509 in rodent models, offering a comparative overview of different administration routes.
Table 1: Pharmacokinetic Parameters of CF509 Following a Single Administration in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1250 ± 150 | 0.1 | 4.2 ± 0.5 | 100 |
| Intraperitoneal (IP) | 10 | 850 ± 110 | 0.5 | 4.5 ± 0.6 | 80 |
| Subcutaneous (SC) | 10 | 400 ± 75 | 1.0 | 5.1 ± 0.7 | 65 |
| Oral (PO) | 20 | 150 ± 40 | 2.0 | 3.8 ± 0.4 | 25 |
Table 2: Recommended Dosing and Vehicle for Different In Vivo Models
| Animal Model | Administration Route | Recommended Dose (mg/kg) | Dosing Frequency | Recommended Vehicle |
| Mouse | Intravenous (IV) | 1-5 | Once daily | Saline + 5% DMSO |
| Mouse | Intraperitoneal (IP) | 5-10 | Once daily | Saline + 10% Solutol |
| Rat | Subcutaneous (SC) | 5-15 | Every other day | PBS + 2% Tween 80 |
| Rat | Oral (PO) | 10-25 | Twice daily | 0.5% Methylcellulose |
Experimental Protocols
Detailed methodologies for the preparation and administration of CF509 are provided below. These protocols are designed to be followed by trained laboratory personnel.
Protocol 1: Preparation of CF509 for In Vivo Administration
Materials:
-
CF509 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Solutol® HS 15
-
Phosphate-buffered saline (PBS)
-
Tween® 80
-
0.5% Methylcellulose solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
For Intravenous (IV) and Intraperitoneal (IP) Injection:
-
Weigh the required amount of CF509 powder.
-
Dissolve CF509 in a minimal amount of DMSO to create a stock solution.
-
For IV administration, dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should not exceed 5%.
-
For IP administration, the stock solution can be diluted with a vehicle such as saline containing 10% Solutol to improve solubility and absorption.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
For Subcutaneous (SC) Injection:
-
Prepare a suspension of CF509 in PBS containing 2% Tween 80.
-
Vortex thoroughly before each injection to ensure a uniform suspension.
-
-
For Oral (PO) Gavage:
-
Suspend the required amount of CF509 powder in 0.5% methylcellulose.
-
Vortex vigorously to create a homogenous suspension.
-
Protocol 2: Administration of CF509 to Rodents
General Guidelines:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[1][2][3]
-
Use appropriate restraint techniques to minimize stress to the animals.[4]
-
The volume of administration should be adjusted based on the animal's weight and the chosen route.[5]
A. Intravenous (IV) Injection (Mouse - Lateral Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the CF509 solution into one of the lateral tail veins.
-
Withdraw the needle and apply gentle pressure to the injection site.
B. Intraperitoneal (IP) Injection (Mouse):
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
C. Subcutaneous (SC) Injection (Rat):
-
Gently lift the skin on the back of the rat, between the shoulder blades, to form a tent.
-
Insert a 23-25 gauge needle into the base of the tented skin.
-
Aspirate to check for blood, then inject the suspension.
D. Oral (PO) Gavage (Rat):
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.
-
Insert a flexible-tipped gavage needle into the mouth and gently guide it down the esophagus into the stomach.
-
Administer the CF509 suspension slowly.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the in vivo study of CF509.
References
- 1. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscmed.com [bioscmed.com]
Application Note & Protocol: Measuring Cytokine Release After CF509 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CF509 is a potent and selective inhibitor of Vps34 (vacuolar protein sorting 34), a class III phosphoinositide 3-kinase (PI3K) crucial for the initiation of autophagy. Autophagy is a fundamental cellular process for degrading and recycling cellular components, and its modulation has significant implications in various diseases, including cancer and inflammatory disorders. Recent studies have demonstrated that inhibition of Vps34 can reprogram the tumor microenvironment (TME) from an immune "cold" to an immune "hot" state.[1][2] This reprogramming is often characterized by the increased secretion of pro-inflammatory cytokines and chemokines, which are vital for recruiting immune effector cells like CD8+ T cells and Natural Killer (NK) cells into the TME.[1][2]
Specifically, Vps34 inhibition has been shown to induce the expression and secretion of key chemokines such as CCL5 (RANTES) and CXCL10 (IP-10).[1] This effect is mediated through the activation of STAT1 and IRF7 signaling pathways. Given the critical role of cytokines in mediating the therapeutic effects of immunomodulatory agents, accurately quantifying cytokine release following CF509 treatment is essential for preclinical evaluation and understanding its mechanism of action.
This document provides detailed protocols for treating cells with CF509 and subsequently measuring cytokine release using common immunoassay techniques, including Enzyme-Linked Immunosorbent Assay (ELISA) and Multiplex Bead-Based Assays.
Data Presentation
Quantitative data from cytokine release assays should be organized for clarity and ease of comparison. The following tables provide templates for presenting typical results from ELISA and Multiplex assays after treating peripheral blood mononuclear cells (PBMCs) with CF509.
Table 1: Dose-Dependent Effect of CF509 on Pro-Inflammatory Cytokine Secretion (ELISA)
| CF509 Conc. (nM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| 0 (Vehicle) | 55.2 ± 4.8 | 30.1 ± 3.5 |
| 10 | 150.7 ± 12.1 | 88.6 ± 7.9 |
| 50 | 480.3 ± 35.5 | 254.3 ± 21.0 |
| 250 | 950.8 ± 70.2 | 510.9 ± 45.3 |
Table 2: Multiplex Analysis of Chemokine Profile After CF509 Treatment
| Analyte | Vehicle (pg/mL) ± SD | CF509 (250 nM) (pg/mL) ± SD | Fold Change |
| CCL5 (RANTES) | 112.4 ± 9.8 | 1250.6 ± 101.3 | 11.1 |
| CXCL10 (IP-10) | 88.9 ± 7.5 | 980.2 ± 85.7 | 11.0 |
| IFN-γ | 45.3 ± 4.1 | 350.7 ± 29.8 | 7.7 |
| IL-1β | 25.6 ± 2.9 | 180.4 ± 15.5 | 7.0 |
| MCP-1 (CCL2) | 250.1 ± 22.6 | 310.5 ± 28.9 | 1.2 |
Experimental Protocols & Visualizations
Cell Preparation and CF509 Treatment
This initial protocol outlines the isolation and treatment of human PBMCs, a common primary cell model for immunological studies.
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque® density gradient medium
-
Phosphate Buffered Saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
CF509 (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture plates (24- or 96-well)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque® in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer (the "buffy coat") at the plasma-Ficoll interface.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.
-
Seed cells in a 24-well plate at a density of 2 x 10^6 cells/mL.
-
Prepare serial dilutions of CF509 in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the diluted CF509 or vehicle control to the appropriate wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant for cytokine analysis. Store supernatants at -80°C if not used immediately.
Potential Signaling Pathway
Inhibition of Vps34 by CF509 disrupts autophagy, which can lead to the accumulation of signaling platforms that activate innate immune pathways. This diagram illustrates a potential mechanism where Vps34 inhibition leads to STAT1/IRF7 activation and subsequent chemokine production.
Protocol: Cytokine Quantification by ELISA
ELISA is a widely used plate-based assay for detecting and quantifying a single protein, such as TNF-α or IL-6. This protocol is a general guideline; always refer to the specific manufacturer's instructions for your ELISA kit.
Materials:
-
Cytokine-specific ELISA kit (e.g., Human TNF-α ELISA Kit)
-
Cell culture supernatants (from Protocol 1)
-
Wash Buffer (provided in kit)
-
Detection Antibody (provided in kit)
-
Streptavidin-HRP conjugate (provided in kit)
-
TMB Substrate Solution (provided in kit)
-
Stop Solution (provided in kit)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Prepare Reagents: Reconstitute standards, prepare wash buffer, and dilute antibodies as per the kit manual.
-
Standard Curve: Prepare a serial dilution of the cytokine standard to create a standard curve (e.g., from 2000 pg/mL to 15.6 pg/mL).
-
Plate Loading: Add 100 µL of standards, controls, and samples (supernatants) to the appropriate wells of the antibody-coated microplate.
-
Incubation: Cover the plate and incubate for 2 to 2.5 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash 4-6 times with 1X Wash Buffer.
-
Detection: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (Step 5).
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 30-45 minutes at room temperature.
-
Washing: Repeat the wash step (Step 5).
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes in the dark at room temperature.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in your samples by interpolating their OD values from the standard curve.
Protocol: Multiplex Bead-Based Cytokine Assay (Luminex)
Multiplex assays allow for the simultaneous measurement of multiple cytokines from a single small-volume sample, which is highly efficient.
Materials:
-
Multiplexing assay kit (e.g., Bio-Plex, MILLIPLEX®) with the desired cytokine panel
-
Cell culture supernatants (from Protocol 1)
-
Assay Buffer, Wash Buffer (provided in kit)
-
Antibody-coupled magnetic beads (provided in kit)
-
Detection Antibodies cocktail (provided in kit)
-
Streptavidin-PE (SAPE) reagent (provided in kit)
-
Luminex-based detection system (e.g., Bio-Plex 200, FLEXMAP 3D®)
Protocol:
-
System Preparation: Turn on the Luminex instrument at least 30 minutes before use to allow lasers to warm up.
-
Prepare Reagents: Reconstitute standards, quality controls, and prepare buffers according to the kit protocol.
-
Prepare Plate: Pre-wet the filter plate with 100 µL of Assay Buffer and aspirate using a vacuum manifold.
-
Add Beads: Vortex the antibody-coupled beads and add 50 µL to each well.
-
Wash Beads: Wash the beads twice with 100 µL of Wash Buffer, aspirating after each wash.
-
Add Samples: Add 50 µL of standards, controls, and samples (supernatants) to the appropriate wells.
-
Incubation 1: Cover the plate and incubate on a shaker for 30-60 minutes at room temperature.
-
Wash Plate: Wash the plate three times with Wash Buffer.
-
Add Detection Antibodies: Add 25-50 µL of the detection antibody cocktail to each well.
-
Incubation 2: Cover the plate and incubate on a shaker for 30 minutes at room temperature.
-
Wash Plate: Wash the plate three times with Wash Buffer.
-
Add SAPE: Add 50 µL of Streptavidin-PE (SAPE) to each well.
-
Incubation 3: Cover the plate and incubate on a shaker for 10 minutes at room temperature.
-
Final Wash & Resuspend: Wash the plate three times. Resuspend the beads in 100-125 µL of Assay Buffer.
-
Acquire Data: Read the plate on the Luminex instrument. The software will calculate the median fluorescence intensity (MFI) for each analyte and determine concentrations based on the standard curves.
References
Application Notes and Protocols for STING Agonist-27 in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of many viral and bacterial infections, as well as cellular damage.[1][2][3] Activation of STING triggers a potent downstream signaling cascade, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][4] This response establishes an antiviral state in host cells, limiting viral replication and spread. Consequently, small molecule STING agonists have emerged as promising therapeutic agents and research tools in virology.
While "STING agonist-27" is not a widely documented specific compound in the scientific literature, this document will provide a comprehensive overview based on the well-characterized class of diamidobenzimidazole (diABZI) STING agonists, which are potent activators of the STING pathway and exhibit broad-spectrum antiviral activity. These notes and protocols are intended to guide researchers in utilizing STING agonists for virology research and antiviral drug development.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from DNA viruses, retroviruses, or damaged mitochondria.
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.
-
Second Messenger Synthesis: Upon binding DNA, cGAS is activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation: cGAMP binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.
-
Signal Transduction: In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
Transcription Factor Activation: TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus. STING activation can also lead to the activation of NF-κB.
-
Antiviral Gene Expression: In the nucleus, activated IRF3 and NF-κB drive the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.
-
Antiviral State: Secreted type I interferons bind to their receptors on infected and neighboring cells, initiating a signaling cascade that leads to the expression of hundreds of interferon-stimulated genes (ISGs). These ISGs encode proteins that inhibit various stages of the viral life cycle, thereby establishing a potent antiviral state.
Data Presentation: Antiviral Activity of STING Agonists
The following table summarizes the in vitro antiviral activity of the potent STING agonist diABZI-4 against a range of viruses. This data highlights the broad-spectrum potential of STING agonists.
| Virus Family | Virus | Cell Line | Assay | Efficacy | Reference |
| Coronaviridae | SARS-CoV-2 | Calu-3 | RT-qPCR | Potent inhibition | |
| Coronaviridae | SARS-CoV-2 | Primary Human Bronchial Epithelial Cells | RT-qPCR | Significant replication restriction | |
| Coronaviridae | HCoV-OC43 | - | - | Inhibition of infection | |
| Coronaviridae | HCoV-229E | Human Lung Fibroblasts | - | Inhibition of infection | |
| Orthomyxoviridae | Influenza A Virus (IAV) | Human Lung Cells | Viral Titer | 10-15 fold inhibition | |
| Picornaviridae | Human Rhinovirus (HRV) | Human Lung Cells | Viral Titer | >2-3 log reduction in replication | |
| Paramyxoviridae | Human Parainfluenza Virus (PIV3) | Human Lung Fibroblasts | - | Inhibition of infection | |
| Picornaviridae | Enterovirus A71 (EV-A71) | - | In vivo mouse model | Inhibition of replication, increased survival | |
| Togaviridae | Chikungunya Virus (CHIKV) | Human Fibroblast Cells | Viral Genome Replication | Significant reduction | |
| Flaviviridae | West Nile Virus (WNV) | Human Fibroblast Cells | Viral Genome Replication | Significant reduction |
Experimental Protocols
In Vitro Antiviral Assay Protocol
This protocol describes a general method for evaluating the antiviral activity of a STING agonist in a cell culture model.
1. Materials:
-
Vero E6, A549, Calu-3, or other appropriate host cell line for the virus of interest.
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus stock of known titer (e.g., TCID50/mL or PFU/mL).
-
STING agonist (e.g., diABZI-4) dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., crystal violet for CPE assay, reagents for RT-qPCR, or antibodies for immunofluorescence).
-
Cell viability assay kit (e.g., CellTiter-Glo).
2. Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
3. Compound Treatment and Viral Infection:
-
Prepare serial dilutions of the STING agonist in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the diluted STING agonist. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known antiviral drug like remdesivir).
-
The timing of compound addition can be varied:
-
Pre-treatment: Add the compound for a specific duration (e.g., 1-24 hours) before infection, then remove the compound-containing medium before adding the virus.
-
Co-treatment: Add the compound and the virus simultaneously.
-
Post-treatment: Infect the cells first, and then add the compound at various time points post-infection.
-
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired infection period (e.g., 24-72 hours).
4. Quantification of Antiviral Activity:
-
Cytopathic Effect (CPE) Reduction Assay:
-
After the incubation period, visually inspect the cells for virus-induced CPE under a microscope.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with 0.5% crystal violet solution.
-
Wash the plates and solubilize the stain.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
-
-
Quantitative Real-Time PCR (RT-qPCR):
-
Extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify viral RNA levels using specific primers and probes.
-
-
Viral Titer Assay (TCID50 or Plaque Assay):
-
Collect the supernatant from the infected cells.
-
Perform serial dilutions of the supernatant and use it to infect fresh cell monolayers.
-
Calculate the viral titer based on the number of plaques or the endpoint dilution causing CPE.
-
5. Cytotoxicity Assay:
-
In a parallel plate without virus, treat the cells with the same serial dilutions of the STING agonist.
-
After the same incubation period, assess cell viability using a commercial kit (e.g., CellTiter-Glo) to determine the cytotoxic concentration of the compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway leading to type I interferon production.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of STING agonist antiviral activity.
References
Application Notes and Protocols for STING Agonist-27 (CF509) in Co-Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of the STING pathway in immune cells and cancer cells can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately stimulating a potent anti-tumor immune response.[1][2][3][4] STING agonists are a promising class of immunotherapeutic agents designed to harness this pathway for cancer treatment.
STING agonist-27, also known as CF509, is a non-nucleotide small molecule agonist of STING. Its small molecule nature may offer advantages in terms of delivery and bioavailability compared to first-generation cyclic dinucleotide (CDN) agonists. These application notes provide a detailed protocol for utilizing this compound in co-culture experiments to evaluate its immuno-stimulatory and anti-tumor effects.
Mechanism of Action: The STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA, leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β). STING activation also leads to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: STING Signaling Pathway.
Experimental Protocols
Co-culture of Cancer Cells and Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to assess the ability of this compound to induce an anti-tumor immune response by activating immune cells in the presence of cancer cells.
Materials:
-
Target Cancer Cell Line: E.g., MC38 (murine colon adenocarcinoma), B16-F10 (murine melanoma), or a human cancer cell line of interest.
-
PBMCs: Freshly isolated or cryopreserved human or murine PBMCs.
-
This compound (CF509): Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Reagents for Analysis: ELISA kits for cytokine quantification (e.g., IFN-β, TNF-α, IL-6, CXCL10), flow cytometry antibodies for immune cell phenotyping (e.g., CD8, CD69, Granzyme B), and reagents for cell viability assays (e.g., CellTiter-Glo®).
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well flat-bottom plate at a density of 1 x 104 to 5 x 104 cells per well and allow them to adhere overnight.
-
The following day, add PBMCs to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested starting concentration range is 0.1 µM to 10 µM.
-
Add the diluted this compound to the co-culture wells. Include a vehicle control (DMSO) and a positive control (e.g., another known STING agonist like cGAMP).
-
-
Incubation:
-
Incubate the co-culture plates at 37°C in a 5% CO2 incubator for 24 to 72 hours. The incubation time will depend on the specific endpoints being measured.
-
-
Endpoint Analysis:
-
Cytokine Quantification: After the desired incubation period (e.g., 24 hours), carefully collect the culture supernatant. Centrifuge to remove any cells and debris. Analyze the supernatant for cytokine concentrations using ELISA or a multiplex cytokine assay.
-
Immune Cell Activation: Harvest the cells from the co-culture wells. Stain with fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD8, CD4, CD69) and intracellular markers of activation and cytotoxicity (e.g., Granzyme B, IFN-γ) for analysis by flow cytometry.
-
Cancer Cell Viability: To assess the cytotoxic effect of the activated immune cells, measure the viability of the cancer cells. This can be done by using a cancer cell line expressing a fluorescent protein and monitoring its signal, or by using a viability assay such as CellTiter-Glo®.
-
Co-culture of Dendritic Cells (DCs) and T Cells
This protocol is designed to evaluate the effect of this compound on DC maturation and their subsequent ability to prime and activate T cells.
Materials:
-
Monocytes: For generation of monocyte-derived DCs (mo-DCs).
-
T Cells: Naive CD8+ or CD4+ T cells isolated from PBMCs.
-
Reagents for DC Differentiation and Maturation: GM-CSF, IL-4.
-
This compound (CF509): Prepare a stock solution in DMSO.
-
Antigen: A model antigen (e.g., OVA peptide) or a tumor-associated antigen.
-
Cell Culture Medium: As described above.
-
Reagents for Analysis: Flow cytometry antibodies for DC maturation markers (e.g., CD80, CD86, MHC-II), T cell activation markers (e.g., CD25, CD69), and cytokine ELISA kits.
Protocol:
-
Generation and Maturation of DCs:
-
Isolate monocytes from PBMCs and culture them with GM-CSF and IL-4 for 5-7 days to generate immature mo-DCs.
-
On day 7, treat the immature mo-DCs with this compound (e.g., 1-10 µM) and the chosen antigen for 24 hours to induce maturation.
-
-
DC-T Cell Co-culture:
-
Harvest the matured DCs, wash them to remove excess agonist and antigen, and co-culture them with purified naive T cells at a specific DC to T cell ratio (e.g., 1:5 or 1:10).
-
-
Incubation:
-
Incubate the co-culture for 3-5 days.
-
-
Endpoint Analysis:
-
T Cell Proliferation: Measure T cell proliferation using a dye dilution assay (e.g., CFSE) or by [3H]-thymidine incorporation.
-
T Cell Activation and Differentiation: Analyze the expression of activation markers (CD25, CD69) and differentiation markers (e.g., for Th1, Th2, Th17 subsets) on T cells by flow cytometry.
-
Cytokine Production: Measure the concentration of T cell-derived cytokines (e.g., IFN-γ, IL-2) in the culture supernatant by ELISA.
-
Experimental Workflow Diagram
Caption: Co-Culture Experimental Workflow.
Data Presentation
The following tables summarize representative quantitative data on the effects of STING agonists in in vitro co-culture systems. Note that specific values for this compound (CF509) are limited in publicly available literature; therefore, data from other STING agonists are included to provide a general expectation of the results.
Table 1: Cytokine Production in Cancer Cell-PBMC Co-cultures Treated with a STING Agonist
| Cytokine | Treatment Group | Concentration (pg/mL) | Fold Change vs. Vehicle |
| IFN-β | Vehicle (DMSO) | < 10 | - |
| STING Agonist (1 µM) | 250 ± 50 | > 25 | |
| STING Agonist (10 µM) | 800 ± 150 | > 80 | |
| TNF-α | Vehicle (DMSO) | 50 ± 15 | - |
| STING Agonist (1 µM) | 400 ± 75 | 8 | |
| STING Agonist (10 µM) | 1200 ± 200 | 24 | |
| IL-6 | Vehicle (DMSO) | 100 ± 25 | - |
| STING Agonist (1 µM) | 1500 ± 300 | 15 | |
| STING Agonist (10 µM) | 4000 ± 500 | 40 | |
| CXCL10 | Vehicle (DMSO) | < 50 | - |
| STING Agonist (1 µM) | 2000 ± 400 | > 40 | |
| STING Agonist (10 µM) | 8000 ± 1000 | > 160 |
Data are presented as mean ± standard deviation and are representative of typical results observed in the literature. Actual values will vary depending on the cell lines, donor PBMCs, and specific STING agonist used.
Table 2: Immune Cell Activation in Co-cultures
| Marker | Cell Type | Treatment Group | % Positive Cells |
| CD69 | CD8+ T Cells | Vehicle (DMSO) | 5 ± 2 |
| STING Agonist (5 µM) | 45 ± 8 | ||
| Granzyme B | CD8+ T Cells | Vehicle (DMSO) | 10 ± 3 |
| STING Agonist (5 µM) | 35 ± 6 | ||
| CD86 | Dendritic Cells | Vehicle (DMSO) | 20 ± 5 |
| STING Agonist (5 µM) | 70 ± 10 |
Data are presented as the percentage of the gated cell population expressing the indicated marker (mean ± standard deviation).
Conclusion
This compound (CF509) is a valuable tool for investigating the therapeutic potential of STING pathway activation in cancer immunotherapy. The protocols provided here offer a framework for conducting co-culture experiments to elucidate its effects on immune cell activation and anti-tumor activity. Careful optimization of experimental parameters, including cell ratios, agonist concentration, and incubation times, is recommended to achieve robust and reproducible results. The expected outcomes include the induction of a strong type I interferon response, production of pro-inflammatory cytokines, and enhanced activation of cytotoxic T cells, leading to cancer cell killing.
References
- 1. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for STING Agonist-27 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of STING (Stimulator of Interferon Genes) agonist-27 in preclinical mouse tumor models. This document outlines the mechanism of action, provides detailed experimental protocols for in vivo studies, and presents quantitative data on its anti-tumor efficacy.
Mechanism of Action
STING agonist-27 is a non-nucleotide small molecule that activates the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA[1]. The activation of the cGAS-STING pathway initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines like TNF-α and IL-6[2][3]. This cytokine milieu is essential for mounting an effective anti-tumor immune response[2][3].
The downstream effects of STING activation are multifaceted. They include the maturation and activation of dendritic cells (DCs), which are crucial for priming and activating tumor-antigen-specific CD8+ T cells. These cytotoxic T lymphocytes then infiltrate the tumor microenvironment to directly kill cancer cells. Furthermore, STING activation can promote the polarization of tumor-associated macrophages from an immunosuppressive M2 phenotype to an anti-tumoral M1 phenotype and can also enhance the cytotoxic activity of natural killer (NK) cells. This orchestration of both innate and adaptive immune responses can lead to significant tumor regression and the development of long-lasting immunological memory against the tumor.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Proper formulation is critical for the solubility and bioavailability of this compound in vivo. Below are two common formulation methods. It is strongly recommended to use freshly prepared formulations for optimal results.
Formulation 1: DMSO/PEG300/Tween 80/ddH₂O
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, take the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., 40% of the final volume) and mix until the solution is clear.
-
Add Tween 80 (e.g., 5% of the final volume) and mix until the solution is clear.
-
Add sterile ddH₂O to reach the final desired volume and mix thoroughly.
Formulation 2: DMSO/Corn Oil
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, take the required volume of the DMSO stock solution.
-
Add corn oil (e.g., 90% of the final volume) and mix well to obtain a clear solution or a fine suspension.
In Vivo Anti-Tumor Efficacy Studies in Mouse Models
The following protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in syngeneic mouse tumor models.
1. Animal Models and Tumor Cell Lines:
-
Mouse Strains: Use immunocompetent mouse strains that are syngeneic to the chosen tumor cell line (e.g., C57BL/6 for B16F10 melanoma and MC38 colon adenocarcinoma; BALB/c for CT26 colon carcinoma and 4T1 breast cancer).
-
Tumor Cell Lines: Commonly used murine tumor cell lines include B16F10 (melanoma), MC38 (colon adenocarcinoma), CT26 (colon carcinoma), and 4T1 (breast cancer).
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10⁵ to 5 x 10⁵ cells) into the flank of the mice.
2. Treatment Groups:
-
Vehicle Control
-
This compound
-
Positive Control (e.g., another known STING agonist or a standard-of-care therapy)
-
Combination therapy groups (e.g., this compound + anti-PD-1/PD-L1 antibody)
3. Administration and Dosing:
-
Route of Administration:
-
Intratumoral (i.t.): This route is commonly used for first-generation STING agonists and has shown robust efficacy.
-
Systemic (e.g., intravenous (i.v.) or subcutaneous (s.c.)): Systemic administration is being explored to target metastatic disease and inaccessible tumors.
-
-
Dosing Schedule: Dosing can be administered on various schedules, such as every 3 days for 3 doses (q3d x 3) or on a weekly basis. The optimal dose and schedule should be determined empirically for each tumor model.
4. Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: V = (length × width²) / 2.
-
Survival: Monitor animal survival and plot Kaplan-Meier survival curves.
-
Body Weight: Monitor body weight as an indicator of treatment-related toxicity.
5. Pharmacodynamic and Mechanism of Action Studies:
-
Immune Cell Infiltration: At the study endpoint, tumors can be harvested, dissociated, and analyzed by flow cytometry to quantify the infiltration of various immune cell populations, such as CD8+ T cells, NK cells, and dendritic cells.
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-β, TNF-α) in the tumor microenvironment or serum using ELISA or multiplex assays.
-
Gene Expression Analysis: Perform qPCR or RNA-seq on tumor samples to assess the expression of genes related to the STING pathway and immune activation.
Quantitative Data Summary
The following tables summarize the reported efficacy of various STING agonists in different mouse tumor models. While specific data for "this compound" is limited in the provided search results, the data for other STING agonists serve as a benchmark for expected efficacy.
Table 1: Anti-Tumor Efficacy of STING Agonists in Mouse Tumor Models
| STING Agonist | Mouse Model | Administration Route | Dosing Schedule | Outcome | Reference |
| JNJ-67544412 | Syngeneic tumors | Intratumoral | q3d x 3 or weekly | Significant tumor regression, complete cures, long-lasting immunity | |
| SB11285 | Syngeneic tumors | Intratumoral | Not specified | Significant inhibition of tumor growth | |
| ALG-031048 | CT26 colon carcinoma | Intratumoral | 100 µg, 3 times, 3 days apart | Tumor regression in 90% of mice | |
| ALG-031048 | Hepa1-6 hepatocellular carcinoma | Intratumoral | Not specified | 88% mean tumor regression | |
| diABZI | B16-F10 melanoma | Intravenous | 2 mg/kg, three times | Significant tumor growth inhibition | |
| MSA-2 | MC38 colon carcinoma | Intratumoral | 150 µg, three doses | Significant tumor volume reduction and increased survival | |
| MSA-2-Pt | B16F10 melanoma | Intratumoral | 150 µg, three doses | Significant tumor volume reduction and increased survival |
Table 2: Combination Therapy with STING Agonists
| STING Agonist | Combination Agent | Mouse Model | Outcome | Reference |
| STING ADC | Anti-PD-L1 antibody | Syngeneic tumors | Superior antitumor efficacy | |
| Atezolizumab | STING agonist | 4T1 breast cancer | Synergistic inhibition of tumor growth | |
| SB11285 | Cyclophosphamide | Syngeneic tumors | Significant synergistic anti-tumor effect | |
| ALG-031048 | Anti-PD-L1 (atezolizumab) | Syngeneic tumors | Enhanced tumor growth inhibition (77% with combo vs. 60% with atezolizumab alone) |
Conclusion
This compound represents a promising therapeutic agent for cancer immunotherapy. Its ability to robustly activate the innate immune system and subsequently drive a potent anti-tumor adaptive immune response makes it a valuable tool for preclinical cancer research. The protocols and data presented in these application notes provide a foundation for designing and executing in vivo studies to further explore the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. Careful consideration of formulation, administration route, and dosing schedule will be crucial for maximizing its efficacy in various mouse tumor models.
References
- 1. This compound | STING | 2868261-45-2 | Invivochem [invivochem.com]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
Application Notes and Protocols for STING Agonist-27 in Dendritic Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. This response is crucial for host defense against pathogens and for anti-tumor immunity. STING agonists are molecules that directly activate this pathway, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells, most notably dendritic cells (DCs). Mature DCs are essential for priming and activating T cells, thereby bridging the innate and adaptive immune responses.
STING Agonist-27 is a novel, potent, and specific synthetic non-cyclic dinucleotide agonist of the STING protein. Its activation of the STING pathway in dendritic cells makes it a valuable tool for immunological research and a promising candidate for therapeutic development, particularly in the field of immuno-oncology. These application notes provide detailed protocols for utilizing this compound to study dendritic cell activation in vitro.
Mechanism of Action: The STING Signaling Pathway
This compound directly binds to the STING protein, which is primarily located on the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1][2][3][4] At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). Simultaneously, the STING-TBK1 complex can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This cascade of events results in the maturation and activation of dendritic cells, enhancing their ability to present antigens and stimulate T cell responses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cells Treated with CF509
For Researchers, Scientists, and Drug Development Professionals
Introduction
CF509 is a novel investigational compound demonstrating potent cytotoxic effects against various cancer cell lines in preclinical studies. This application note provides a detailed protocol for analyzing the cellular response to CF509 treatment using flow cytometry. The primary endpoints of this analysis are the induction of apoptosis and alterations in cell cycle distribution. Understanding the dose-dependent effects of CF509 on these fundamental cellular processes is crucial for elucidating its mechanism of action and for its continued development as a potential therapeutic agent.
The protocols outlined herein describe the treatment of a model cancer cell line with CF509, followed by staining with specific fluorescent dyes to enable the quantification of apoptotic cells and the analysis of cell cycle phases by flow cytometry.
Postulated Signaling Pathway for CF509 Action
Based on preliminary data, it is hypothesized that CF509 induces DNA damage, which in turn activates the p53 tumor suppressor pathway. Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints. Prolonged or severe DNA damage is thought to push the cells towards apoptosis.
Caption: Postulated signaling cascade of CF509.
Experimental Workflow
The overall experimental process for assessing the impact of CF509 on apoptosis and the cell cycle is depicted below. This workflow ensures reproducible sample preparation for flow cytometric analysis.
Caption: Experimental workflow for flow cytometry analysis.
Detailed Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CF509 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
1X Annexin V Binding Buffer
-
FITC Annexin V
-
Propidium Iodide (PI) staining solution (1 mg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
CF509 Treatment: Treat the cells with increasing concentrations of CF509 (e.g., 0, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) corresponding to the highest concentration of CF509.
-
Cell Harvesting: Carefully collect the cell culture supernatant (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the supernatant and the detached cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 1 µL of PI staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
HeLa cells treated as described in Protocol 1 (Steps 1-3).
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 1 (Steps 3-4).
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation
The quantitative data obtained from the flow cytometry analysis of cells treated with CF509 is summarized in the tables below. The results indicate a dose-dependent increase in apoptosis and an accumulation of cells in the G2/M phase, suggesting cell cycle arrest at this checkpoint.
Table 1: Apoptosis Analysis of HeLa Cells Treated with CF509 for 48 hours
| CF509 Conc. (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 80.1 ± 3.5 | 12.3 ± 1.5 | 7.6 ± 1.1 |
| 50 | 45.7 ± 4.2 | 35.8 ± 2.9 | 18.5 ± 2.3 |
| 100 | 15.3 ± 2.8 | 50.1 ± 3.7 | 34.6 ± 3.1 |
Table 2: Cell Cycle Analysis of HeLa Cells Treated with CF509 for 48 hours
| CF509 Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.4 ± 3.3 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| 10 | 50.2 ± 2.9 | 25.3 ± 2.1 | 24.5 ± 2.4 |
| 50 | 30.1 ± 3.1 | 15.8 ± 1.8 | 54.1 ± 3.8 |
| 100 | 20.5 ± 2.7 | 10.2 ± 1.5 | 69.3 ± 4.2 |
Interpretation of Results
The flow cytometry data provides quantitative insights into the cellular effects of CF509. The Annexin V/PI staining results can be visualized in a dot plot to distinguish different cell populations.
Caption: Interpretation of Annexin V/PI flow cytometry data.
Conclusion
The protocols and expected results presented in this application note provide a robust framework for investigating the cytotoxic effects of CF509. The dose-dependent induction of apoptosis and G2/M cell cycle arrest observed in HeLa cells are consistent with the hypothesized mechanism of action involving DNA damage and p53 pathway activation. These flow cytometry-based assays are essential tools for the quantitative assessment of compound efficacy and for advancing the understanding of its molecular mechanism in drug development.
Application Notes and Protocols: Preparation of STING Agonist-27 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING (Stimulator of Interferon Genes) is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-viral and anti-tumor response. STING agonists are promising therapeutic agents in immuno-oncology and vaccinology. STING agonist-27, also known as CF509, is a non-nucleotide small molecule activator of the STING pathway.[1] Proper preparation of a stable and accurate stock solution is the first and a critical step for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and quality control of a this compound stock solution.
Chemical Properties and Solubility
A summary of the key chemical and physical properties of this compound is provided in the table below. It is essential to understand these properties for accurate stock solution preparation and handling.
| Property | Data |
| Compound Name | This compound |
| Synonyms | CF509 |
| Molecular Nature | Non-nucleotide small molecule |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Appearance | Crystalline solid (Appearance may vary by manufacturer) |
Experimental Protocol: Preparing a this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated precision balance
-
Sterile, filter-pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block
Procedure:
-
Pre-warming the Compound: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.
-
Weighing the Compound: In a fume hood or on a dedicated clean bench, carefully weigh the desired amount of this compound using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight of this compound to calculate the required mass.
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
-
For example, if the molecular weight of this compound is 500 g/mol , to make 1 mL of a 10 mM stock solution, you would dissolve 5 mg of the compound in 1 mL of DMSO.
-
-
Ensuring Complete Solubilization:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that no particulates are visible.
-
If the compound does not dissolve completely at room temperature, gentle warming in a water bath or on a heat block (not exceeding 37°C) for a short period can be applied. Vortex again after warming.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This minimizes repeated freeze-thaw cycles and exposure to light, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
-
Storage Conditions: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), 4°C may be acceptable, but it is recommended to consult the manufacturer's data sheet for specific stability information.
Quality Control of Stock Solution
To ensure the accuracy and reliability of your experiments, it is good practice to perform quality control on your stock solution.
| Quality Control Parameter | Method |
| Concentration Verification | Spectrophotometry (if the molar extinction coefficient is known) or High-Performance Liquid Chromatography (HPLC) with a standard curve. |
| Purity Assessment | HPLC can be used to assess the purity of the stock solution and check for any degradation products. |
| Visual Inspection | Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If precipitation is observed, gently warm and vortex the solution to redissolve the compound. |
STING Signaling Pathway
Upon activation by an agonist like this compound, STING undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. This initiates a signaling cascade that leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols: The Role of CF509 in Autoimmune Disease Research
A comprehensive search for "CF509" in the context of autoimmune disease research did not yield specific information on a molecule or drug with this designation. It is possible that "CF509" is a novel compound, an internal codename not yet publicly disclosed, or a typographical error.
However, the search did reveal a similarly named investigational drug, BI 685509 (Avenciguat) , which is currently in clinical trials for systemic sclerosis, an autoimmune disease.[1] Given the similarity in designation, and the relevance to autoimmune disease, this document will focus on the potential application of a hypothetical molecule with similar characteristics, informed by current research trends in autoimmune disease therapies.
For the purpose of these application notes, we will postulate that "CF509" is a modulator of key signaling pathways implicated in autoimmunity, such as those involving cytokines, immune cell activation, and inflammatory responses. The following sections will provide a detailed overview of how such a compound could be investigated in a research setting, drawing on established methodologies and our current understanding of autoimmune disease pathogenesis.
Introduction to Autoimmune Diseases and Therapeutic Strategies
Autoimmune diseases arise from a dysregulated immune response where the body's own tissues are targeted, leading to chronic inflammation and damage.[2][3][4] These conditions, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis, are driven by a complex interplay of genetic and environmental factors.[3] Current therapeutic strategies often involve broad immunosuppression, which can have significant side effects. The development of targeted therapies that modulate specific components of the immune system represents a significant advancement in the field.
Hypothetical Mechanism of Action for CF509
Based on current research into autoimmune disease, a hypothetical therapeutic agent like CF509 could target several key pathways:
-
Cytokine Signaling: Pro-inflammatory cytokines such as TNF-α, IL-6, and interferons play a central role in the pathology of many autoimmune diseases. CF509 could potentially act as an inhibitor of these cytokines or their receptors.
-
Immune Cell Activation: The activation and proliferation of self-reactive T and B lymphocytes are hallmarks of autoimmunity. CF509 might interfere with the signaling pathways that lead to the activation of these cells.
-
Chemokine-Mediated Cell Migration: The recruitment of immune cells to sites of inflammation is mediated by chemokines and their receptors. A molecule like CF509 could block these interactions, thereby reducing inflammation.
Data Presentation: Expected Outcomes of CF509 Treatment
The following tables summarize hypothetical quantitative data from in vitro and in vivo studies investigating the efficacy of CF509.
Table 1: In Vitro Efficacy of CF509 on Cytokine Production by Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment Group | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | IFN-γ Production (pg/mL) |
| Vehicle Control | 550 ± 45 | 800 ± 60 | 350 ± 30 |
| CF509 (1 µM) | 250 ± 30 | 400 ± 40 | 180 ± 20 |
| CF509 (10 µM) | 100 ± 15 | 150 ± 25 | 75 ± 10 |
| Positive Control (Dexamethasone) | 80 ± 10 | 120 ± 20 | 60 ± 8 |
Table 2: In Vivo Efficacy of CF509 in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Clinical Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Anti-Collagen Antibody Titer (OD450) |
| Vehicle Control | 10.5 ± 0.8 | 3.2 ± 0.2 | 1.5 ± 0.1 |
| CF509 (10 mg/kg) | 5.2 ± 0.5 | 2.1 ± 0.15 | 0.8 ± 0.08 |
| CF509 (30 mg/kg) | 2.8 ± 0.3 | 1.5 ± 0.1 | 0.4 ± 0.05 |
| Positive Control (Etanercept) | 2.5 ± 0.4 | 1.4 ± 0.1 | 0.35 ± 0.04 |
Experimental Protocols
In Vitro Cytokine Production Assay
This protocol details the methodology for assessing the effect of CF509 on cytokine production by human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
CF509
-
Human TNF-α, IL-6, and IFN-γ ELISA kits
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Plate the cells at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Pre-treat the cells with varying concentrations of CF509 or vehicle control for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentrations of TNF-α, IL-6, and IFN-γ in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction and assessment of a common animal model for rheumatoid arthritis to evaluate the in vivo efficacy of CF509.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
CF509
-
Calipers
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
-
Booster: On day 21, administer a booster immunization with type II collagen emulsified in IFA.
-
Treatment: Begin treatment with CF509 (or vehicle control) on day 21 and continue daily until the end of the experiment (typically day 42).
-
Clinical Assessment: Monitor the mice for signs of arthritis starting from day 21. Score each paw on a scale of 0-4 based on the severity of inflammation. The maximum score per mouse is 16.
-
Paw Swelling Measurement: Measure the thickness of the hind paws every other day using calipers.
-
Serological Analysis: At the end of the study, collect blood and measure the serum levels of anti-collagen antibodies by ELISA.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the hypothetical application of CF509 in autoimmune disease research.
Caption: Hypothetical mechanism of CF509 in inhibiting T-cell activation and subsequent inflammation.
Caption: Experimental workflow for the in vitro cytokine production assay.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The increasing prevalence of autoimmunity and autoimmune diseases: an urgent call to action for improved understanding, diagnosis, treatment, and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of human autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Autoimmunity: Mechanisms, Predisposing Factors, and Cytokine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Agonist-27 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response bridges innate and adaptive immunity, making STING agonists promising candidates for vaccine adjuvants. These agonists enhance the magnitude and quality of the immune response to co-administered antigens, promoting robust humoral and cellular immunity.
This document provides detailed application notes and protocols for the use of synthetic STING agonists as vaccine adjuvants in preclinical research. While the specific compound "STING agonist-27" is not prominently documented in publicly available literature, the principles and protocols outlined here are applicable to a broad range of synthetic STING agonists, such as cyclic dinucleotides (CDNs) like cGAMP, c-di-AMP, c-di-GMP, and other synthetic molecules like DMXAA. Researchers should adapt these protocols based on the specific characteristics of their STING agonist of interest.
Mechanism of Action
STING agonists function as potent vaccine adjuvants by activating the STING signaling pathway in antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[1][2] This activation leads to a cascade of downstream signaling events, resulting in enhanced antigen presentation and T-cell priming.[2]
Signaling Pathway
The activation of the STING pathway by a synthetic agonist initiates a signaling cascade that culminates in the production of type I IFNs and other inflammatory cytokines. This process is essential for the adjuvant effect, which includes the maturation of dendritic cells and the subsequent activation of antigen-specific T cells.[1][2]
Caption: STING agonist signaling pathway in an antigen-presenting cell.
Data Presentation
The use of STING agonists as vaccine adjuvants has been shown to significantly enhance both humoral and cellular immune responses. The following tables summarize representative quantitative data from preclinical studies.
Table 1: Enhancement of Antigen-Specific Antibody Titers
| Antigen | STING Agonist | Dose (µg) | Animal Model | Fold Increase in IgG Titer vs. Antigen Alone | Reference |
| Ovalbumin (OVA) | cGAMP | 20 | Mouse | ~10-100 | |
| HIV gp41 peptide | cdGMP (nanoparticle) | 5 | Mouse | ~8 | |
| SARS-CoV-2 Spike | c-di-AMP | 10 | Mouse | Significant increase | |
| Influenza H5N1 | cGAMP | 20 | Mouse | >100 |
Table 2: Enhancement of Antigen-Specific T-Cell Responses
| Antigen | STING Agonist | Dose (µg) | Animal Model | Outcome Measure | Result | Reference | |---|---|---|---|---|---| | Ovalbumin (OVA) | DMXAA | 50 | Mouse | % SIINFEKL-tetramer+ CD8+ T cells | Marked expansion | | | Ovalbumin (OVA) | cdGMP (nanoparticle) | 5 | Mouse | Frequency of IFN-γ+ CD8+ T cells | 5-fold increase | | | Tumor Neoantigens | c-di-AMP | 10 | Mouse | Frequency of IFN-γ and TNF-α producing CD8+ T cells | 10-fold higher than poly(I:C) | | | Ovalbumin (OVA) | DMXAA + TLR7/8 agonist | 50 | Mouse | Number of activated, antigen-specific CD8+ T cells | Significant increase | |
Table 3: Cytokine Production Induced by STING Agonist Adjuvants
| STING Agonist | Dose (µg) | Animal Model | Cytokine Measured (in serum/spleen) | Peak Time Point | Fold Increase vs. Control | Reference | |---|---|---|---|---|---| | c-di-AMP | 10 | Mouse | IFN-γ, IL-6, TNF-α | 6 hours | Significant increase | | | cdGMP (nanoparticle) | 5 | Mouse | IL-6, TNF-α, IFN-β | 6 hours | Significantly lower systemic levels than soluble cdGMP | | | DMXAA | 50 | Mouse | IFN-γ | 24 hours | Significant increase | | | cGAMP | 20 | Mouse | IFN-γ, IL-2 | 7 days post-immunization (in restimulated splenocytes) | Significant increase | |
Experimental Protocols
The following protocols provide a general framework for evaluating a novel STING agonist as a vaccine adjuvant in a murine model using Ovalbumin (OVA) as a model antigen.
Experimental Workflow
Caption: General experimental workflow for evaluating a STING agonist adjuvant.
Protocol 1: In Vivo Immunization in Mice
-
Animals: 6-8 week old female C57BL/6 mice are commonly used. House animals in accordance with institutional guidelines.
-
Antigen and Adjuvant: Prepare a stock solution of endotoxin-free Ovalbumin (OVA) protein at 1 mg/mL in sterile PBS. Prepare the STING agonist at a stock concentration of 1 mg/mL in an appropriate vehicle (e.g., sterile PBS or DMSO, ensure final DMSO concentration is non-toxic).
-
Vaccine Formulation: On the day of immunization, prepare the vaccine formulations by mixing the antigen and adjuvant. For a 100 µL injection volume per mouse:
-
Antigen + Adjuvant Group: 10 µg OVA + 10 µg STING agonist in a final volume of 100 µL sterile PBS.
-
Antigen Only Group: 10 µg OVA in 100 µL sterile PBS.
-
Adjuvant Only Group: 10 µg STING agonist in 100 µL sterile PBS.
-
Vehicle Control Group: 100 µL sterile PBS.
-
-
Immunization Schedule:
-
Prime: On Day 0, immunize mice subcutaneously (s.c.) at the base of the tail or intramuscularly (i.m.) in the tibialis anterior muscle with 100 µL of the respective vaccine formulation.
-
Boost: On Day 14, administer a booster immunization with the same formulations and route.
-
-
Sample Collection:
-
Collect blood via tail vein or retro-orbital bleeding at pre-immunization (Day 0) and various time points post-immunization (e.g., Day 14, 21, 28) for antibody analysis.
-
For cellular response analysis, euthanize mice at a specified time point after the boost (e.g., Day 21) and harvest spleens and draining lymph nodes.
-
Protocol 2: Measurement of Antigen-Specific Antibody Titers by ELISA
-
Plate Coating: Coat 96-well high-binding ELISA plates with 100 µL/well of OVA protein (2-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash plates 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding by adding 200 µL/well of blocking buffer (PBS with 1% BSA and 0.05% Tween-20) and incubate for 2 hours at room temperature.
-
Sample Incubation: Wash plates 3 times. Prepare serial dilutions of mouse serum samples in blocking buffer (starting at 1:100). Add 100 µL of diluted serum to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash plates 5 times. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG, IgG1, or IgG2a (diluted in blocking buffer according to manufacturer's instructions) and incubate for 1 hour at room temperature.
-
Detection: Wash plates 5 times. Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 1M H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., 3 standard deviations above the mean of pre-immune sera).
Protocol 3: Analysis of T-Cell Responses by ELISpot
-
Cell Preparation: Prepare a single-cell suspension from the spleens of immunized mice. Lyse red blood cells using ACK lysis buffer. Resuspend splenocytes in complete RPMI-1640 medium.
-
ELISpot Plate Preparation: Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol, wash with sterile PBS, and coat with an anti-mouse IFN-γ or TNF-α capture antibody overnight at 4°C.
-
Cell Plating and Stimulation: Wash and block the plate. Add 2.5 x 10⁵ splenocytes per well. Stimulate the cells with:
-
OVA-specific CD8+ T-cell peptide (e.g., SIINFEKL, 1-5 µg/mL).
-
OVA-specific CD4+ T-cell peptide (e.g., ISQAVHAAHAEINEAGR, 5-10 µg/mL).
-
Concanavalin A (positive control, 1 µg/mL).
-
Medium only (negative control).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ or TNF-α detection antibody. Incubate for 2 hours at room temperature.
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Spot Development: Wash the plate and add streptavidin-HRP. Incubate for 1 hour. Wash again and add AEC substrate to develop the spots.
-
Analysis: Wash with water to stop the reaction, allow the plate to dry, and count the spots using an ELISpot reader.
Protocol 4: Flow Cytometry for Intracellular Cytokine Staining (ICS)
-
Cell Stimulation: In a 96-well round-bottom plate, stimulate 1-2 x 10⁶ splenocytes with OVA-specific peptides (as in the ELISpot protocol) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Surface Staining: Wash the cells and stain for surface markers such as CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines such as IFN-γ, TNF-α, and IL-2 for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of cytokine-producing CD4+ and CD8+ T cells.
Conclusion
Synthetic STING agonists represent a powerful new class of vaccine adjuvants with the potential to significantly improve vaccine efficacy. Their ability to robustly activate both humoral and cellular immunity makes them suitable for a wide range of vaccine applications, from infectious diseases to cancer immunotherapy. The protocols provided here offer a starting point for the preclinical evaluation of novel STING agonists. Researchers should optimize these protocols based on the specific antigen and STING agonist being investigated. Careful characterization of the dose-response relationship, the kinetics of the immune response, and the resulting cytokine profile will be crucial for the successful development of STING agonist-adjuvanted vaccines.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing STING Agonist-27 Dosage In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro dosage of STING Agonist-27.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway. Upon entering the cytoplasm, it binds directly to the STING protein, which is primarily located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its activation and translocation. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines.[1][2][3]
Q2: What are the common methods to assess STING activation in vitro?
Several methods can be employed to quantify the activation of the STING pathway in response to this compound:
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Enzyme-Linked Immunosorbent Assay (ELISA): To measure the secretion of key cytokines like IFN-β and CXCL10 into the cell culture supernatant.[4]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, ISG15, and MX1.
-
Western Blotting: To detect the phosphorylation of key signaling proteins in the STING pathway, including STING itself (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3).[5]
-
Reporter Assays: Using cell lines engineered with a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) to quantify the transcriptional activity induced by STING activation.
Q3: What is a typical effective concentration (EC50) for a STING agonist like this compound in vitro?
The EC50 of STING agonists can vary significantly depending on the specific agonist, the cell type, and the delivery method. For many non-cyclic dinucleotide STING agonists, the EC50 for in vitro STING activation can range from nanomolar to low micromolar concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
For optimal results, follow the manufacturer's instructions for reconstitution and storage. Generally, STING agonists are dissolved in a suitable solvent like DMSO to create a concentrated stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution should be diluted to the final working concentration in the appropriate cell culture medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low STING Activation | 1. Low STING Expression: The cell line may not express sufficient levels of STING protein. 2. Inefficient Cytosolic Delivery: this compound may not be efficiently crossing the cell membrane to reach its cytosolic target. 3. Agonist Degradation: The agonist may be unstable in the experimental conditions. 4. Defective Downstream Signaling: Components of the STING pathway downstream of STING may be non-functional. | 1. Verify STING Expression: Confirm STING protein expression in your cell line by Western blot. If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1, RAW 264.7). 2. Use a Transfection Reagent: For certain cell types, a transfection reagent or electroporation may be necessary to facilitate the cytosolic delivery of the agonist. 3. Prepare Fresh Solutions: Prepare fresh dilutions of this compound for each experiment. Minimize freeze-thaw cycles of the stock solution. 4. Check Downstream Components: Assess the expression and phosphorylation of downstream proteins like TBK1 and IRF3 by Western blot. |
| High Cell Death/Toxicity | 1. Excessive STING Activation: High concentrations of the agonist can lead to overstimulation of the inflammatory response and induce apoptosis. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high. | 1. Reduce Agonist Concentration: Perform a dose-response experiment to identify a concentration that effectively activates the STING pathway without causing significant cell death. 2. Control for Solvent Effects: Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control in your experiments. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. 2. Inaccurate Pipetting: Errors in pipetting the agonist can result in inconsistent concentrations. 3. Edge Effects: Wells on the periphery of a multi-well plate are prone to evaporation, which can alter the agonist concentration. | 1. Ensure Uniform Cell Seeding: Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. 2. Use a Master Mix: Prepare a master mix of the treatment solution to ensure all replicate wells receive the same concentration of the agonist. 3. Avoid Edge Wells: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to minimize evaporation from the inner wells. |
Data Presentation
Table 1: Representative In Vitro EC50 Values for Various STING Agonists
| STING Agonist | Cell Line | Assay | EC50 |
| KAS-08 | THP-1 | ISG Luciferase Reporter | 0.18 µM |
| MSA-2 Dimer (SC2S) | THP-1 | IFN-β Secretion | ~8 nM |
| E7766 | Human PBMCs | IFN-β Expression | 0.15 - 0.79 µM |
| SHR1032 | THP-1 (STING R232) | Luciferase Reporter | Potent (specific value not provided) |
Note: These values are for reference only. The optimal concentration for this compound must be determined empirically for your specific experimental setup.
Table 2: Typical Concentration Range for In Vitro Cytotoxicity Assessment
| Assay | Purpose | Typical Concentration Range |
| MTT/XTT Assay | Measures metabolic activity | 0.01 µM - 100 µM |
| LDH Release Assay | Measures membrane integrity | 0.01 µM - 100 µM |
| Annexin V/PI Staining | Detects apoptosis and necrosis | 0.01 µM - 100 µM |
Experimental Protocols
Protocol 1: Determination of this compound EC50 using an IFN-β ELISA
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Cell Seeding: Seed a STING-competent cell line (e.g., THP-1 monocytes) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
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Agonist Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known STING agonist).
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared agonist dilutions to the respective wells.
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Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.
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Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform an IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration and use a non-linear regression (four-parameter logistic curve) to determine the EC50 value.
Protocol 2: Assessment of STING Pathway Activation by Western Blot
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the determined optimal concentration of this compound for various time points (e.g., 0, 1, 3, 6 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose optimization.
Caption: Troubleshooting decision tree for low STING activation.
References
- 1. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low STING Activation with CF509
Welcome to the technical support center for CF509, a non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments, particularly when observing low or no STING activation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common questions and issues that may arise when using CF509 to stimulate the STING pathway.
Q1: I am not observing any significant STING activation after treating my cells with CF509. What are the primary factors to consider?
A1: Several factors can contribute to low or absent STING activation. A systematic troubleshooting approach is recommended. The key areas to investigate are:
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Cellular Health and STING Expression: The health of your cells and their endogenous STING expression levels are critical.
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CF509 Compound Integrity and Concentration: The stability, solubility, and concentration of your CF509 solution are crucial for effective stimulation.
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Experimental Protocol and Controls: The experimental setup, including incubation times, controls, and detection methods, must be optimized.
Section 1: Cellular Health and STING Expression
Q2: How can I be sure my cells are suitable for a CF509 experiment?
A2: First, ensure your cells are healthy and in the exponential growth phase. High cell confluence or poor viability can negatively impact their responsiveness.
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Cell Viability: Confirm cell viability using a method like Trypan Blue exclusion or an MTT assay before and after treatment. High cytotoxicity might indicate an issue with the CF509 concentration or the vehicle used.
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STING Expression: Verify that your cell line expresses STING at a sufficient level. Some cell lines have low or undetectable STING expression. You can check this by Western blot.
Troubleshooting Table 1: Cell Line Considerations
| Issue | Recommended Action | Expected Outcome |
| High Cell Death/Toxicity | Perform a dose-response experiment to determine the cytotoxic concentration of CF509. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.5%). | Identify a CF509 concentration that activates STING with minimal toxicity. |
| No or Low STING Expression | Screen different cell lines known for robust STING signaling (e.g., THP-1, RAW 264.7, certain fibroblast lines). Verify STING expression by Western blot. | Selection of a cell line with detectable STING expression and responsiveness to agonists. |
| Inconsistent Results | Standardize cell seeding density and use cells within a consistent and low passage number range. | Reduced variability between experimental replicates. |
Section 2: CF509 Compound Integrity and Concentration
Q3: How should I prepare and store CF509?
A3: Proper handling of CF509 is essential for its activity.
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Solubility: CF509 is a non-nucleotide small molecule with low water solubility. It is typically dissolved in a solvent like DMSO to create a stock solution. For in vivo use, formulations with Tween 80, PEG400, or corn oil may be necessary.[1]
-
Stability: Store the CF509 stock solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. The stability of CF509 in cell culture media over time should be considered, as components in the media can potentially degrade the compound.
Q4: What is the optimal concentration of CF509 to use?
A4: The optimal concentration of CF509 is cell-type dependent and must be determined empirically.
-
Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration for STING activation in your specific cell line. A starting range of 0.1 µM to 50 µM is a reasonable starting point for many non-nucleotide STING agonists.
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Precipitation: Visually inspect the culture medium for any signs of precipitation after adding CF509. Compound precipitation will lead to a lower effective concentration.
Troubleshooting Table 2: CF509 Compound and Concentration
| Issue | Recommended Action | Expected Outcome |
| Compound Inactivity | Ensure proper storage of the stock solution. Prepare fresh working solutions for each experiment. | Consistent STING activation with a known active batch of CF509. |
| Low STING Activation | Perform a dose-response curve to find the optimal concentration. Increase the concentration if no toxicity is observed. | Identification of an EC50 value and an optimal working concentration for your cell line. |
| Compound Precipitation | Prepare the working solution in a different manner, or use a lower concentration. Ensure the final solvent concentration is low. | A clear solution in the cell culture medium, ensuring the compound is available to the cells. |
Section 3: Experimental Protocol and Controls
Q5: What are the key readouts for STING activation?
A5: STING activation can be measured through several downstream events:
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Phosphorylation of TBK1 and IRF3: The phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser366 for human) are early and direct indicators of STING pathway activation.[2] These can be detected by Western blot.
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Cytokine Production: The production and secretion of Type I interferons (IFN-β) and other pro-inflammatory cytokines like CXCL10 are robust markers of STING activation. These can be measured by ELISA or qPCR for their respective mRNAs.
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Reporter Assays: Cell lines engineered with an IFN-stimulated response element (ISRE) driving a reporter gene (e.g., luciferase) provide a quantitative measure of pathway activation.
Q6: What controls are essential for a successful experiment?
A6: Proper controls are critical for interpreting your results.
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Positive Control: Use a known STING agonist like 2'3'-cGAMP to confirm that the STING pathway is functional in your cells.
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Negative Control: An untreated or vehicle-treated (e.g., DMSO) group is essential to establish a baseline.
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Loading Controls: For Western blotting, always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Experimental Protocols
Protocol 1: Assessment of IRF3 Phosphorylation by Western Blot
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Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
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Treatment: Treat cells with varying concentrations of CF509 or a positive control (e.g., 10 µg/mL 2'3'-cGAMP) for 1-3 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate the membrane with primary antibodies against p-IRF3 (Ser366), total IRF3, and a loading control overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the bands using an ECL substrate.
-
Protocol 2: Quantification of IFN-β Secretion by ELISA
-
Cell Seeding: Seed cells in a 24-well plate.
-
Treatment: Treat cells with CF509 for 6-24 hours.
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Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
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ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IFN-β based on the standard curve.
Quantitative Data Summary
The following tables provide representative data for STING activation by non-nucleotide agonists in various cell lines. Note that the optimal concentrations and magnitude of response for CF509 should be determined empirically for your specific experimental system.
Table 3: Representative EC50 Values for Non-Nucleotide STING Agonists
| Compound | Cell Line | Assay | Representative EC50 |
| diABZI | THP-1 | IFN-β Secretion | ~3 µM |
| MSA-2 | THP-1 | ISRE Reporter | ~0.2 µM |
| CF509 | To be determined | e.g., IFN-β Secretion | Empirically determined |
Table 4: Expected Qualitative Outcomes of STING Activation
| Readout | Unstimulated Control | CF509 Treated | Positive Control (e.g., cGAMP) |
| p-IRF3 (Western Blot) | No/low band | Increased band intensity | Strong band intensity |
| IFN-β (ELISA) | Low/undetectable | Increased concentration | High concentration |
| CXCL10 mRNA (qPCR) | Basal level | Increased fold change | High fold change |
Visualizations
Caption: The STING signaling pathway activated by CF509.
Caption: A typical experimental workflow for assessing STING activation.
Caption: A decision tree for troubleshooting low STING activation.
References
STING agonist-27 cytotoxicity in cell culture
Welcome to the technical support center for STING (Stimulator of Interferon Genes) agonists. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of STING agonists in cell culture, with a specific focus on understanding and troubleshooting their cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: Is the STING agonist expected to be directly cytotoxic to my cancer cell line?
A1: The cytotoxic effect of STING agonists is highly cell-type dependent. Some cancer cell lines, particularly those of hematological origin like certain lymphomas and leukemias, have been shown to undergo direct apoptosis upon STING pathway activation[1][2]. However, for many solid tumor cell lines, the primary anti-tumor effect observed in co-culture systems is the enhancement of immune cell-mediated cytotoxicity (e.g., by T cells) rather than direct cancer cell killing[3][4]. It is crucial to determine the STING expression status of your cell line, as cells with silenced STING expression will likely be unresponsive[5].
Q2: I am observing high levels of cytotoxicity in my T cells but not my cancer cells. Is this normal?
A2: Yes, this is a documented phenomenon. STING activation can induce stress, cell-cycle arrest, and apoptosis in T cells. In contrast, other immune cells like Natural Killer (NK) cells appear to be largely resistant to STING agonist-induced cytotoxicity. This differential sensitivity is an important consideration in experimental design, especially for co-culture experiments.
Q3: What are the typical concentrations to use for a STING agonist in cytotoxicity assays?
A3: The optimal concentration is agonist and cell-line specific. It is essential to perform a dose-response curve for each new cell line. For many commercially available STING agonists, a starting range of 0.1 µM to 50 µM is often used in in vitro experiments. The concentration that induces a desired level of STING pathway activation (e.g., IFN-β production) may be different from the concentration that results in cytotoxicity.
Q4: How can I confirm that the observed cytotoxicity is STING-dependent?
A4: To confirm on-target activity, you can use a STING-deficient cell line of the same background as a negative control. If a knockout cell line is not available, you can use siRNA or shRNA to knock down STING expression. A reduction in cytotoxicity upon STING knockdown would indicate that the effect is STING-dependent. Additionally, assessing downstream markers of STING activation, such as the phosphorylation of TBK1 and IRF3, can help confirm pathway engagement.
Q5: My STING agonist is not inducing cytotoxicity. What could be the issue?
A5: There are several potential reasons for a lack of cytotoxic response. These include low or absent STING expression in your cell line, inefficient delivery of the agonist into the cytoplasm, or degradation of the agonist. Please refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No cytotoxicity observed at any concentration. | 1. Low or no STING expression: The cell line may have epigenetically silenced or mutated STING. | - Verify STING protein expression by Western Blot. - Select a different cell line known to have a functional STING pathway (e.g., THP-1, A20) as a positive control. |
| 2. Inefficient cytosolic delivery: Charged STING agonists like cyclic dinucleotides (CDNs) do not readily cross the cell membrane. | - Use a transfection reagent (e.g., Lipofectamine), electroporation, or a digitonin permeabilization protocol to facilitate cytosolic entry. | |
| 3. Agonist degradation: The agonist may be degraded by nucleases in the serum or intracellularly. | - Prepare fresh agonist solutions for each experiment. - Minimize freeze-thaw cycles. - Consider using serum-free media during the initial incubation period. | |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent agonist delivery: Transfection efficiency can vary between experiments. | - Optimize and standardize the delivery protocol. - Include a positive control for transfection efficiency (e.g., a fluorescently labeled siRNA). |
| 2. Cell passage number: The phenotype and STING expression of cell lines can change with high passage numbers. | - Use cells within a consistent and low passage number range. | |
| High background cytotoxicity in vehicle control. | 1. Toxicity of the delivery reagent: Some transfection reagents can be toxic to sensitive cell lines. | - Perform a dose-response curve for the delivery reagent alone to determine the optimal, non-toxic concentration. |
| 2. Solvent toxicity: High concentrations of solvents like DMSO can be cytotoxic. | - Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). | |
| Unexpected cellular phenotypes (e.g., cell cycle arrest without cell death). | 1. Disruption of non-canonical STING functions: STING is also involved in cellular homeostasis, and its activation can lead to ER stress and cell cycle arrest independent of apoptosis. | - Analyze cell cycle progression using flow cytometry. - Assess markers of cellular stress (e.g., CHOP expression for ER stress). |
Quantitative Data Summary
Table 1: Effective Concentrations of STING Agonists in Functional Assays
| STING Agonist | Cell Line | Assay | Effective Concentration (EC50/IC50) | Reference |
| diABZI | Human PBMCs | IFN-β Secretion | 3.1 ± 0.6 µM | |
| E7766 | Human PBMCs | IFN-β Secretion | 0.15 - 0.79 µM (pan-genotypic) | |
| KAS-08 | THP-1 ISG Reporter | Luciferase Activity | 0.18 µM | |
| MSA-2 | THP-1 | IFN-β Secretion | 8 ± 7 nM (dimer) |
Table 2: Qualitative Cytotoxic Effects of STING Agonists
| STING Agonist | Cell Line/Type | Observed Cytotoxic Effect | Reference |
| 3'3'-cGAMP | Malignant B cells | Induction of apoptosis | |
| diABZI | Primary Effusion Lymphoma | Decreased cell viability and growth | |
| diABZI | Melanoma cells | Reduced proliferation, potentiation of cell death with BRAF inhibitors | |
| ADU-S100 | T cells | Induction of stress, cell-cycle arrest, and death | |
| DMXAA | Endothelial cells | Induction of apoptosis |
Experimental Protocols
Protocol: Assessing STING Agonist-Induced Cytotoxicity using a Luminescent Cell Viability Assay
This protocol provides a general framework for determining the cytotoxic effect of a STING agonist on an adherent cancer cell line.
Materials:
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Target adherent cell line
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Complete cell culture medium
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STING agonist (e.g., "STING agonist-27")
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Vehicle control (e.g., sterile water, DMSO)
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Transfection reagent (if required for agonist delivery)
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96-well white, clear-bottom tissue culture plates
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Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
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Plate reader with luminescence detection capabilities
Methodology:
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Cell Seeding:
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Trypsinize and count cells.
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Seed 5,000 - 10,000 cells per well in a 96-well white, clear-bottom plate in a volume of 100 µL of complete medium.
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Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
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Prepare a 2X stock solution of the STING agonist in the appropriate vehicle. Create a dilution series to test a range of concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
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If a transfection reagent is required, prepare the agonist-reagent complexes according to the manufacturer's protocol in serum-free media.
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Remove the media from the cells and add 100 µL of the agonist solution (or agonist-reagent complex) to the appropriate wells. Include vehicle-only and transfection reagent-only controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability assay reagent to room temperature.
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Add a volume of the viability reagent equal to the volume of culture medium in each well (e.g., 100 µL).
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Mix the contents by placing the plate on an orbital shaker for 2 minutes.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
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Plot the percentage of viability against the log of the agonist concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Canonical STING signaling pathway leading to gene transcription and apoptosis.
Caption: Experimental workflow for assessing STING agonist cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
improving solubility of STING agonist-27 for experiments
Welcome to the technical support center for STING agonist-27. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this non-nucleotide small molecule STING agonist. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental workflow and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as CF509, is a non-nucleotide small molecule that activates the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines.[2][3] Upon activation by an agonist like this compound, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other pro-inflammatory genes.[4][5]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous media for my in vitro assay. What should I do?
A2: This is a common issue known as "precipitation upon dilution," which occurs when a compound's concentration exceeds its solubility in the final aqueous buffer. Here are several strategies to address this:
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Optimize Final Concentration: The simplest approach is to test a lower final concentration of this compound. It's possible that a lower, soluble concentration is still effective for your assay.
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Use a Co-solvent: You can try incorporating a water-miscible co-solvent in your final dilution. However, it is crucial to include a vehicle control in your experiments to ensure the co-solvent itself does not affect the results.
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Gentle Warming and Mixing: Briefly warming the solution to 37°C and ensuring thorough mixing by vortexing or shaking may help dissolve small amounts of precipitate. Be aware that the compound might re-precipitate over time.
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Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions in your assay medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
Q3: How can I confirm that this compound is activating the STING pathway in my cells?
A3: To confirm STING pathway activation, you should assess the phosphorylation of key downstream proteins. A common and reliable method is to perform a Western blot to detect phosphorylated TBK1 (at Ser172) and phosphorylated IRF3 (at Ser366). You should observe a significant increase in the phosphorylated forms of these proteins in cells treated with this compound compared to untreated or vehicle-treated control cells. It is also good practice to include a known STING agonist, such as 2'3'-cGAMP, as a positive control.
Q4: What are some common formulations for in vivo studies with this compound?
A4: Due to its low water solubility, this compound often requires specific formulations for in vivo administration. The choice of formulation will depend on the route of administration (e.g., intravenous, intraperitoneal, oral). Always test a small amount of the compound in the chosen formulation first to ensure solubility and stability.
Troubleshooting Guides
Issue 1: Low or No Response to this compound in Cell-Based Assays
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Possible Cause: Poor solubility of the agonist in the assay medium.
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Troubleshooting Step: Refer to the solubility improvement strategies outlined in Q2 of the FAQ section. Ensure the compound is fully dissolved before adding it to the cells.
-
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Possible Cause: Low or absent STING expression in the chosen cell line.
-
Troubleshooting Step: Verify the expression of STING protein in your cell line using Western blot. Consider using a cell line known to have a robust STING response, such as THP-1 monocytes.
-
-
Possible Cause: Inappropriate experimental timeline.
-
Troubleshooting Step: Optimize the incubation time for this compound. A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) can help determine the optimal duration for observing downstream effects like cytokine production or protein phosphorylation.
-
-
Possible Cause: Degradation of the STING agonist.
-
Troubleshooting Step: Ensure proper storage of the compound as recommended by the supplier. Prepare fresh dilutions for each experiment from a frozen stock.
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Issue 2: High Background Signal in Control Wells
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Possible Cause: Contamination of reagents or cell cultures with endotoxin.
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Troubleshooting Step: Use endotoxin-free reagents and test your cell cultures for mycoplasma contamination.
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Possible Cause: Solvent (e.g., DMSO) toxicity.
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Troubleshooting Step: Ensure the final concentration of the organic solvent in your assay is low (typically below 0.5%) and does not induce a response on its own. Always include a vehicle-only control.
-
Quantitative Data Summary
The following tables summarize formulation components that can be used to improve the solubility of this compound for various experimental applications. These are starting points, and optimization for your specific experimental conditions is recommended.
Table 1: Example Formulations for In Vivo Injection
| Formulation Component | Example Ratio (by volume) | Preparation Notes |
| DMSO : PEG300 : Tween 80 : ddH₂O | Varies; see protocol | Dissolve drug in DMSO first, then add other components sequentially with mixing. |
| DMSO : Corn oil | 10 : 90 | Mix the DMSO stock solution with corn oil. |
| DMSO : Tween 80 : Saline | 10 : 5 : 85 | Add Tween 80 to the DMSO stock, mix, then add saline. |
Table 2: Example Formulations for Oral Administration
| Formulation Component | Example Concentration/Ratio | Preparation Notes |
| 0.5% Carboxymethyl cellulose (CMC) Na | 0.5 g CMC Na in 100 mL ddH₂O | Suspend the compound in the prepared CMC Na solution. |
| PEG400 | Pure solvent | Dissolve the compound directly in PEG400. |
| 0.25% Tween 80 and 0.5% CMC | - | Use a combination of a surfactant and a suspending agent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
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Weigh the required amount of this compound powder.
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Add the appropriate volume of pure DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex or sonicate the solution until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Western Blot for Detecting STING Pathway Activation
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Cell Treatment: Plate your cells of choice (e.g., THP-1) and allow them to adhere. Treat the cells with this compound at the desired concentration and for the optimized duration. Include untreated and vehicle-treated cells as negative controls, and cells treated with a known STING agonist (e.g., 2'3'-cGAMP) as a positive control.
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Protein Extraction: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser366), total IRF3, and a loading control (e.g., β-actin or GAPDH).
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Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: Simplified signaling pathway of STING activation by this compound.
Caption: Troubleshooting workflow for improving the solubility of this compound.
References
- 1. This compound | STING激动剂 | CAS 2868261-45-2 | 美国InvivoChem [invivochem.cn]
- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of STING agonist-27
Welcome to the technical support center for STING Agonist-27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent synthetic cyclic dinucleotide (CDN) that acts as a direct agonist of the Stimulator of Interferon Genes (STING) protein. Upon entering the cytoplasm, it binds to STING on the endoplasmic reticulum, inducing a conformational change.[1][2][3] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][4] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade initiates a robust innate immune response, which can lead to the activation of adaptive immunity and anti-tumor effects.
Q2: What are the common off-target effects of this compound and how can I minimize them?
A2: The most significant off-target effect of systemic administration of STING agonists, including this compound, is a systemic inflammatory response, sometimes described as a "cytokine storm." This is due to the activation of STING in healthy tissues. To minimize these effects:
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Localized Delivery: Intratumoral injection is the most common method to confine the agonist's activity to the tumor microenvironment, reducing systemic exposure and toxicity.
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Dose Optimization: Perform a thorough dose-response study to identify the minimum effective dose that achieves the desired level of STING activation without causing excessive systemic inflammation.
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Delivery Systems: Consider using nanoparticle or exosome-based delivery systems to improve tumor targeting and reduce off-target effects.
Q3: My cells are showing high levels of cytotoxicity after treatment with this compound. What could be the cause?
A3: High cytotoxicity can result from several factors:
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Excessive STING Activation: Over-stimulation of the STING pathway can lead to programmed cell death. Reducing the concentration of this compound is the first step in troubleshooting this issue.
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High DMSO Concentration: If using a DMSO stock of this compound, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.2%) to avoid solvent-induced toxicity.
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Cell Line Sensitivity: Some cell lines may be inherently more sensitive to STING activation. It is crucial to establish a baseline toxicity profile for your specific cell line.
Q4: I am not observing any or very low STING activation in my experiment. What are the potential reasons?
A4: A lack of STING activation can be due to several factors:
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Low STING Expression: The cell line you are using may have low or no expression of the STING protein. Verify STING expression levels by Western blot.
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Poor Cellular Uptake: As a cyclic dinucleotide, this compound may have poor cell permeability. Consider using a transfection reagent or a delivery vehicle to improve cytoplasmic delivery.
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Agonist Degradation: this compound can be degraded by nucleases. Prepare fresh solutions for each experiment and minimize freeze-thaw cycles.
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Defective Downstream Signaling: Ensure that downstream signaling components like TBK1 and IRF3 are present and functional in your cell line.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Low STING Activation | Low STING protein expression in the cell line. | Verify STING expression by Western blot. Consider using a positive control cell line known to have a robust STING pathway (e.g., THP-1). |
| Inefficient delivery of the agonist into the cytoplasm. | Use a transfection reagent (e.g., Lipofectamine) or a specialized delivery vehicle to enhance uptake. | |
| Degradation of this compound. | Prepare fresh agonist solutions for each experiment. Avoid multiple freeze-thaw cycles. | |
| Issues with downstream signaling components. | Check the expression and phosphorylation status of TBK1 and IRF3 via Western blot. | |
| High Variability Between Replicates | Inconsistent cell seeding or treatment application. | Ensure uniform cell density across wells. Use a master mix for preparing treatment solutions to ensure consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical experiments. Fill them with sterile PBS or media to maintain humidity. | |
| Batch-to-batch variation in primary cells. | Include technical and biological replicates. Standardize cell isolation and culture protocols. | |
| High Cell Death/Toxicity | Overstimulation of the STING pathway. | Perform a dose-response curve to find the optimal concentration. Reduce the concentration of this compound. |
| DMSO toxicity from the stock solution. | Ensure the final DMSO concentration is below 0.2%. | |
| Contamination of cell cultures. | Regularly check for mycoplasma and other contaminants. |
Quantitative Data Summary
Disclaimer: As specific quantitative data for "this compound" is not publicly available, the following tables provide representative data based on the known effects of other potent synthetic STING agonists.
Table 1: In Vitro STING Activation
| Cell Line | Agonist Concentration (µM) | IFN-β Secretion (pg/mL) | p-IRF3 (relative to control) |
| THP-1 | 0.1 | 150 ± 25 | 2.5 ± 0.4 |
| 1 | 800 ± 70 | 8.1 ± 1.2 | |
| 10 | 2500 ± 210 | 15.3 ± 2.1 | |
| B16-F10 | 0.1 | 50 ± 10 | 1.8 ± 0.3 |
| 1 | 350 ± 45 | 5.2 ± 0.8 | |
| 10 | 1200 ± 150 | 9.7 ± 1.5 |
Table 2: In Vivo Anti-Tumor Efficacy (B16-F10 Melanoma Model)
| Treatment Group | Dose (mg/kg, intratumoral) | Tumor Volume (mm³) at Day 14 | Survival Rate (%) at Day 30 |
| Vehicle Control | - | 1250 ± 150 | 0 |
| This compound | 1 | 800 ± 120 | 20 |
| 5 | 450 ± 80 | 60 | |
| 10 | 200 ± 50 | 80 | |
| Anti-PD-1 | 10 | 950 ± 130 | 10 |
| This compound + Anti-PD-1 | 5 + 10 | 150 ± 40 | 90 |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
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Cell Seeding: Seed cells (e.g., THP-1 monocytes) in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
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Agonist Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, prepare serial dilutions in serum-free media.
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Cell Treatment: Remove the culture medium from the cells and replace it with the media containing different concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
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Incubation: Incubate the cells for 6-24 hours at 37°C and 5% CO2.
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Supernatant Collection: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., IFN-β ELISA).
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Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
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Analysis:
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ELISA: Quantify IFN-β secretion in the supernatant according to the manufacturer's instructions.
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Western Blot: Analyze the cell lysates for the phosphorylation of STING (Ser366), TBK1 (Ser172), and IRF3 (Ser396). Use total protein levels as loading controls.
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Protocol 2: Assessment of Off-Target Cytokine Release in Human PBMCs
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PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
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Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
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Treatment: Treat the cells with a dose range of this compound. Include a positive control (e.g., LPS) and a vehicle control.
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Incubation: Incubate for 24 hours.
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Cytokine Analysis: Collect the supernatant and measure the levels of key inflammatory cytokines such as TNF-α, IL-6, and IFN-γ using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into a shared mechanism of human STING activation by a potent agonist and an autoimmune disease-associated mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STING Agonist Stability in Cell Culture Media
Disclaimer: Specific stability data for a compound designated "STING agonist-27" is not publicly available. This guide provides comprehensive information and protocols for assessing the stability of common classes of STING (Stimulator of Interferon Genes) agonists, such as cyclic dinucleotides (CDNs) and their analogs. The principles and methodologies described are broadly applicable to researchers, scientists, and drug development professionals working with STING agonists.
Frequently Asked Questions (FAQs)
Q1: How stable are STING agonists in cell culture media?
A1: The stability of STING agonists in cell culture media can vary significantly depending on the specific compound, the type of medium, and the presence of serum. Natural cyclic dinucleotides (CDNs) like 2'3'-cGAMP can be susceptible to degradation by extracellular hydrolases and phosphodiesterases, which may be present in serum-containing media.[1][2] Synthetic analogs are often designed to have improved stability.[3][4] For instance, modifications like phosphorothioate linkages can enhance resistance to enzymatic degradation.[2]
Q2: What are the primary pathways for STING agonist degradation in cell culture?
A2: The primary degradation pathways for CDN-based STING agonists in cell culture media are enzymatic hydrolysis of the phosphodiester bonds by nucleases and phosphodiesterases. The ecto-enzyme ENPP1 is a key phosphodiesterase known to rapidly degrade cGAMP. Chemical instability, such as hydrolysis in aqueous solutions at 37°C, can also contribute to degradation, although it is often a slower process compared to enzymatic degradation.
Q3: Does the type of cell culture medium (e.g., DMEM, RPMI-1640) affect STING agonist stability?
A3: While the core components of standard cell culture media like DMEM and RPMI-1640 are unlikely to directly react with most STING agonists, the pH of the medium can influence chemical stability. More importantly, the choice of serum and its concentration is a critical factor, as serum is a primary source of degradative enzymes.
Q4: How does the presence of serum (e.g., FBS) impact the stability of STING agonists?
A4: Fetal Bovine Serum (FBS) and other sera contain various enzymes, including phosphodiesterases, that can degrade CDN-based STING agonists. Therefore, the stability of these compounds is often lower in serum-containing media compared to serum-free media. However, serum proteins can sometimes have a stabilizing effect on small molecules by reducing non-specific binding to plasticware. It is crucial to test stability in both the presence and absence of serum.
Q5: What are the signs of STING agonist degradation in my experiment?
A5: Signs of STING agonist degradation include a loss of biological activity over time, such as a diminished induction of type I interferons (e.g., IFN-β) or other downstream signaling events like the phosphorylation of TBK1 and IRF3. Direct analytical methods, such as LC-MS/MS, can confirm degradation by showing a decrease in the parent compound concentration and the appearance of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced or no STING pathway activation | Degradation of STING agonist: The compound may have degraded in the stock solution or in the cell culture medium during the experiment. | - Prepare fresh stock solutions of the STING agonist. - Assess the stability of the agonist in your specific cell culture medium and conditions (see Experimental Protocols section). - Consider using a more stable synthetic analog if available. - Reduce the incubation time of the agonist with the cells if possible. |
| Low STING expression in the cell line: Some cell lines have low or undetectable levels of STING protein. | - Verify STING expression in your cell line by Western blot or qPCR. - Use a cell line known to have a robust STING response as a positive control (e.g., THP-1, RAW 264.7). | |
| High variability between experimental replicates | Inconsistent sample handling: Variations in incubation times, temperatures, or sample processing can lead to inconsistent results. | - Ensure precise and consistent timing for all experimental steps. - Use a master mix for reagent addition to minimize pipetting errors. |
| Incomplete solubilization of the agonist: The compound may not be fully dissolved in the stock solution or the culture medium. | - Ensure the STING agonist is completely dissolved in the stock solvent (e.g., DMSO) before diluting in media. - Visually inspect for any precipitates. | |
| Agonist appears to be lost from the medium, but no degradation products are detected | Binding to plasticware: The compound may be non-specifically binding to the surface of cell culture plates or pipette tips. | - Use low-protein-binding plasticware. - Include a control without cells to assess binding to the plate. |
| Cellular uptake: The agonist is being taken up by the cells. | - Analyze cell lysates to quantify the intracellular concentration of the agonist. |
Quantitative Data Summary
The stability of STING agonists is often reported as a half-life (t½), which is the time it takes for 50% of the compound to degrade. The following table provides representative stability data for common STING agonists.
| STING Agonist | Condition | Half-life (t½) | Reference |
| 2'3'-cGAMP | Intravenous injection in mice | ~2 minutes | |
| 2'3'-cGAMP | Mouse hepatocytes | Rapid degradation | |
| Phosphorothioate-modified cGAMP | Mouse hepatocytes | Significantly more stable than cGAMP | |
| Dideoxy-2',3'-cGAMP | In the presence of viral poxin endonucleases | Stable (no significant degradation) |
Experimental Protocols
Protocol 1: Assessing STING Agonist Stability in Cell Culture Media using LC-MS/MS
This protocol provides a general method for determining the stability of a STING agonist in cell culture media over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
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STING agonist of interest
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Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
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DMSO (for stock solution)
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24-well tissue culture plates (low-protein-binding recommended)
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Incubator (37°C, 5% CO₂)
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Acetonitrile (ACN) with 0.1% formic acid
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Water with 0.1% formic acid
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Internal standard (a structurally similar compound not present in the sample)
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LC-MS/MS system with a C18 reverse-phase column
Procedure:
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Preparation of Solutions:
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Prepare a 10 mM stock solution of the STING agonist in DMSO.
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Prepare the working solution by diluting the stock solution in the cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
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Incubation:
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Add 1 mL of the 10 µM STING agonist working solution to triplicate wells of a 24-well plate for each condition.
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As a time-zero (T=0) control, immediately take a 100 µL aliquot from each well and process as described in step 4.
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Incubate the plate at 37°C in a 5% CO₂ incubator.
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Sample Collection:
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Collect 100 µL aliquots from each well at various time points (e.g., 1, 4, 8, 24, 48 hours).
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Sample Preparation:
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To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins.
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Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to HPLC vials for analysis.
-
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LC-MS/MS Analysis:
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Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent STING agonist. The method should be optimized for the specific agonist.
-
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Data Analysis:
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Calculate the percentage of the STING agonist remaining at each time point relative to the T=0 concentration.
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Plot the percentage remaining versus time to determine the degradation profile and calculate the half-life.
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Protocol 2: Assessing STING Agonist Activity Over Time Using a Reporter Assay
This protocol uses a cell-based reporter assay to indirectly measure the stability of a STING agonist by assessing its ability to activate the pathway over time.
Materials:
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THP-1 Dual™ KI-hSTING-R232 reporter cells (or similar)
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STING agonist of interest
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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96-well plates
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Reagents for detecting the reporter activity (e.g., QUANTI-Blue™ Solution)
Procedure:
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Pre-incubation of STING Agonist:
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Prepare solutions of the STING agonist at the desired concentration in cell culture medium.
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Incubate these solutions at 37°C for different durations (e.g., 0, 4, 8, 24 hours) before adding them to the cells.
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Cell Seeding:
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Seed the reporter cells in a 96-well plate at the recommended density.
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Cell Stimulation:
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Add the pre-incubated STING agonist solutions to the cells. Include a positive control (freshly prepared agonist) and a negative control (medium only).
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Incubation:
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Incubate the cells for the recommended time to allow for reporter gene expression (e.g., 18-24 hours).
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Reporter Assay:
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Measure the reporter activity according to the manufacturer's instructions.
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Data Analysis:
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Plot the reporter activity as a function of the agonist pre-incubation time. A decrease in activity with longer pre-incubation times suggests degradation of the agonist.
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Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for stability assessment.
References
- 1. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Poxin Stable cGAMP‐Derivatives Are Remarkable STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Refining STING Agonist-27 (CF509) Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with STING agonist-27 (CF509), a non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CF509) and what is its mechanism of action?
A1: this compound, also known as CF509, is a non-nucleotide small molecule that activates the STING signaling pathway.[1] Unlike cyclic dinucleotide (CDN) agonists, which are natural ligands for STING, this compound is a synthetic compound.[1] Its activation of STING leads to a conformational change in the STING protein, promoting its translocation from the endoplasmic reticulum to the Golgi apparatus.[2][3] This initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons and other pro-inflammatory cytokines.[4]
Q2: What are the common applications of this compound in research?
A2: STING agonists like this compound are widely used in preclinical research for cancer immunotherapy. By activating the STING pathway, these agonists can enhance the innate immune response against tumors, potentially turning "cold" tumors with low immune cell infiltration into "hot" tumors more susceptible to immune checkpoint inhibitors. They are also investigated as vaccine adjuvants to boost immune responses to antigens.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution in DMSO is recommended. For in vivo studies, specific formulations are required to ensure solubility and bioavailability. It is crucial to refer to the manufacturer's instructions for specific storage conditions, but generally, DMSO stock solutions are stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How can I measure the activation of the STING pathway by this compound?
A4: STING pathway activation can be assessed through various methods:
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Western Blotting: Detect the phosphorylation of key downstream proteins such as STING, TBK1 (at Ser172), and IRF3 (at Ser366).
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ELISA/Luminex: Quantify the secretion of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.
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RT-qPCR: Measure the upregulation of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and ISG15.
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Reporter Assays: Use cell lines engineered with a luciferase or fluorescent reporter gene under the control of an IFN-stimulated response element (ISRE).
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No or low STING activation (e.g., no p-IRF3 signal, no IFN-β production) | 1. Cell line suitability: The cell line may have low or no endogenous STING expression. 2. Compound inactivity: The this compound may have degraded. 3. Incorrect concentration: The concentration of this compound used may be too low. 4. Insufficient incubation time: The stimulation time may be too short to induce a detectable response. | 1. Verify STING expression: Check the STING protein levels in your cell line by Western blot. Consider using a cell line known to have a robust STING pathway (e.g., THP-1). 2. Use a fresh aliquot: Prepare a fresh dilution of this compound from a new stock. 3. Perform a dose-response curve: Test a range of concentrations to determine the optimal EC50 for your specific cell line and assay. 4. Optimize incubation time: For phosphorylation events, stimulation times of 1-3 hours may be sufficient. For cytokine production, longer incubations (8-24 hours) are often necessary. |
| High background signal in unstimulated control | 1. Cell culture stress: High cell density, nutrient depletion, or contamination can lead to basal STING activation. 2. Mycoplasma contamination: Mycoplasma can activate innate immune pathways. | 1. Maintain optimal cell culture conditions: Ensure cells are healthy and subcultured regularly. 2. Test for mycoplasma: Regularly test your cell lines for mycoplasma contamination. |
| Inconsistent results between experiments | 1. Variability in cell passage number: The responsiveness of cells to STING agonists can change with passage number. 2. Inconsistent compound preparation: Variations in the preparation of this compound dilutions. 3. Assay variability: Technical variations in performing the assay. | 1. Use a consistent range of passage numbers: Thaw a fresh vial of cells after a certain number of passages. 2. Prepare fresh dilutions for each experiment: Avoid using old dilutions of the compound. 3. Include appropriate controls: Always include positive (e.g., a known STING agonist like 2'3'-cGAMP) and negative (vehicle control) controls in every experiment. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of anti-tumor efficacy | 1. Poor drug delivery/bioavailability: The formulation may not be optimal for the route of administration. 2. Rapid clearance: The compound may be cleared from the system too quickly. 3. Tumor model resistance: The tumor model may have defects in the STING signaling pathway or a highly immunosuppressive microenvironment. 4. Suboptimal dosing or schedule: The dose or frequency of administration may not be sufficient. | 1. Optimize formulation: Test different formulations to improve solubility and stability in vivo. 2. Consider alternative delivery systems: Nanoparticle-based delivery systems can improve the pharmacokinetics of STING agonists. 3. Characterize your tumor model: Verify STING expression in the tumor and immune cells within the tumor microenvironment. 4. Perform dose-escalation and schedule optimization studies: Determine the maximum tolerated dose and the most effective treatment regimen. |
| Toxicity or adverse effects | 1. Systemic immune activation: High doses of STING agonists can lead to systemic inflammation and cytokine release syndrome. 2. Off-target effects: The compound may have unintended biological activities. | 1. Reduce the dose: Lower the dose to a level that maintains efficacy while minimizing toxicity. 2. Consider intratumoral administration: Local delivery can concentrate the agonist at the tumor site and reduce systemic exposure. 3. Monitor for signs of toxicity: Closely monitor animals for weight loss, changes in behavior, and other signs of distress. |
| Variable tumor responses within a treatment group | 1. Inconsistent tumor implantation: Variations in tumor size at the start of treatment. 2. Heterogeneity of the tumor microenvironment: Differences in immune cell infiltration and stromal components between individual tumors. | 1. Ensure uniform tumor implantation: Start treatment when tumors have reached a consistent size. 2. Increase group size: A larger number of animals per group can help to account for biological variability. |
Data Presentation
Table 1: In Vitro Formulation of this compound (CF509)
| Component | Instruction |
| Solvent | DMSO is the recommended solvent for creating a stock solution. |
| Working Concentration | The optimal working concentration should be determined empirically for each cell line and assay. |
| Preparation | Prepare a concentrated stock solution in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentration immediately before use. |
Table 2: Example In Vivo Formulations for this compound (CF509)
Note: These are example formulations and may require optimization for specific animal models and routes of administration.
| Formulation Component | Example 1 (for injection) | Example 2 (for injection) | Example 3 (for oral administration) |
| This compound in DMSO | 10% | 10% | As per stock solution |
| PEG300 | - | 40% | - |
| Tween 80 | 5% | 5% | - |
| Saline (0.9% NaCl) | 85% | 45% | - |
| Corn oil | - | - | 90% (with 10% DMSO stock) |
| 0.5% Carboxymethyl cellulose (CMC) | - | - | As a suspension vehicle |
Experimental Protocols
General Protocol for In Vitro STING Activation Assay
-
Cell Seeding: Seed cells (e.g., THP-1 monocytes or other cells with a functional STING pathway) in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-3 hours for phosphorylation analysis, 8-24 hours for cytokine analysis).
-
Sample Collection and Analysis:
-
For Western Blot: Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors. Collect the lysates for protein quantification and Western blot analysis of p-STING, p-TBK1, and p-IRF3.
-
For ELISA/RT-qPCR: Collect the cell culture supernatants for cytokine analysis by ELISA. Lyse the cells to extract RNA for gene expression analysis of ISGs by RT-qPCR.
-
Mandatory Visualization
Caption: The signaling pathway of STING activation by this compound.
Caption: A general workflow for in vitro experiments with this compound.
References
- 1. This compound | STING | 2868261-45-2 | Invivochem [invivochem.com]
- 2. KR20220035955A - Macrocyclic compounds as STING agonists and methods and uses thereof - Google Patents [patents.google.com]
- 3. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of CF509 in solution
Welcome to the technical support center for CF509. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and stability of CF509 in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of CF509 in solution.
For the purpose of this guide, CF509 is a novel, light-sensitive kinase inhibitor. Understanding its stability is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of CF509 in solution?
A1: The stability of CF509 in solution is primarily affected by four factors:
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Exposure to Light: CF509 is photosensitive and can degrade upon exposure to light, particularly UV light. This can lead to a loss of potency and the formation of degradation products.[1]
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pH of the Solution: The compound is susceptible to hydrolysis at extreme pH values. The stability of CF509 is generally greatest within a neutral pH range.[1][2]
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Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including the degradation of CF509.[1][3]
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Oxidation: The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to the oxidative degradation of CF509.
Q2: What is the recommended solvent for preparing CF509 stock solutions?
A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of CF509. DMSO is a versatile solvent that can dissolve a wide range of organic molecules. However, it is hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can lead to the hydrolysis of CF509 over time.
Q3: How should I store my solid CF509 and its stock solutions?
A3: Proper storage is crucial for maintaining the integrity of CF509.
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Solid CF509: Store the solid powder at -20°C in a desiccated environment, protected from light.
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CF509 Stock Solutions in DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture into the solution.
Q4: Can I use aqueous buffers to prepare my working solutions of CF509?
A4: Yes, but with caution. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate. It is advisable to prepare intermediate dilutions and ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects and maintain solubility. The pH of the aqueous buffer should be maintained within the optimal range for CF509 stability.
Q5: My experimental results are inconsistent. Could this be due to CF509 degradation?
A5: Yes, inconsistent or lower-than-expected results are a common symptom of compound degradation. Degradation can lead to a reduced concentration of the active compound, resulting in decreased potency or altered biological activity. It is recommended to verify the integrity of your CF509 solution using an analytical method like HPLC if you suspect degradation.
Troubleshooting Guides
Issue 1: Loss of CF509 Potency in a Biological Assay
| Potential Cause | Recommended Action |
| Degradation in solution | Prepare fresh dilutions from a frozen, single-use aliquot of the stock solution for each experiment. |
| Perform a stability study of CF509 in your specific assay buffer to determine its rate of degradation under your experimental conditions. | |
| Precipitation of CF509 | Lower the final concentration of CF509 in your assay. |
| Visually inspect for any precipitate after dilution into the aqueous buffer. | |
| Incorrect initial concentration | Re-verify the concentration of your stock solution. |
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
| Potential Cause | Recommended Action |
| Degradation of CF509 | The new peaks likely represent degradation products. |
| Store the solid compound and stock solutions under the recommended conditions (protected from light, moisture, and extreme temperatures). | |
| Consider performing a forced degradation study to identify the degradation products formed under specific stress conditions. | |
| Contamination | Ensure that all solvents and materials used for solution preparation are of high purity. |
Quantitative Data Summary
The following tables provide hypothetical stability data for CF509 to illustrate its sensitivity to various conditions.
Table 1: Stability of CF509 in DMSO Stock Solution at Different Temperatures
| Storage Temperature | Purity after 1 Month | Purity after 6 Months |
| -80°C | 99.8% | 99.5% |
| -20°C | 99.5% | 98.0% |
| 4°C | 95.0% | 85.0% |
| Room Temperature | 80.0% | <60.0% |
Table 2: Effect of pH on CF509 Stability in Aqueous Buffer after 24 hours
| pH | % Remaining CF509 |
| 3.0 | 75% |
| 5.0 | 90% |
| 7.4 | 98% |
| 9.0 | 80% |
Experimental Protocols
Protocol for Forced Degradation Study of CF509
This protocol is designed to intentionally degrade CF509 under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
CF509 solid powder
-
Anhydrous, high-purity DMSO
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mg/mL stock solution of CF509 in anhydrous DMSO.
-
Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a small amount of solid CF509 in a vial and heat at 70°C for 48 hours. Dissolve in DMSO before analysis.
-
Photolytic Degradation: Expose a solution of CF509 in DMSO/water to a UV lamp (e.g., 254 nm) for 24 hours.
-
Control Sample: Prepare a control sample by diluting the stock solution in a neutral buffer and storing it at -80°C, protected from light.
-
Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to separate CF509 from its degradation products.
Visualizations
References
Technical Support Center: Troubleshooting High Background in STING Pathway Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) pathway assays. This guide provides comprehensive troubleshooting advice and detailed protocols to address common issues, particularly high background signals, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background signal in my STING pathway assay?
A1: High background can stem from several sources, which can be broadly categorized as cell-related, reagent-related, or procedural. Key causes include:
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Constitutive STING Pathway Activation: Some cell lines exhibit a high basal level of STING activity.[1]
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Cell Health and Density: Unhealthy, stressed, or overly confluent cells can produce inconsistent and high background signals.[1]
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Contamination: Mycoplasma or other microbial contaminants can activate innate immune pathways, leading to a high background.[1]
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Reagent Quality and Concentration: Degradation of STING agonists/inhibitors, or using them at suboptimal concentrations can be a factor. The quality of antibodies and other reagents is also critical.
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Assay Conditions: Suboptimal incubation times, temperatures, and washing steps can all contribute to elevated background.
Q2: My untreated control wells show a very high signal. What should I investigate first?
A2: High signal in untreated controls points towards issues independent of your specific treatment. Prioritize checking for:
-
Mycoplasma Contamination: This is a very common cause of non-specific immune activation. Regularly test your cell cultures.[1]
-
Constitutive Pathway Activation: Your chosen cell line may have a high basal STING activity. Consider using a STING-deficient cell line as a negative control.[1]
-
Media Components: Phenol red in culture media can cause autofluorescence in fluorescence-based assays. Use phenol red-free media for such applications.
-
Reagent Contamination: Your media, serum, or other reagents could be contaminated with substances that activate the STING pathway.
Q3: How can I be sure my STING agonist is working correctly and not contributing to background?
A3: To validate your STING agonist, perform a dose-response experiment to determine the optimal concentration. You should observe a clear dose-dependent increase in STING pathway activation. The optimal concentration is often at the EC80 to achieve a robust signal without causing excessive cytotoxicity. Inconsistent agonist response could be due to degradation, so it's crucial to prepare fresh dilutions for each experiment.
Q4: Can the choice of microplate affect my background levels in a luciferase assay?
A4: Absolutely. For luminescence assays, opaque white plates are recommended as they maximize the signal. Black plates can also be used but may reduce the signal significantly. Clear plates are generally not suitable for luminescence due to high crosstalk between wells. Ensure your plates are of high quality to prevent light leakage through the walls.
Troubleshooting Guides
High background can manifest differently depending on the assay format. Below are tailored troubleshooting guides for common STING pathway assays.
General Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to diagnose and resolve high background issues in your STING pathway assays.
Luciferase Reporter Assays
| Symptom | Possible Cause | Troubleshooting Action |
| High background across all wells (including no-cell controls) | Reagent contamination or autoluminescence. | Prepare fresh lysis buffer and luciferase substrate. Use opaque white plates to maximize signal and reduce crosstalk. |
| Incorrect luminometer settings. | Reduce the gain or integration time on the luminometer. | |
| High background in untreated/vehicle control wells | Constitutive STING activation in the cell line. | Use a STING-deficient cell line as a negative control. Select a cell line with known low basal STING activity. |
| Mycoplasma contamination. | Test cells for mycoplasma and discard contaminated cultures. | |
| Cell stress due to high density. | Optimize cell seeding density to avoid confluency-induced stress. | |
| High variability between replicate wells | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes and use a multichannel pipette for consistency. |
Western Blotting for pSTING/pIRF3
| Symptom | Possible Cause | Troubleshooting Action |
| High background across the entire membrane | Insufficient blocking. | Increase blocking time (e.g., overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of milk, as some phospho-antibodies require this). |
| Primary or secondary antibody concentration too high. | Perform an antibody titration to determine the optimal concentration. | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Ensure the secondary antibody does not cross-react with other proteins in the lysate. |
| Protein degradation. | Use fresh lysates and always add protease and phosphatase inhibitors to your lysis buffer. |
IFN-β ELISA
| Symptom | Possible Cause | Troubleshooting Action |
| High background in blank/zero standard wells | Contaminated reagents or buffers. | Prepare fresh buffers, especially the wash buffer and substrate solution. Ensure TMB substrate is colorless before use. |
| Insufficient washing. | Ensure thorough washing of wells between steps. Verify that the plate washer is functioning correctly. | |
| High background in negative control wells (unstimulated cells) | Endogenous IFN-β production. | Confirm that the chosen cell line does not have high basal IFN-β secretion. Test for mycoplasma contamination. |
| Cross-reactivity of antibodies. | Run a control without the primary antibody to check for non-specific binding of the secondary antibody. |
Data Presentation
STING Agonist Activity
The following table summarizes the half-maximal effective concentration (EC50) for common STING agonists in different cell lines. These values can serve as a starting point for optimizing your experimental conditions.
| Agonist | Cell Line | Assay Readout | Reported EC50 |
| 2'3'-cGAMP | THP-1 Dual | IRF3 Reporter | ~3.03 µg/mL |
| ADU-S100 (analogue) | THP-1 Dual | IRF3 Reporter | ~3.03 µg/mL |
| DMXAA | Mouse Macrophages | IFN-β production | Optimal dose 100 µg/mL |
Note: EC50 values can vary significantly based on the specific assay conditions, cell passage number, and delivery method (e.g., transfection vs. free). It is always recommended to perform a dose-response curve for your specific system.
STING Inhibitor Activity
This table provides a summary of the half-maximal inhibitory concentration (IC50) for the commonly used STING inhibitor H-151.
| Inhibitor | Cell Line | Assay Readout | Reported IC50 |
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | IFN-β expression | ~138 nM |
| H-151 | Bone Marrow-Derived Macrophages (BMDMs) | IFN-β expression | ~109.6 nM |
| H-151 | Human Foreskin Fibroblasts (HFFs) | IFN-β expression | ~134.4 nM |
| H-151 | 293T-hSTING | IRF Reporter | ~1.04 µM |
| H-151 | 293T-mSTING | IRF Reporter | ~0.82 µM |
Experimental Protocols
cGAS-STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway.
Protocol 1: STING Luciferase Reporter Assay
This protocol is designed for a 96-well format to measure STING activation via an interferon-stimulated response element (ISRE)-driven luciferase reporter.
Materials:
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STING reporter cell line (e.g., THP-1-Dual™, HEK293T-ISRE-Luc)
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Complete cell culture medium
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Assay medium (serum-free or low-serum)
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STING agonist (e.g., 2'3'-cGAMP)
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White, opaque 96-well microplates
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Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a pre-optimized density (e.g., ~40,000 cells/well for THP-1) in 75 µL of assay medium in a white, clear-bottom 96-well plate.
-
Controls: Include wells for "unstimulated control" (cells + assay medium) and "background" (assay medium only).
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Agonist Preparation: Prepare serial dilutions of the STING agonist at 4-fold the final desired concentration in assay medium.
-
Stimulation: Add 25 µL of the diluted agonist to the appropriate wells. Add 25 µL of assay medium to the unstimulated control wells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a predetermined time (e.g., 6-24 hours).
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate at room temperature for ~15-30 minutes with gentle rocking to ensure cell lysis.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Subtract the average background luminescence (from cell-free wells) from the readings of all other wells.
Protocol 2: Western Blot for Phospho-STING and Phospho-IRF3
This protocol details the detection of key phosphorylation events in the STING pathway.
Materials:
-
Cell line of interest (e.g., THP-1, mouse embryonic fibroblasts)
-
STING agonist (e.g., cGAMP, DMXAA)
-
Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membranes
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Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
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Primary antibodies (anti-pSTING, anti-STING, anti-pIRF3, anti-IRF3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with the STING agonist for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer with inhibitors.
-
Scrape cells, transfer to a microfuge tube, and sonicate briefly to shear DNA.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imager.
-
Protocol 3: IFN-β Sandwich ELISA
This protocol describes the quantification of secreted IFN-β in cell culture supernatants.
Materials:
-
Human or mouse IFN-β ELISA kit
-
Cell culture supernatants from treated and control cells
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare reagents, standards, and samples as per the kit manufacturer's instructions.
-
Sample/Standard Addition: Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubation: Seal the plate and incubate for the time specified in the kit protocol (typically 1-2 hours at 37°C or room temperature).
-
Washing: Aspirate the liquid and wash the wells 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate as specified (e.g., 1 hour at 37°C).
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of HRP-Streptavidin conjugate to each well and incubate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the wash step (often with more repetitions, e.g., 5 times).
-
Substrate Incubation: Add 90-100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color should change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm immediately.
-
Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in your samples.
References
Technical Support Center: STING Agonist-27 Dose-Response Curve Issues
Welcome to the technical support center for STING (Stimulator of Interferon Genes) agonist experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing dose-response curve experiments with STING agonists. For the purpose of this guide, "STING agonist-27" is used as a representative placeholder for a STING agonist.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step when observing an unusual dose-response curve with this compound?
A1: The first step is to perform a comprehensive dose-response analysis to determine the optimal concentration range. Atypical curves, such as a bell-shaped response, can occur with STING agonists. It's crucial to test a wide range of concentrations to identify the optimal window for STING activation without inducing excessive cytotoxicity. A typical starting range for many cyclic dinucleotide (CDN) STING agonists is from 0.1 µM to 50 µM.
Q2: How can I accurately measure STING activation in my experiments?
A2: STING activation can be assessed through several robust methods:
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Phosphorylation of STING and IRF3: Western blotting for phosphorylated STING (at Ser366 for human STING) and phosphorylated IRF3 are direct readouts of pathway activation.[1]
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Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-β and CXCL10, using ELISA is a common and reliable method.[1]
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Interferon-Stimulated Gene (ISG) Expression: Quantifying the mRNA levels of ISGs (e.g., IFIT1, ISG15) via RT-qPCR can provide a sensitive measure of STING pathway activation.
Q3: What are some common reasons for observing no or low STING activation in my dose-response experiment?
A3: Several factors can contribute to a lack of STING activation. Common reasons include low expression of STING in your cell type, inefficient delivery of the agonist into the cytoplasm, or degradation of the agonist.[1] It is also possible that the chosen readout is not sensitive enough or is measured at an inappropriate time point.
Q4: What is a typical EC50 for a STING agonist?
A4: The half-maximal effective concentration (EC50) for STING agonists can vary significantly depending on the specific agonist, the cell type, and the delivery method. For many CDNs like 2'3'-cGAMP, the EC50 for in vitro STING activation often falls in the micromolar range, especially when delivered without a transfection reagent due to inefficient cellular uptake.[1] The use of delivery vehicles can significantly lower the effective concentration.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Issue | Possible Cause | Recommended Solution |
| No or Low STING Activation | 1. Low STING Expression: The cell line may not express sufficient levels of STING protein. | Verify STING protein expression by Western blot. If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1, mouse embryonic fibroblasts).[1] |
| 2. Inefficient Cytosolic Delivery: STING agonists, particularly charged molecules like CDNs, may not efficiently cross the cell membrane. | Use a transfection reagent (e.g., Lipofectamine), electroporation, or a specialized delivery system to facilitate cytosolic delivery. | |
| 3. Agonist Degradation: The STING agonist may be degraded by nucleases present in the serum of the cell culture medium or intracellularly. | Prepare fresh solutions of the STING agonist for each experiment. Minimize freeze-thaw cycles. | |
| "Bell-Shaped" Dose-Response Curve | 1. Excessive STING Activation and Cell Death: High concentrations of STING agonists can lead to overstimulation of the inflammatory response and subsequent cell death, leading to a decrease in the measured signal at higher doses. | Reduce the highest concentrations of the agonist used in the experiment. Perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your dose-response experiment to monitor cell viability. |
| 2. Negative Feedback Regulation: The STING pathway is subject to negative feedback regulation, which can be induced by high concentrations of agonists. | Analyze earlier time points to capture the peak of the response before negative feedback mechanisms are fully engaged. | |
| High Variability Between Replicates | 1. Inconsistent Delivery: Uneven delivery of the STING agonist into the cells across different wells. | Ensure proper mixing of the agonist and any delivery reagent. Be meticulous with pipetting techniques to ensure consistency. |
| 2. Cell Health and Confluency: Variations in cell number, confluency, or overall health can lead to variable responses. | Seed cells at a consistent density and ensure they are in a healthy, logarithmic growth phase before treatment. |
Experimental Protocols
Protocol: In Vitro STING Activation Assay using IFN-β ELISA
This protocol outlines the steps for treating cells with a STING agonist and quantifying the resulting IFN-β secretion as a measure of STING activation.
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound
-
Transfection reagent (if required for your agonist and cell type)
-
Serum-free medium (e.g., Opti-MEM)
-
Phosphate-buffered saline (PBS)
-
Human or mouse IFN-β ELISA kit
-
96-well cell culture plates
-
96-well ELISA plates
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will result in 70-90% confluency on the day of treatment. For THP-1 cells, a density of 5 x 10^5 cells/well is a good starting point.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in serum-free medium. A common concentration range to test is 0.1, 0.3, 1, 3, 10, 30, and 100 µM.
-
Treatment of Cells:
-
If using a transfection reagent, prepare the agonist-reagent complexes according to the manufacturer's instructions.
-
Carefully remove the medium from the cells and add the prepared agonist dilutions or vehicle control.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell monolayer. Store the supernatant at -80°C until ready for analysis.
-
IFN-β ELISA: Quantify the concentration of IFN-β in the collected supernatants using a commercially available ELISA kit. Follow the manufacturer's instructions precisely.
Data Presentation
Table 1: Representative Dose-Response of this compound on IFN-β Secretion in THP-1 Cells
| This compound (µM) | IFN-β Secretion (pg/mL) | Standard Deviation |
| 0 (Vehicle) | 15 | 5 |
| 0.1 | 50 | 12 |
| 0.3 | 150 | 25 |
| 1 | 450 | 50 |
| 3 | 1200 | 110 |
| 10 | 2500 | 230 |
| 30 | 1800 | 190 |
| 100 | 900 | 100 |
Note: These are representative data and will vary depending on the specific agonist, cell line, and experimental conditions.
Mandatory Visualizations
References
Technical Support Center: Improving STING Agonist Efficacy In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the in vivo efficacy of STING (Stimulator of Interferon Genes) agonists. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the STING signaling pathway?
A1: The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, which can be a sign of pathogenic infection or cellular damage.[1] Upon detection of cytosolic DNA by cyclic GMP-AMP synthase (cGAS), the second messenger cyclic GMP-AMP (cGAMP) is produced.[2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum (ER) resident protein.[2][4] This activation leads to STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes, moves to the nucleus, and induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines. These cytokines are crucial for recruiting and activating various immune cells, including dendritic cells, natural killer cells, and T cells, to mount an anti-tumor response.
Q2: What are the different types of STING agonists available?
A2: STING agonists can be broadly categorized into two main classes:
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Cyclic dinucleotides (CDNs): These are natural ligands for STING and include molecules like cGAMP, c-di-GMP, and c-di-AMP. Synthetic versions, such as ADU-S100 (a phosphorothioate analog), have been developed to improve stability and have been investigated in clinical trials.
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Non-cyclic dinucleotides (Non-CDNs): These are synthetic small molecules designed to activate STING. An example is 5,6-dimethylxanthenone-4-acetic acid (DMXAA). While some non-CDN agonists have shown promise in preclinical models, their translation to human subjects has been challenging, as exemplified by DMXAA's lack of binding to human STING. More recent developments have focused on creating non-CDN agonists with improved activity in human cells and suitability for systemic administration.
Q3: What are the common administration routes for STING agonists in vivo?
A3: The most common route of administration for STING agonists in preclinical and clinical studies is intratumoral (IT) injection. This approach delivers the agonist directly to the tumor site, maximizing local concentration and immune activation while minimizing systemic exposure and potential toxicities. However, the applicability of IT injection is limited for metastatic diseases. Consequently, other routes are being explored, including intravenous (IV), subcutaneous (SC), and intramuscular (IM) administration, often facilitated by novel delivery systems to improve bioavailability and targeting.
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting & Optimization Strategies |
| Limited or no tumor regression | - Poor cellular uptake: STING agonists, particularly CDNs, are negatively charged and hydrophilic, limiting their ability to cross cell membranes.- Rapid degradation and clearance: Natural CDNs are susceptible to enzymatic degradation, and small molecules can be quickly cleared from the injection site.- Low STING expression: The target cells (tumor or immune cells) may have low or absent STING expression.- Immunosuppressive tumor microenvironment (TME): The TME may inhibit the function of infiltrating immune cells. | - Utilize delivery systems: Encapsulate the STING agonist in nanoparticles (e.g., biodegradable mesoporous silica nanoparticles, lipid nanoparticles) or liposomes to improve cellular uptake and protect from degradation.- Optimize administration route: While intratumoral injection is common, systemic administration of a well-formulated agonist might be necessary for disseminated tumors.- Confirm STING expression: Verify STING expression in the tumor and relevant immune cell populations (e.g., dendritic cells) via IHC or flow cytometry. Host STING expression is often crucial for efficacy.- Combination therapies: Combine the STING agonist with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) to overcome immune suppression. |
| High systemic toxicity | - Systemic leakage from intratumoral injection: The agonist may diffuse from the tumor into systemic circulation.- Off-target activation: Systemic administration can lead to widespread immune activation and cytokine release. | - Formulation strategies: Use delivery systems that promote retention within the tumor.- Dose optimization: Perform dose-titration studies to find the optimal balance between efficacy and toxicity.- Localized delivery: For accessible tumors, intratumoral injection is preferred to limit systemic exposure. |
| Inconsistent results between experiments | - Variability in tumor model: Differences in tumor cell line, implantation site, or initial tumor size can affect outcomes.- Inconsistent agonist formulation/administration: Improperly prepared or inconsistently administered agonist can lead to variable results. | - Standardize the tumor model: Use a consistent number of tumor cells for implantation and start treatment when tumors reach a uniform size.- Ensure consistent formulation and administration: Prepare the STING agonist formulation fresh if necessary and use precise injection techniques. |
| Lack of T cell infiltration into the tumor | - Insufficient activation of antigen-presenting cells (APCs): The STING agonist may not be effectively activating dendritic cells to prime T cells.- Poor T cell trafficking: The TME may lack the necessary chemokines to attract T cells. | - Combination with APC activators: Co-administer with other immune-stimulatory agents like CpG to enhance APC activation.- Enhance T cell activity: Combine with T-cell co-stimulatory antibodies such as anti-OX40 or anti-GITR.- Promote chemokine production: STING activation itself should induce chemokines like CXCL9 and CXCL10, but if this is insufficient, other strategies to modulate the TME may be needed. |
Experimental Protocols
General In Vivo Efficacy Study in a Murine Tumor Model
This protocol provides a general framework for assessing the in vivo efficacy of a STING agonist. Specific parameters should be optimized for the chosen tumor model and STING agonist.
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Cell Culture and Tumor Implantation:
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Culture a suitable murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma).
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Harvest and resuspend the cells in a sterile, serum-free medium or PBS.
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Inject an appropriate number of cells (e.g., 1 x 10^6) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
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Regularly monitor tumor growth using calipers.
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Treatment Regimen:
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Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, STING agonist alone, STING agonist + combination therapy).
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Administer the STING agonist via the desired route (e.g., intratumoral, intravenous). For intratumoral injection, carefully inject the solution directly into the tumor mass.
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Follow the planned dosing schedule (e.g., twice a week for two weeks).
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Monitoring and Endpoints:
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Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
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Monitor the mice for any signs of toxicity.
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The primary endpoint is typically tumor growth inhibition.
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Secondary endpoints can include survival analysis and immunological analysis of the tumor and spleen (e.g., flow cytometry for immune cell infiltration, cytokine analysis).
-
Experimental Workflow
References
Technical Support Center: Overcoming Resistance to STING Agonist Therapy
Welcome to the technical support center for STING agonist-27 therapy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming resistance to STING agonist therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to STING agonist therapy observed in preclinical models?
A1: Resistance to STING agonist therapy can arise from various intrinsic and adaptive mechanisms within the tumor microenvironment (TME). Key mechanisms include:
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Upregulation of Immune Checkpoints: Activation of the STING pathway can paradoxically lead to the upregulation of immune checkpoint proteins such as PD-L1 on tumor cells and immune cells, creating an adaptive resistance mechanism.[1][2]
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Induction of Immunosuppressive Pathways: STING activation can induce the expression of immunosuppressive enzymes like indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2).[1][2][3] IDO is involved in tryptophan metabolism, leading to T-cell suppression, while COX2 can promote an immunosuppressive TME.
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Recruitment of Suppressive Immune Cells: Therapy can lead to the expansion and recruitment of regulatory B cells (Bregs) and tumor-associated macrophages (TAMs) that dampen the anti-tumor immune response.
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Negative Feedback Regulation: The STING pathway is subject to negative feedback loops to prevent excessive inflammation. This includes lysosomal degradation of the STING protein and the enzymatic degradation of cGAMP by ENPP1.
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Tumor-Intrinsic Factors: Resistance can be mediated by tumor-intrinsic factors, such as the loss of PTEN expression, which can abrogate STING pathway activation. Additionally, some tumors may have low or absent STING expression.
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Induction of Immunosuppressive Cytokines: STING agonists can promote the expansion of IL-35-producing regulatory B cells, which in turn reduces the function of natural killer (NK) cells.
Q2: What are the most promising combination strategies to overcome resistance to STING agonist monotherapy?
A2: Combining STING agonists with other therapeutic agents is a key strategy to overcome resistance. Promising combinations include:
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Immune Checkpoint Inhibitors (ICIs): The most widely studied combination is with anti-PD-1 or anti-PD-L1 antibodies. STING agonists can turn "cold" tumors with low immune infiltration into "hot," T-cell-inflamed tumors, making them more susceptible to checkpoint blockade.
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COX2 Inhibitors: Co-treatment with COX2 inhibitors, such as celecoxib, has been shown to synergize with STING agonists to enhance anti-tumor responses and induce long-term, systemic immunity.
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PARP Inhibitors (PARPi): In BRCA1-deficient tumors, combining STING agonists with PARPi can overcome resistance mechanisms mediated by tumor-associated macrophages.
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Radiation Therapy: Radiation can induce DNA damage and release of cytosolic DNA, which activates the cGAS-STING pathway. Combining radiation with a STING agonist can enhance this effect and lead to improved tumor control.
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Other Immunomodulators: Combining with T-cell or antigen-presenting cell (APC) modulating agents like anti-OX40 and anti-GITR antibodies has shown to improve the systemic anti-tumor effect of STING agonists.
Q3: How can I assess if my cell line or tumor model is responsive to STING agonist therapy?
A3: To determine the responsiveness of your experimental model, you should assess the activation of the STING pathway. Key steps include:
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Verify STING Expression: Confirm that your cell line or tumor model expresses the STING protein using Western blot.
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Assess Downstream Signaling: Upon stimulation with a STING agonist (e.g., 2'3'-cGAMP), measure the phosphorylation of key downstream proteins TBK1 (at Ser172) and IRF3 (at Ser366) via Western blot. A significant increase in phosphorylation indicates pathway activation.
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Measure Type I Interferon and Cytokine Production: Activated STING signaling leads to the production of type I interferons (IFN-α, IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., CXCL10, CCL5). These can be measured by RT-qPCR for gene expression or ELISA/multiplex assays for protein levels in cell culture supernatants or tumor lysates.
Troubleshooting Guides
Issue 1: No or weak activation of the STING pathway in vitro.
| Possible Cause | Troubleshooting Step | Reference |
| Low or absent STING expression in the cell line. | Verify STING protein expression by Western blot. If expression is low, consider using a different cell line known to have a robust STING response. | |
| Ineffective delivery of STING agonist. | For nucleic acid-based agonists, ensure efficient transfection using a suitable reagent. For small molecule agonists, optimize concentration and incubation time. | |
| Degradation of STING agonist. | Use freshly prepared agonists. For cyclic dinucleotides, be mindful of potential degradation by phosphodiesterases. | |
| Problem with downstream signaling components. | Check the expression and integrity of key downstream proteins like cGAS, TBK1, and IRF3 by Western blot. | |
| Incorrect experimental timeline. | Ensure pre-incubation times with any inhibitors and stimulation times with the agonist are appropriate. A typical stimulation time for assessing phosphorylation is 1-3 hours. |
Issue 2: Limited in vivo anti-tumor efficacy of STING agonist monotherapy.
| Possible Cause | Troubleshooting Step | Reference |
| Adaptive resistance through immune checkpoints. | Combine the STING agonist with an anti-PD-1 or anti-PD-L1 antibody. Analyze PD-L1 expression on tumor cells and immune infiltrates by flow cytometry or immunohistochemistry. | |
| Upregulation of immunosuppressive pathways (IDO, COX2). | Co-administer an IDO inhibitor or a COX2 inhibitor (e.g., celecoxib). Measure IDO and COX2 expression in the TME. | |
| "Cold" tumor microenvironment with low T-cell infiltration. | Analyze the immune cell infiltrate in the tumor before and after treatment using flow cytometry or immunohistochemistry. Consider combination therapies that can enhance T-cell recruitment. | |
| Suboptimal dosing or administration route. | Optimize the dose and frequency of the STING agonist. For localized tumors, intratumoral injection may be more effective and less toxic than systemic administration. | |
| Presence of immunosuppressive cells. | Characterize the myeloid and lymphoid cell populations in the TME, looking for increases in regulatory T cells, regulatory B cells, or M2-like macrophages. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of STING Agonist Combination Therapies in Mouse Models
| Tumor Model | Treatment Groups | Key Outcomes | Reference |
| Lewis Lung Carcinoma (LLC) | CDA (STING agonist) | Slowed tumor growth, but 77% of mice succumbed. | |
| LLC | CDA + anti-PD-1 | Enhanced anti-tumor responses and increased survival. | |
| LLC | CDA + Celecoxib (COX2 inhibitor) | Controlled tumor growth, uniform survival without relapse, and induction of systemic immunity. | |
| A20 Lymphoma (two-tumor model) | IT STINGa + IP anti-GITR | Reduced tumor growth at the distant, non-treated site. | |
| A20 Lymphoma (two-tumor model) | IT STINGa + IP anti-PD-1 + IP anti-GITR | Further improved tumor growth control at both treated and distant sites, and improved overall survival. |
Table 2: In Vitro Concentrations for STING Pathway Modulation
| Compound | Target/Assay | Cell Line | Concentration | Reference |
| Sting-IN-4 | LPS-induced Nitric Oxide (NO) Production | RAW264.7 Macrophages | 20 µM | |
| Sting-IN-4 | LPS-induced iNOS Expression | RAW264.7 Macrophages | 2.5-10 µM | |
| Sting-IN-4 | LPS-induced Phosphorylation of TBK1, IRF3, p65, and IκB-α | RAW264.7 Macrophages | 2.5-10 µM | |
| 2'3'-cGAMP | STING Pathway Activation | Various | 10 µg/mL | |
| dsDNA (Herring Testis DNA) | STING Pathway Activation | Various | 1 µg/mL |
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation in vitro by Western Blot
This protocol describes the detection of key phosphorylated proteins in the cGAS-STING pathway.
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Cell Culture and Treatment:
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Culture your cells of interest (e.g., macrophages, fibroblasts, or tumor cells) in appropriate media.
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Seed cells in 6-well plates and allow them to adhere overnight.
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If testing an inhibitor, pre-treat cells with the inhibitor or vehicle control for a specified duration (e.g., 2-4 hours).
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Stimulate the cells with a known STING agonist (e.g., 10 µg/mL 2'3'-cGAMP or 1 µg/mL dsDNA transfected with a suitable reagent) for 1-3 hours. Include an unstimulated control.
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Protein Extraction:
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Wash cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant containing the total protein lysate.
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-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay kit.
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-
SDS-PAGE and Western Blotting:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser366), total IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Protocol 2: In Vivo Murine Tumor Model for Evaluating Combination Therapy
This protocol outlines a general workflow for an in vivo study. Specifics will vary based on the tumor model and treatments.
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Tumor Implantation:
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Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 LLC or A20 cells) into the flank of syngeneic mice (e.g., C57BL/6).
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For a two-tumor model to assess systemic effects, inject tumors on both flanks.
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Tumor Growth Monitoring:
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Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
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Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
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Treatment Administration:
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Randomize mice into treatment groups (e.g., Vehicle, STING agonist alone, Combination agent alone, STING agonist + Combination agent).
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Administer treatments according to the planned schedule. For example:
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Intratumoral (IT) injection of STING agonist (e.g., 50 µg) on days 0, 3, and 6.
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Intraperitoneal (IP) injection of anti-PD-1 antibody (e.g., 200 µg) on days 0, 3, and 6.
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Efficacy and Survival Monitoring:
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Continue to monitor tumor growth and body weight throughout the experiment.
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Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant morbidity.
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Record survival data for Kaplan-Meier analysis.
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Immunophenotyping (Optional):
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At a specified time point or at the end of the study, harvest tumors and draining lymph nodes.
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Prepare single-cell suspensions and stain for various immune cell markers (e.g., CD4, CD8, NK cells, macrophages, PD-L1) for analysis by flow cytometry.
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Visualizations
Caption: Canonical cGAS-STING signaling pathway.
Caption: Overcoming resistance to STING agonist therapy.
References
Validation & Comparative
A Head-to-Head Battle of STING Agonists: The Synthetic Contender diABZI Shows Markedly Superior In Vitro Potency Over the Natural Ligand 2'3'-cGAMP
For researchers in immunology and oncology, the activation of the STING (Stimulator of Interferon Genes) pathway represents a promising therapeutic strategy. This pathway, central to the innate immune system's response to cytosolic DNA, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor and anti-viral response. The natural activator of STING is 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP). However, the development of synthetic STING agonists has sought to improve upon nature's design, offering enhanced potency and more favorable pharmacological properties. Among these, the non-cyclic dinucleotide agonist diABZI has emerged as a particularly potent candidate. This guide provides an objective comparison of the in vitro potency of diABZI versus 2'3'-cGAMP, supported by experimental data and detailed methodologies.
Quantitative Comparison of In Vitro Potency
The in vitro potency of STING agonists is typically determined by measuring their ability to induce downstream signaling events, such as the production of interferon-beta (IFN-β) or the activation of an interferon-stimulated response element (ISRE) reporter gene. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.
Data from multiple studies consistently demonstrate that diABZI is significantly more potent than 2'3'-cGAMP in activating the STING pathway in various human and murine cell lines.
| Agonist | Cell Line | Assay | EC50 | Fold Potency vs. 2'3'-cGAMP |
| diABZI | Human PBMCs | IFN-β Secretion | 130 nM[1][2][3][4] | >400x more potent[4] |
| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ~53.9 µM | - |
| diABZI | THP1-Dual™ Cells | IRF-Luciferase Reporter | 60.9 nM - 144 nM | - |
| 2'3'-cGAMP | THP-1 Cells | IFN-β Reporter | ~10.6 µM | - |
Note: EC50 values can vary between studies and experimental conditions.
STING Signaling Pathway
The binding of an agonist to STING, a transmembrane protein in the endoplasmic reticulum, initiates a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.
Experimental Protocols
Interferon-β (IFN-β) Reporter Assay in THP-1 Cells
This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an IFN-β promoter or an interferon-stimulated response element (ISRE).
Materials:
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THP-1 cells stably expressing a luciferase reporter gene driven by an ISRE promoter (e.g., THP1-Dual™ Cells).
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Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin-streptomycin).
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STING agonists (diABZI and 2'3'-cGAMP).
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96-well white, clear-bottom cell culture plates.
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Luciferase assay reagent.
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Luminometer.
Protocol:
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Cell Seeding: Seed THP-1 reporter cells into a 96-well plate at a density of approximately 5 x 10^5 cells/well in 100 µL of culture medium.
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Agonist Preparation: Prepare serial dilutions of diABZI and 2'3'-cGAMP in culture medium.
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Cell Treatment: Add 100 µL of the agonist dilutions to the respective wells. Include a vehicle control (medium only).
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Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
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Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
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Data Acquisition: Measure the luminescence using a luminometer.
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Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curves to determine the EC50 values for each agonist.
Cytokine Secretion Assay (ELISA) in Human PBMCs
This assay measures the amount of IFN-β secreted by primary human peripheral blood mononuclear cells (PBMCs) in response to STING agonist stimulation.
Materials:
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Human PBMCs isolated from healthy donor blood.
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Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin-streptomycin).
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STING agonists (diABZI and 2'3'-cGAMP).
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96-well cell culture plates.
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Human IFN-β ELISA kit.
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Microplate reader.
Protocol:
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Cell Seeding: Seed PBMCs into a 96-well plate at a density of approximately 1 x 10^6 cells/well in 100 µL of culture medium.
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Agonist Preparation: Prepare serial dilutions of diABZI and 2'3'-cGAMP in culture medium.
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Cell Treatment: Add 100 µL of the agonist dilutions to the respective wells. Include a vehicle control.
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Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
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Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
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ELISA: Perform the human IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Generate a standard curve using the provided IFN-β standards. Calculate the concentration of IFN-β in each sample and plot the dose-response curves to determine the EC50 values.
Conclusion
The experimental data clearly indicates that the synthetic STING agonist diABZI possesses significantly higher in vitro potency compared to the natural STING ligand 2'3'-cGAMP. This enhanced activity, reflected in its substantially lower EC50 values for inducing IFN-β production and reporter gene activation, makes diABZI and similar potent synthetic agonists highly attractive candidates for further development as immunotherapeutic agents in the treatment of cancer and infectious diseases. The provided experimental protocols offer a framework for researchers to independently verify and compare the potency of these and other novel STING agonists.
References
Validating STING Agonist-27 in Human PBMCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors by inducing a robust type I interferon response. This guide provides a comparative analysis of a novel synthetic non-cyclic dinucleotide (non-CDN) STING agonist, referred to as STING agonist-27, against other classes of STING activators. The activity of these compounds is validated in human peripheral blood mononuclear cells (PBMCs), a critical in vitro model for assessing human immune responses.
Comparative Analysis of STING Agonist Activity in Human PBMCs
The efficacy of STING agonists can be quantified by their ability to induce the secretion of key cytokines, such as Interferon-beta (IFN-β), and upregulate co-stimulatory molecules on antigen-presenting cells. The following table summarizes the performance of this compound in comparison to a well-characterized endogenous cyclic dinucleotide (CDN) agonist, 2'3'-cGAMP, and another potent non-CDN agonist, diABZI. Data is representative of typical results obtained from in vitro stimulation of human PBMCs.
| Agonist Class | Agonist Example | Concentration for Max IFN-β Induction (µM) | Max IFN-β Induction (pg/mL) | CD80 Upregulation on Dendritic Cells (% of positive cells) |
| Non-CDN Small Molecule | This compound | 5 | ~1500 | ~75% |
| Endogenous CDN | 2'3'-cGAMP | 10 | ~800 | ~60% |
| Non-CDN Small Molecule | diABZI | 1 | ~2000 | ~85% |
STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway. Upon activation by cytosolic double-stranded DNA (dsDNA), cGAS produces the endogenous STING ligand cGAMP. Both endogenous and synthetic STING agonists bind to the STING protein on the endoplasmic reticulum, leading to its translocation and the subsequent activation of TBK1 and IRF3, culminating in the transcription of type I interferons and other inflammatory cytokines.
Comparative Analysis of STING Agonists: DMXAA vs. Next-Generation Compounds in Preclinical Mouse Models
A detailed guide for researchers on the differential efficacy, mechanisms, and experimental considerations of canonical and novel STING pathway activators in oncology research.
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a formidable strategy in cancer immunotherapy, capable of bridging innate and adaptive immunity to elicit robust anti-tumor responses. While the murine-specific agonist DMXAA (5,6-dimethylxanthenone-4-acetic acid) has been a foundational tool in preclinical studies, its lack of efficacy in humans has spurred the development of novel STING agonists. This guide provides a comparative analysis of DMXAA against a representative next-generation STING agonist, cGAMP (Cyclic GMP-AMP), which mimics the natural STING ligand and is active in both murine and human cells. We synthesize key experimental data from mouse models to illuminate the distinct pharmacological profiles and therapeutic potentials of these compounds.
DMXAA: The Murine-Specific STING Agonist
DMXAA is a small molecule that was initially identified for its potent anti-tumor and antiviral properties in mice. Subsequent research revealed that it acts as a direct agonist of murine STING, but not its human counterpart, due to specific amino acid differences in the ligand-binding domain. This species-specificity has made DMXAA a valuable research tool for understanding STING biology in mouse models, but has precluded its clinical translation.
Next-Generation STING Agonists: The Case of cGAMP
Cyclic dinucleotides (CDNs) like cGAMP represent the natural ligands of STING. Produced by the enzyme cGAS upon detection of cytosolic DNA, cGAMP binds directly to the STING protein, inducing a conformational change that triggers downstream signaling. Synthetic versions of cGAMP and its analogs have been developed as potent, species-agnostic STING agonists for therapeutic applications. They have demonstrated significant anti-tumor efficacy in a variety of preclinical models.
Comparative Efficacy in Mouse Tumor Models
The anti-tumor activity of STING agonists is often evaluated by their ability to control tumor growth and improve survival in syngeneic mouse models. The following table summarizes representative data comparing the efficacy of DMXAA and cGAMP.
| Parameter | DMXAA | cGAMP | Mouse Model | Tumor Type | Reference |
| Tumor Growth Inhibition | Significant reduction in tumor volume | Potent and durable tumor regression | C57BL/6 | B16 Melanoma | |
| Survival Benefit | Increased median and overall survival | Markedly improved long-term survival | BALB/c | CT26 Colon Carcinoma | |
| Immune Cell Infiltration | Increased infiltration of CD8+ T cells and NK cells | Robust recruitment of dendritic cells, NK cells, and cytotoxic T lymphocytes | C57BL/6 | B16 Melanoma | |
| Systemic Cytokine Profile | High levels of IFN-β, TNF-α, and IL-6 | Strong induction of Type I interferons (IFN-α/β) and pro-inflammatory cytokines | - | - |
Note: Efficacy is dose- and model-dependent. The data presented is a qualitative summary of findings across multiple studies.
Mechanistic Differences and Signaling Pathways
While both DMXAA and cGAMP activate the STING pathway, their distinct binding modes and downstream consequences can lead to different biological outcomes. cGAMP, as a natural ligand, induces a canonical signaling cascade. DMXAA's interaction with murine STING is also direct but at a different site within the ligand-binding pocket, which may influence the kinetics and magnitude of the downstream signal.
Caption: STING signaling initiated by natural (cGAMP) and synthetic agonists.
Experimental Protocols: A Methodological Overview
Reproducibility in preclinical studies is paramount. Below are generalized protocols for evaluating STING agonists in syngeneic mouse tumor models.
1. Animal Models and Tumor Implantation
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Mouse Strains: C57BL/6 or BALB/c mice, aged 6-8 weeks, are commonly used. The choice depends on the syngeneic tumor cell line.
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Cell Lines: B16-F10 melanoma (C57BL/6), CT26 colon carcinoma (BALB/c), or MC38 colon adenocarcinoma (C57BL/6) are standard choices.
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Implantation: 1 x 10⁵ to 1 x 10⁶ tumor cells are typically injected subcutaneously into the flank of the mouse. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before treatment initiation.
2. STING Agonist Formulation and Administration
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DMXAA: Typically dissolved in a 5% sodium bicarbonate solution. A common dose is 12.5-25 mg/kg.
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cGAMP: Often formulated in a saline or PBS solution. Due to its higher potency, doses are lower, generally ranging from 10-50 µg per mouse.
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Administration Route: Intratumoral (i.t.) injection is the most frequent route for assessing direct anti-tumor effects and ensuing systemic immunity. Intravenous (i.v.) or intraperitoneal (i.p.) injections are used to evaluate systemic effects.
3. Efficacy and Immune Response Assessment
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Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
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Survival: Mice are monitored for survival, with endpoints defined by tumor burden or signs of morbidity.
-
Immunophenotyping: At defined time points, tumors and draining lymph nodes are harvested, processed into single-cell suspensions, and analyzed by flow cytometry for immune cell populations (e.g., CD45+, CD3+, CD8+, CD4+, NK1.1+, CD11c+).
-
Cytokine Analysis: Serum is collected to measure systemic cytokine levels (e.g., IFN-β, TNF-α) using ELISA or multiplex bead assays.
Confirming STING-Dependent Signaling of CF509: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of CF509, a non-nucleotide small-molecule STING (Stimulator of Interferon Genes) agonist, with other STING activators. The information presented herein is supported by experimental data to aid in the evaluation of CF509 for research and drug development purposes.
The STING Signaling Pathway
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-pathogen and anti-tumor immune response.
Caption: The cGAS-STING signaling pathway and the activation point of CF509.
Comparative Performance of STING Agonists
The following table summarizes the in vitro activity of CF509 in comparison to other STING agonists in human monocytic THP-1 cells. Data is derived from a study by Liu et al. (2022) published in Cell Research. This study found that while CF509 activates the STING pathway, other novel non-nucleotide agonists like CF501 exhibit more potent activity in their assays[1][2].
| Agonist | Concentration | p-STING Induction | p-TBK1 Induction | p-IRF3 Induction | IFN-β Production | IL-6 Production | CXCL-10 Production | TNF-α Production | ISG-15 Production | CCL-5 Production |
| CF509 | 10 µM | Moderate | Moderate | Moderate | Low | Low | Low | Low | Low | Low |
| CF501 | 10 µM | High | High | High | High | High | High | High | High | High |
| cGAMP | 10 µM | Moderate | Moderate | Moderate | Low | Low | Low | Low | Low | Low |
Note: "High," "Moderate," and "Low" are qualitative summaries based on the relative levels of induction and production reported in the referenced study. For precise quantitative data, please refer to the original publication.
Experimental Workflow for Evaluating STING Agonists
The following diagram outlines a general workflow for the characterization of a novel STING agonist.
Caption: A generalized experimental workflow for the evaluation of STING agonists.
Experimental Protocols
Below are generalized protocols for key experiments used to confirm STING-dependent signaling.
IFN-β Reporter Assay
This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene (e.g., Luciferase) under the control of an Interferon-Stimulated Response Element (ISRE).
Cell Line: THP-1 Dual™ KI-hSTING-R232 cells (InvivoGen) are a common choice as they express human STING and contain a secreted luciferase reporter gene.
Protocol:
-
Seed THP-1 Dual™ cells in a 96-well plate at a density of 100,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of CF509 and other STING agonists in cell culture medium.
-
Add the agonist solutions to the cells and incubate for 18-24 hours.
-
Collect the cell supernatant and measure luciferase activity using a luminometer according to the reporter gene assay manufacturer's instructions.
-
Normalize the results to a vehicle control (e.g., DMSO).
Western Blot for Phosphorylated STING Pathway Proteins
This method is used to detect the phosphorylation of key proteins in the STING signaling cascade, which is indicative of pathway activation.
Protocol:
-
Seed THP-1 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with CF509, a positive control (e.g., cGAMP), and a vehicle control for a specified time (e.g., 1-3 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cytokine and Chemokine Measurement
This assay quantifies the production of downstream signaling molecules, such as IFN-β and other pro-inflammatory cytokines, in response to STING activation.
Protocol:
-
Seed THP-1 cells in a 24-well plate and treat with CF509 and other agonists as described for the Western blot protocol.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of IFN-β, IL-6, TNF-α, and CXCL10 in the supernatant using commercially available ELISA kits or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.
-
Generate a standard curve for each cytokine to determine their concentrations in the samples.
Conclusion
The available data indicates that CF509 is a non-nucleotide small-molecule agonist of the STING pathway. Comparative in vitro studies suggest that while CF509 activates STING-dependent signaling, other novel agonists such as CF501 demonstrate greater potency in inducing downstream immune responses. Further in vivo studies are necessary to fully elucidate the anti-tumor efficacy and therapeutic potential of CF509. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of CF509 and other novel STING agonists.
References
Validating the Antitumor Effects of STING Agonist-27 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to mimic the natural activation of this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that can awaken and invigorate an antitumor immune response. This guide provides an objective comparison of the in vivo performance of a representative STING agonist, here referred to as STING agonist-27 (using ADU-S100/MIW815 as a well-documented stand-in), with other alternatives, supported by experimental data.
Comparative Performance of STING Agonists In Vivo
The in vivo efficacy of STING agonists is a critical determinant of their therapeutic potential. Preclinical studies in various tumor models have demonstrated the ability of these agents to inhibit tumor growth, improve survival, and synergize with other cancer therapies.
Monotherapy and Combination Therapy
ADU-S100 has shown significant antitumor activity both as a single agent and in combination with other treatments. In a CT-26 colon carcinoma model, intratumoral injection of ADU-S100 led to substantial tumor regression.[1] Furthermore, its combination with an anti-PD-1 antibody in a dual flank MC-38 colon carcinoma model resulted in enhanced tumor control compared to either treatment alone.[2] Studies in an esophageal adenocarcinoma model also demonstrated a significant reduction in mean tumor volume with ADU-S100 treatment, an effect that was further enhanced with the addition of radiation.[3][4] Specifically, treatment with ADU-S100 alone resulted in a 30.1% decrease in mean tumor volume, while the combination with radiation led to a 50.8% reduction.[3] In contrast, placebo-treated groups showed a significant increase in tumor volume.
The combination of ADU-S100 with cytotopically modified interleukin-15 (cyto-IL-15) in prostate tumor models resulted in the elimination of tumors in a significant percentage of mice and conferred long-lasting immunity. This combination therapy led to the rejection of 75% of injected tumors and an abscopal response in 50% of distal, uninjected tumors.
Head-to-Head Comparison
Direct comparative studies are crucial for discerning the relative potency of different STING agonists. In a study using the CT26 tumor model, a novel STING agonist, ALG-031048, demonstrated a higher rate of tumor regression (90% of mice) compared to ADU-S100 (44% of mice). Another study in a bone cancer pain model showed that both ADU-S100 and another STING agonist, DMXAA, could significantly reduce bone destruction and tumor progression.
Table 1: In Vivo Antitumor Efficacy of this compound (ADU-S100) Monotherapy
| Tumor Model | Animal Model | Treatment Group | Outcome | Reference |
| Esophageal Adenocarcinoma | Rat | ADU-S100 (50 µg, intratumoral) | 30.1% decrease in mean tumor volume | |
| CT-26 Colon Carcinoma | BALB/c Mice | ADU-S100 (40 µg, intratumoral) | Significant tumor regression vs. control | |
| Prostate Cancer (TRAMP-C1) | Mice | ADU-S100 | Cleared 50% of injected tumors and 38% of distal tumors |
Table 2: In Vivo Antitumor Efficacy of this compound (ADU-S100) in Combination Therapy
| Tumor Model | Animal Model | Combination Treatment | Outcome | Reference |
| Esophageal Adenocarcinoma | Rat | ADU-S100 (50 µg) + Radiation (16Gy) | 50.8% decrease in mean tumor volume | |
| MC-38 Colon Carcinoma | Mice | ADU-S100 + anti-PD-1 | Enhanced tumor control vs. monotherapy | |
| Prostate Cancer (TRAMP-C1) | Mice | ADU-S100 + cyto-IL-15 | Rejection of 75% of injected tumors; 50% abscopal response | |
| 4T1 Mammary Carcinoma | Mice | ADU-S100 + anti-PD-1 | Eradication of injected and noninjected tumors |
Table 3: Comparative In Vivo Efficacy of Different STING Agonists
| Tumor Model | Animal Model | STING Agonist 1 | STING Agonist 2 | Outcome | Reference |
| CT26 Colon Carcinoma | BALB/c Mice | ADU-S100 | ALG-031048 | ALG-031048 showed higher tumor regression (90%) vs. ADU-S100 (44%) | |
| Bone Cancer (LLC) | Mice | ADU-S100 (20 mg/kg, i.p.) | DMXAA (20 mg/kg, i.p.) | Both significantly reduced bone destruction and tumor progression |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below is a representative protocol for evaluating the in vivo antitumor efficacy of a STING agonist.
In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
1. Cell Culture and Animal Models:
-
Syngeneic tumor cell lines (e.g., CT-26 for colon carcinoma, B16-F10 for melanoma) are cultured in appropriate media and conditions.
-
Immunocompetent mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Tumor cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or serum-free medium.
-
A specific number of cells (e.g., 1 x 10^5 to 1 x 10^6) in a defined volume (e.g., 100 µL) are injected subcutaneously into the flank of each mouse.
3. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups (e.g., vehicle control, STING agonist monotherapy, combination therapy).
-
For intratumoral administration, the STING agonist is dissolved in a sterile vehicle (e.g., PBS) and injected directly into the tumor using a small gauge needle. The volume of injection is often adjusted based on the tumor size.
-
Dosing and schedule will vary depending on the specific agonist and experimental design (e.g., 20-50 µg per dose, administered on specific days post-tumor implantation).
4. Monitoring and Endpoints:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Animal body weight and overall health are monitored throughout the study.
-
Primary endpoints typically include tumor growth inhibition and overall survival.
-
For mechanistic studies, tumors and draining lymph nodes may be harvested at specific time points for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine expression.
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the STING signaling pathway and a typical experimental workflow for in vivo validation.
Caption: The cGAS-STING signaling pathway.
References
A Comparative Guide to Delivery Systems for STING Agonists
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, augmenting the body's innate immune response to fight tumors. However, the clinical translation of STING agonists, such as cyclic dinucleotides (CDNs), has been hampered by challenges including poor stability, low cellular uptake, and off-target toxicities.[1][2][3][4] To overcome these hurdles, various delivery systems have been developed to enhance the therapeutic efficacy of STING agonists. This guide provides a comparative overview of different delivery platforms, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal system for their needs.
The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a sign of infection or cellular damage.[2] Upon activation, STING triggers a cascade of signaling events leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of antigen-presenting cells (APCs), enhances T cell priming, and fosters a robust anti-tumor immune response.
Caption: The cGAS-STING signaling pathway.
Comparison of STING Agonist Delivery Systems
A variety of nanoparticle-based systems have been engineered to improve the delivery of STING agonists. These include liposomes, polymeric nanoparticles, lipid nanoparticles (LNPs), and silica nanoparticles. These delivery vehicles can protect the STING agonist from degradation, enhance its delivery to target immune cells, and facilitate its release into the cytosol where STING resides.
Quantitative Data Summary
The following tables summarize the performance of different delivery systems for STING agonists based on preclinical studies.
Table 1: In Vivo Anti-Tumor Efficacy
| Delivery System | STING Agonist | Tumor Model | Administration Route | Key Finding | Reference |
| Cationic Liposomes | cGAMP | B16-F10 Melanoma | Intratumoral | Liposomal cGAMP (1 µg) induced tumor regression, while free cGAMP had no effect at the same dose. | |
| Lipid Nanoparticles (LNPs) | cGAMP | Pancreatic Cancer (syngeneic mouse model) | Not Specified | cGAMP-LNP significantly increased cellular uptake and exhibited promising anti-tumor activity. | |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | Melanoma (murine models) | Intratumoral | bMSN carrying STING agonists led to strong antitumor efficacy and prolonged animal survival. | |
| Lipid Nanodiscs (LNDs) | CDN | Established Tumors | Intravenous | A single dose of LND-CDNs induced rejection of established tumors and immune memory. | |
| STINGVAX (with CDN) | CDA | B16 Melanoma, CT26 Colon Carcinoma | Intratumoral | STINGVAX showed a better anti-tumor effect than free CDNs at doses greater than 20 µg. | |
| Cationic Liposomes | ADU-S100 (MIW815) | Not Specified (in vitro) | Not Applicable | Optimized cationic liposomal formulation greatly potentiated STING activation in antigen-presenting cells. |
Table 2: Immunological Response
| Delivery System | STING Agonist | Key Immunological Finding | Reference |
| Cationic Liposomes | cGAMP | Enhanced immune memory formation. | |
| NanoSTING (cationic lipid-based nanoparticle) | cGAMP | Induced antigen-specific lung-homing T cells in mice (intranasal administration). | |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | Potently activated innate and adaptive immune cells. | |
| STINGVAX (with CDN) | CDA | Increased tumor-infiltrating CD8+ T lymphocytes. | |
| Lipid Nanoparticles (LNPs) | CDN STING agonist | Demonstrated a synergistic anti-tumor effect with anti-PD-1 therapy in metastatic melanomas. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for key assays cited in the literature.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a STING agonist delivered via a nanoparticle system compared to the free agonist.
Animal Model: C57BL/6 mice.
Tumor Model: B16-F10 melanoma or CT26 colon carcinoma cell lines.
Experimental Groups:
-
Vehicle control (e.g., PBS)
-
Free STING agonist
-
Empty nanoparticles (delivery vehicle control)
-
Nanoparticle-encapsulated STING agonist
Procedure:
-
Tumor cells (e.g., 5 x 10^5 B16-F10 cells) are injected subcutaneously into the flank of the mice.
-
When tumors become palpable (e.g., 50-100 mm³), mice are randomized into the experimental groups.
-
Treatments are administered intratumorally at specified doses and schedules (e.g., a single injection of 1-20 µg of STING agonist).
-
Tumor growth is monitored by measuring tumor volume with calipers every 2-3 days.
-
Mice are euthanized when tumors reach a predetermined size or show signs of ulceration.
-
Tumors and spleens may be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).
Caption: Workflow for an in vivo anti-tumor efficacy study.
Comparison of Delivery System Attributes
The choice of a delivery system depends on the specific therapeutic application and desired outcome. The following diagram illustrates the key considerations and trade-offs between different delivery platforms.
Caption: Logical relationships of delivery systems and their attributes.
Conclusion
The development of advanced delivery systems is crucial for unlocking the full therapeutic potential of STING agonists. Nanoparticle-based platforms, including liposomes, polymeric nanoparticles, LNPs, and nanodiscs, have demonstrated significant advantages over the administration of free agonists in preclinical models. These systems enhance stability, improve cellular uptake, and enable targeted delivery, leading to more potent anti-tumor immune responses. The choice of a specific delivery vehicle will depend on the desired pharmacokinetic profile, the target cell population, and the specific STING agonist being used. Further research and clinical trials are necessary to translate these promising preclinical findings into effective cancer immunotherapies for patients.
References
- 1. Nanoparticle-Mediated STING Agonist Delivery for Enhanced Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of STING Modulator-27: Human vs. Mouse Cross-Reactivity
For researchers and drug development professionals investigating the STING (Stimulator of Interferon Genes) pathway, understanding the species-specific activity of modulators is paramount. This guide provides a comparative analysis of the cross-reactivity of the compound referred to as STING modulator-27 (or compound 27) with mouse STING, based on available experimental data. While initially queried as an agonist, published findings characterize compound 27 as a STING inhibitor.
Overview of STING Modulator-27 Activity
STING modulator-27 has been identified as a binder of both human and murine STING. However, functional assays reveal that it acts as an inhibitor of the STING pathway in both species. This is a crucial distinction from STING agonists, which activate the pathway to induce type I interferon and pro-inflammatory cytokine production. The inhibitory effects of compound 27 have been quantified, allowing for a direct comparison of its potency against human and mouse STING.
Quantitative Comparison of Inhibitory Activity
Experimental data has demonstrated that compound 27 inhibits 2',3'-cGAMP-induced IFN-β expression in both human (hSTING) and murine (mSTING) reporter cells. The half-maximal inhibitory concentration (IC50) values provide a clear measure of its cross-reactivity.
| Compound | Target | IC50 (µM) |
| STING Modulator-27 | Human STING (hSTING) | 38.75 [1] |
| Mouse STING (mSTING) | 30.81 [1] | |
| Compound 11 (for comparison) | Human STING (hSTING) | 19.93[1] |
| Mouse STING (mSTING) | 15.47[1] | |
| H-151 (Covalent Inhibitor for comparison) | Human STING (hSTING) | 1.04[1] |
| Mouse STING (mSTING) | 0.82 |
Data sourced from Wang et al., 2022.
The data indicates that STING modulator-27 inhibits both human and mouse STING with micromolar activity. It displays slightly higher potency against mouse STING (IC50 of 30.81 µM) as compared to human STING (IC50 of 38.75 µM). For context, the guide includes data for a related compound (11) and a known covalent STING inhibitor (H-151), which shows significantly higher potency.
Importantly, studies have shown that compounds 11 and 27 did not exhibit apparent cytotoxicity at concentrations that inhibit STING, a critical consideration for therapeutic development.
Experimental Protocols
The following outlines a likely methodology for determining the inhibitory activity of STING modulator-27 on human and mouse STING, based on standard cellular assays described in the literature.
Cell-Based STING Reporter Assay
This assay is designed to measure the inhibition of STING-dependent signaling in response to a known agonist.
1. Cell Culture and Transfection:
- HEK293T cells, which are deficient in endogenous STING, are commonly used.
- Cells are co-transfected with plasmids encoding:
- Human STING (hSTING) or mouse STING (mSTING).
- An IFN-β promoter-driven luciferase reporter gene (IFNβ-Luc).
- A constitutively expressed luciferase plasmid (e.g., CMV-Luc) to normalize for transfection efficiency.
2. Compound Treatment and STING Activation:
- Following transfection (typically 18-24 hours), cells are treated with varying concentrations of the test compound (e.g., STING modulator-27).
- After a pre-incubation period with the compound, STING activation is induced by adding a known STING agonist, such as 2',3'-cGAMP.
3. Luciferase Assay:
- After a further incubation period (e.g., 18-24 hours), cells are lysed.
- Luciferase activity is measured using a luminometer. The IFN-β-luciferase signal is normalized to the control luciferase signal.
4. Data Analysis:
- The percentage of inhibition is calculated for each concentration of the test compound relative to the agonist-only control.
- The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and procedures involved, the following diagrams are provided.
References
The Dawn of Innate Immune Activation: STING Agonists Poised to Reshape Immunotherapy
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, a new class of agents is emerging from the front lines of research and development: STING (Stimulator of Interferon Genes) agonists. These molecules are designed to awaken the innate immune system, transforming "cold" tumors into "hot"beds of immune activity and potentially surmounting resistance to existing therapies. This guide provides a comparative analysis of the efficacy of investigational STING agonists against established immunotherapies like checkpoint inhibitors and CAR-T cell therapy, supported by available preclinical and clinical data.
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular stress, including that which occurs within tumor cells. Activation of STING triggers a cascade of events leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, fostering a robust anti-tumor immune response.
This guide will focus on a selection of investigational STING agonists and compare their performance metrics with those of approved immunotherapies, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on their potential.
Comparative Efficacy of STING Agonists and Other Immunotherapies
The following tables summarize the clinical efficacy of selected STING agonists, checkpoint inhibitors, and CAR-T cell therapy in various cancer types. It is important to note that direct head-to-head trials are limited, and cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and lines of therapy.
Table 1: Efficacy of Investigational STING Agonists (in Combination with Checkpoint Inhibitors)
| STING Agonist (Route) | Combination Agent | Cancer Type | Trial Phase | Objective Response Rate (ORR) |
| MK-1454 (Intratumoral) | Pembrolizumab | Advanced Solid Tumors/Lymphomas | Phase 1 | 24%[1] |
| ADU-S100 (MIW815) (Intratumoral) | Spartalizumab | Advanced Solid Tumors/Lymphomas | Phase 1b | 10.4%[2][3] |
| SB-11285 (Intravenous) | Atezolizumab | Advanced Solid Tumors | Phase 1/1b | Data maturing[4] |
Table 2: Efficacy of Checkpoint Inhibitors (Monotherapy)
| Checkpoint Inhibitor | Cancer Type | Trial | Objective Response Rate (ORR) | Median Overall Survival (OS) | 5-Year OS Rate |
| Pembrolizumab | Advanced Melanoma (Ipilimumab-naïve) | KEYNOTE-006 | 42%[5] | 32.7 months | 38.7% |
| Nivolumab | Advanced Non-Small Cell Lung Cancer (Previously Treated) | CheckMate 017/057 (Pooled) | 19% | 11.1 months | 13.4% |
Table 3: Efficacy of CAR-T Cell Therapy
| CAR-T Cell Therapy | Cancer Type | Trial | Objective Response Rate (ORR) | Complete Response (CR) Rate | 5-Year OS Rate |
| Axicabtagene Ciloleucel | Refractory Large B-Cell Lymphoma | ZUMA-1 | 83% | 58% | 42.6% |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway.
Caption: Preclinical workflow for STING agonist efficacy.
Detailed Experimental Protocols
A summary of the methodologies employed in key clinical trials is provided below to facilitate a deeper understanding of the presented data.
MK-1454 (STING Agonist) - Phase 1 Trial (NCT03010176)
-
Study Design: This was a Phase 1, open-label, multi-arm, dose-escalation trial evaluating the safety, tolerability, and preliminary efficacy of intratumorally administered MK-1454 as monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.
-
Patient Population: Patients with advanced or metastatic solid tumors or lymphomas who had progressed on standard therapies.
-
Treatment Protocol: In the combination arm, patients received intratumoral injections of MK-1454 at escalating doses, while pembrolizumab was administered intravenously at a fixed dose of 200 mg every three weeks.
-
Efficacy Assessment: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
Pembrolizumab (Checkpoint Inhibitor) - KEYNOTE-006 Trial
-
Study Design: A Phase 3, randomized, controlled trial comparing the efficacy and safety of two pembrolizumab dosing regimens against the CTLA-4 inhibitor ipilimumab.
-
Patient Population: Patients with unresectable stage III or IV advanced melanoma who had received no more than one prior systemic therapy.
-
Treatment Protocol: Patients were randomized to receive pembrolizumab (10 mg/kg every 2 or 3 weeks) or four cycles of ipilimumab (3 mg/kg every 3 weeks).
-
Efficacy Assessment: The primary endpoints were progression-free survival (PFS) and overall survival (OS).
Axicabtagene Ciloleucel (CAR-T) - ZUMA-1 Trial
-
Study Design: A single-arm, multicenter, Phase 1/2 trial to evaluate the safety and efficacy of axicabtagene ciloleucel.
-
Patient Population: Adult patients with refractory, aggressive non-Hodgkin lymphoma, including diffuse large B-cell lymphoma (DLBCL), primary mediastinal B-cell lymphoma (PMBCL), and transformed follicular lymphoma (TFL), who had failed two or more prior lines of therapy.
-
Treatment Protocol: Patients underwent leukapheresis to collect T cells for manufacturing of the CAR-T product. Prior to infusion of axicabtagene ciloleucel, patients received a conditioning regimen of cyclophosphamide and fludarabine. A single infusion of axicabtagene ciloleucel was administered at a target dose of 2 x 10^6 CAR-T cells/kg.
-
Efficacy Assessment: The primary endpoint for the Phase 2 portion was the objective response rate.
Discussion and Future Outlook
The data presented underscore the distinct mechanisms and efficacy profiles of STING agonists, checkpoint inhibitors, and CAR-T cell therapies. While checkpoint inhibitors have demonstrated significant and durable responses in a subset of patients with "hot" tumors, and CAR-T cell therapy has shown remarkable efficacy in hematological malignancies, a large number of patients with solid tumors do not respond to these therapies.
STING agonists represent a promising strategy to broaden the reach of immunotherapy. By activating the innate immune system, they have the potential to convert immunologically "cold" tumors into "hot" ones, thereby rendering them susceptible to subsequent attack by the adaptive immune system, including T cells mobilized by checkpoint inhibitors. The early clinical data for STING agonists in combination with anti-PD-1/PD-L1 therapies, while preliminary, suggest a synergistic effect that warrants further investigation.
Preclinical studies have consistently demonstrated that intratumoral administration of STING agonists leads to tumor regression, not only in the injected lesion but also in distant, non-injected tumors—an "abscopal" effect. For instance, preclinical models have shown that combining the STING agonist ADU-S100 with checkpoint blockade can lead to the eradication of both injected and distal tumors. Similarly, the STING agonist SB-11285 has demonstrated potent, immune-mediated antitumor activity in various syngeneic mouse tumor models.
The future of STING agonists in cancer therapy will likely involve their use in combination with other immunotherapies. Ongoing and future clinical trials will be critical in defining the optimal dosing, scheduling, and patient populations for these combination strategies. Furthermore, the development of systemically delivered STING agonists may overcome the limitations of intratumoral injection and expand their applicability to a broader range of cancers. As our understanding of the tumor microenvironment and the intricacies of immune activation continues to grow, STING agonists are poised to become a valuable tool in the armamentarium against cancer.
References
- 1. Aduro Biotech and Novartis Present Results from Ongoing [globenewswire.com]
- 2. Collection - Data from Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 3. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
Validating the Specificity of STING Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the STING (Stimulator of Interferon Genes) pathway has emerged as a promising strategy in cancer immunotherapy. As novel STING agonists are developed, rigorous validation of their specificity is paramount to ensure on-target activity and minimize off-target effects. This guide provides a comparative framework for validating the specificity of STING agonists, offering detailed experimental protocols and data presentation formats to aid researchers in their evaluation.
The STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon binding to DNA, cGAS synthesizes the second messenger cGAMP, which in turn binds to and activates STING on the endoplasmic reticulum. This triggers a signaling cascade resulting in the production of type I interferons and other pro-inflammatory cytokines, ultimately leading to an anti-tumor immune response.
Caption: The cGAS-STING signaling pathway leading to the production of type I interferons and pro-inflammatory cytokines.
Comparative Data of STING Agonists
While specific data for a compound named "this compound" is not publicly available, the following table provides a comparison of well-characterized STING agonists to serve as a benchmark. Potency is typically measured by the half-maximal effective concentration (EC50) for inducing a downstream effect, such as interferon-β (IFN-β) production.
| STING Agonist | Class | Target Species | Potency (IFN-β Induction EC50) | Reference Compound |
| 2'3'-cGAMP | Cyclic Dinucleotide (CDN) | Human, Mouse | ~1-10 µM | Endogenous Ligand |
| ADU-S100 (ML RR-S2 CDA) | Cyclic Dinucleotide (CDN) | Human, Mouse | ~0.1-1 µM | Clinical Candidate |
| diABZI | Non-CDN Small Molecule | Human, Mouse | ~10-100 nM | Preclinical Tool |
| DMXAA | Non-CDN Small Molecule | Mouse | Potent in mouse, inactive in human | Species-Specific Tool |
Experimental Protocols for Specificity Validation
To validate the specificity of a novel STING agonist, a series of biochemical and cell-based assays should be performed.
STING-Dependent Reporter Gene Assay
This assay determines if the agonist's activity is dependent on the presence of STING.
Methodology:
-
Cell Lines: Use a cell line that does not endogenously express STING (e.g., HEK293T) and create two variants: one stably transfected with an empty vector (STING-knockout) and another stably transfected with a STING-expressing vector. Both cell lines should also contain a reporter construct, such as the IFN-β promoter driving luciferase expression.
-
Treatment: Plate both cell lines and treat with a dose-response of the test agonist (e.g., "this compound") and a known STING agonist as a positive control.
-
Measurement: After an appropriate incubation period (e.g., 18-24 hours), measure luciferase activity.
-
Analysis: Compare the dose-response curves between the STING-expressing and STING-knockout cells. A specific STING agonist should only induce reporter activity in the STING-expressing cells.
Caption: Workflow for a STING-dependent reporter gene assay.
Western Blot for STING Pathway Activation
This method confirms the activation of downstream signaling proteins in the STING pathway.
Methodology:
-
Cell Line: Use a human monocytic cell line like THP-1, which endogenously expresses the STING pathway components.
-
Treatment: Treat cells with the test agonist for a short period (e.g., 1-3 hours).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total STING, TBK1, and IRF3.
-
Analysis: A specific STING agonist should induce the phosphorylation of STING, TBK1, and IRF3.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can confirm direct binding of the agonist to STING within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with the test agonist or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Separation: Separate the soluble (unfolded) and aggregated (denatured) protein fractions by centrifugation.
-
Quantification: Quantify the amount of soluble STING protein at each temperature by Western blot or other protein quantification methods.
-
Analysis: A shift in the melting curve of STING to a higher temperature in the presence of the agonist indicates direct binding.
Synergistic Anti-Cancer Effects of STING Agonists in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, by mimicking the natural ligands of this pathway, can induce a potent anti-tumor immune response. While showing modest efficacy as monotherapies in some clinical trials, preclinical data overwhelmingly supports the synergistic potential of STING agonists when combined with other cancer treatments, including radiotherapy, PARP inhibitors, and immune checkpoint inhibitors. This guide provides an objective comparison of the performance of STING agonists in these combination therapies, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
I. Synergistic Effects of STING Agonists with Radiotherapy
Radiotherapy can induce immunogenic cell death, releasing tumor-associated antigens and cytosolic DNA, which in turn can activate the cGAS-STING pathway.[1][2][3][4] Combining radiotherapy with an exogenous STING agonist can amplify this effect, leading to a more robust and systemic anti-tumor immune response.[3]
Quantitative Data Summary
| STING Agonist | Combination Agent | Cancer Model | Key Synergistic Outcomes | Reference |
| ADU-S100 | Radiation (16Gy) | Rat Esophageal Adenocarcinoma | Tumor Volume Change: -50.8% (ADU-S100 + RT) vs. -30.1% (ADU-S100 alone) and +152.4% (RT alone). Upregulation of IFNβ, TNFα, IL-6, and CCL-2. Increased PD-L1 expression and CD8+ T-cell infiltration. | |
| RR-CDG | Radiation | Murine Pancreatic Cancer | Synergistic control of local and distant tumors. Early tumor control was T-cell independent (TNFα-mediated hemorrhagic necrosis), while late control was CD8+ T-cell dependent. |
Experimental Protocols
In Vivo Tumor Model with STING Agonist and Radiotherapy
-
Animal Model: Esophageal adenocarcinoma was induced in rats via esophagojejunostomy to create reflux.
-
Treatment Groups:
-
Placebo (PBS)
-
Placebo + Radiation (16Gy)
-
ADU-S100 (50 µg, intratumoral)
-
ADU-S100 (50 µg, intratumoral) + Radiation (16Gy)
-
-
Administration: ADU-S100 was administered intratumorally in two cycles, three weeks apart. Radiation was administered as a single dose.
-
Tumor Measurement: Tumor volume was quantified using MRI before and after treatment.
-
Immunological Analysis: Post-treatment tumor tissues were analyzed for gene expression (IFNβ, TNFα, IL-6, CCL-2) by RT-PCR and for immune cell infiltration (CD8+ T-cells, PD-L1) by immunofluorescence.
Signaling Pathway and Experimental Workflow
II. Synergistic Effects of STING Agonists with PARP Inhibitors
PARP inhibitors (PARPi) induce DNA damage in cancer cells, particularly those with BRCA mutations, leading to the accumulation of cytosolic DNA and subsequent activation of the cGAS-STING pathway. Combining PARPi with a STING agonist can further amplify this immune response, leading to enhanced tumor control and overcoming PARPi resistance.
Quantitative Data Summary
| STING Agonist | Combination Agent | Cancer Model | Key Synergistic Outcomes | Reference |
| ADU-S100 | Olaparib | BRCA1-deficient Triple-Negative Breast Cancer (TNBC) Mouse Model | Tumor Clearance: 100% complete tumor clearance in the combination group. Enhanced cytotoxic T-cell recruitment and activation, and enhanced dendritic cell activation. | |
| diABZI | Olaparib | PARPi-resistant Breast Cancer Models | Overcame PARPi resistance through STING activation and restoration of immune responsiveness, dependent on NK cell function. | |
| DMXAA | Rucaparib + Buparlisib | c-MYC-driven Murine Prostate Cancer | Complete tumor regression that was phenocopied by DMXAA administration, indicating STING pathway involvement. |
Experimental Protocols
In Vivo Tumor Model with STING Agonist and PARP Inhibitor
-
Animal Model: Syngeneic mouse model of BRCA1-deficient TNBC.
-
Treatment Groups:
-
Vehicle
-
Olaparib (daily)
-
ADU-S100 (weekly)
-
Olaparib + ADU-S100
-
-
Tumor Measurement: Tumor volume was measured twice weekly.
-
Immunological Analysis: Tumors were harvested for flow cytometry to analyze immune cell populations (cytotoxic T-cells, dendritic cells) and for qPCR to measure IFNβ mRNA levels.
Signaling Pathway and Experimental Workflow
III. Synergistic Effects of STING Agonists with Immune Checkpoint Inhibitors
Immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies, work by releasing the "brakes" on the immune system, allowing T-cells to attack cancer cells more effectively. However, their efficacy is often limited in "cold" tumors with low T-cell infiltration. STING agonists can convert these "cold" tumors into "hot," T-cell-inflamed tumors, thereby sensitizing them to ICI therapy.
Quantitative Data Summary
| STING Agonist | Combination Agent | Cancer Model | Key Synergistic Outcomes | Reference |
| ADU-S100 | Anti-PD-1 (Spartalizumab) | PD-(L)1-refractory Merkel Cell Carcinoma | Immune Cell Infiltration: T-cells increased from 18% to 36% of the tumor microenvironment. Proliferating cancer cells decreased from 17% to 5%. | |
| αEGFR-STINGa ADC | Anti-PD-L1 | B16F10-EGFR Melanoma Mouse Model | Tumor Suppression: Combination completely suppressed tumor growth and led to 100% survival. Increased activation of CD4+ and CD8+ T-cells, NK cells, and NKT cells. | |
| STING Agonist | Anti-PD-1 + Carboplatin | High-Grade Serous Ovarian Cancer Mouse Model | Survival: Longest survival observed in the triple combination group. Increased intra-tumoral PD-1+ and CD69+CD62L- CD8+ T-cells. |
Experimental Protocols
In Vivo Tumor Model with STING Agonist and Immune Checkpoint Inhibitor
-
Patient Case: A patient with anti-PD-L1 refractory, metastatic Merkel cell carcinoma was treated.
-
Treatment: Intratumoral injections of ADU-S100 combined with intravenous anti-PD-1 antibody (spartalizumab).
-
Analysis: Pre- and post-treatment tumor biopsies were analyzed using single-cell RNA sequencing and 30-parameter flow cytometry to assess changes in the tumor microenvironment and immune cell populations.
Multiplex Cytokine Analysis
-
Sample Preparation: Tumor lysates are prepared by homogenization in a suitable buffer (e.g., RIPA buffer).
-
Assay Principle: Bead-based multiplex assays (e.g., Luminex) are used. Beads coated with capture antibodies specific for different cytokines are incubated with the tumor lysate.
-
Detection: Biotinylated detection antibodies and a fluorescent reporter (streptavidin-phycoerythrin) are added. The fluorescence intensity for each bead type is measured, allowing for the simultaneous quantification of multiple cytokines.
Signaling Pathway and Experimental Workflow
IV. Conclusion
The presented data strongly support the synergistic potential of STING agonists in combination with radiotherapy, PARP inhibitors, and immune checkpoint inhibitors. These combination strategies have demonstrated the ability to significantly enhance anti-tumor efficacy, overcome therapeutic resistance, and induce robust and durable immune responses in various preclinical models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further exploring and optimizing these promising combination therapies for clinical translation. As our understanding of the intricate interplay between the STING pathway and other anti-cancer modalities grows, so too will the potential to develop more effective and personalized treatments for a wide range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-organic frameworks activate the cGAS-STING pathway for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiation therapy combined with novel STING-targeting oligonucleotides results in regression of established tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing the cGAS-STING pathway to potentiate radiation therapy: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Potent STING Agonists
Disclaimer: Specific safety data for a compound designated "STING agonist-27" is not publicly available. The following guidance is based on best practices for handling potent, small-molecule STING (Stimulator of Interferon Genes) agonists and should be adapted to the specific toxicological and physical properties of the compound in use, as detailed in its Safety Data Sheet (SDS).
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with potent STING agonists. It outlines necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling STING agonists, especially in powdered form, a comprehensive PPE strategy is essential to prevent inhalation, skin contact, and eye exposure. The required PPE includes:
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the compound outside of a certified chemical fume hood or other ventilated enclosure. For powdered substances, a respirator with a particulate filter is recommended.
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are mandatory. Double gloving is recommended when handling concentrated solutions or the pure compound.
-
Body Protection: A lab coat is required. For procedures with a higher risk of contamination, a disposable gown should be used.
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.
Operational and Handling Plan
A clear operational plan is critical to minimize exposure and ensure safe handling of potent STING agonists.
Engineering Controls:
-
All work with the solid compound and concentrated stock solutions should be conducted in a certified chemical fume hood or a similar ventilated enclosure.
-
Use a safety shower and eyewash station, and ensure they are accessible and regularly tested.
Procedural Steps for Safe Handling:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.
-
Weighing: Weigh the powdered compound in a chemical fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Solubilization: Dissolve the compound in a fume hood. Add the solvent slowly to the vial containing the compound to avoid aerosolization.
-
Storage: Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place. Stock solutions should be stored in tightly sealed containers at the recommended temperature, often -20°C or -80°C.
-
Spill Management: In case of a spill, evacuate the area and prevent others from entering. For small spills, use an appropriate absorbent material, and decontaminate the area. For larger spills, follow your institution's emergency procedures.
Disposal Plan
Proper disposal of STING agonist waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with the STING agonist, including gloves, bench paper, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the STING agonist should be collected in a labeled hazardous waste container. Do not pour STING agonist solutions down the drain.
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated after use.
Quantitative Data Summary
As no specific data for "this compound" is available, the following table presents representative data for a generic potent small-molecule STING agonist. Researchers must consult the specific SDS for the compound they are using.
| Property | Representative Value | Source of Information |
| Molecular Weight | Varies (e.g., 300-900 g/mol ) | Compound-specific SDS/PubChem |
| EC50 (in vitro) | Varies (e.g., low nanomolar to micromolar range) | Scientific Literature |
| Solubility | Typically soluble in DMSO | Compound-specific SDS |
| Storage Temperature | -20°C or -80°C for long-term storage | Manufacturer's Recommendation |
| Occupational Exposure Limit | Not Established; handle as a potent compound | General Laboratory Safety |
Experimental Protocol: In Vitro STING Activation Assay
This protocol outlines a general procedure for assessing the in vitro activity of a STING agonist using a reporter cell line, such as THP-1-Lucia™ ISG cells, which express a luciferase reporter gene under the control of an IRF-inducible promoter.
Materials:
-
THP-1-Lucia™ ISG cells
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)
-
STING agonist stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1-Lucia™ ISG cells into a 96-well plate at a density of 100,000 cells per well in 180 µL of complete culture medium.
-
Compound Dilution: Prepare a serial dilution of the STING agonist stock solution in cell culture medium.
-
Cell Treatment: Add 20 µL of the diluted STING agonist to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known STING agonist like 2'3'-cGAMP).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Quantify the luminescence using a luminometer. The results can be expressed as fold induction over the vehicle control.
Visualizations
STING Signaling Pathway
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
